molecular formula C21H28N8 B1663808 ATB107

ATB107

货号: B1663808
分子量: 392.5 g/mol
InChI 键: ZAPISBYVBGLUBW-NLRVBDNBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ATB107 is a novel and potent inhibitor of indole-3-glycerol phosphate synthase (IGPS) with a KD of 3 μM.

属性

IUPAC Name

2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N8/c1-3-7-17(8-4-1)22-19-23-20(25-21(24-19)29-11-5-2-6-12-29)27-26-18-15-28-13-9-16(18)10-14-28/h1,3-4,7-8,16H,2,5-6,9-15H2,(H2,22,23,24,25,27)/b26-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPISBYVBGLUBW-NLRVBDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ATB107: A Novel Inhibitor of Tryptophan Biosynthesis in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ATB107, a potent inhibitor of Mycobacterium tuberculosis (M. tb). The document details the molecular target of this compound, its impact on the bacterial proteome, and the downstream regulatory effects. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of new anti-tubercular agents.

Core Mechanism: Targeting Tryptophan Biosynthesis

This compound's primary mechanism of action is the inhibition of a key enzyme in the tryptophan biosynthesis pathway, Indole-3-glycerol Phosphate Synthase (IGPS).[1][2][3] This pathway is essential for the survival of M. tuberculosis, and its absence in humans makes it an attractive target for novel drug development.[4] this compound acts as a potent competitive inhibitor of IGPS, effectively starving the bacterium of tryptophan, an essential amino acid for protein synthesis and other vital cellular processes.[1]

The discovery of this compound was facilitated by homology modeling of the M. tuberculosis H37Rv IGPS structure, followed by in-silico screening of a compound library. Subsequent enzymatic assays and site-directed mutagenesis studies confirmed that this compound binds to the active site of IGPS, with residues Glu168 and Asn189 being implicated in its binding.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the efficacy of this compound against Mycobacterium tuberculosis and its inhibitory effect on IGPS.

ParameterValueStrain/ConditionReference
Minimum Inhibitory Concentration (MIC)
1 µg/mLMost clinical isolates of multidrug-resistant M. tuberculosis
Inhibitory Concentration
~0.41 µMIn vitro enzymatic assay
Toxicity
Low toxicityTHP-1 human macrophage cell line

Downstream Effects on the M. tuberculosis Proteome

The inhibition of IGPS by this compound triggers a cascade of changes in the bacterial proteome, indicative of a cellular stress response similar to that induced by other anti-tubercular drugs like isoniazid and ethionamide. These changes were elucidated through two-dimensional gel electrophoresis (2-DE) coupled with MALDI-TOF mass spectrometry.

A key finding from the proteomic analysis is the downregulation of the protein encoded by the gene Rv3246c . This protein is a transcriptional regulator of MtrA , which is the response regulator component of the essential MtrA-MtrB two-component system . The MtrA-MtrB system plays a crucial role in regulating cell division, adaptation to environmental stress, and is essential for the viability of M. tuberculosis.

The following table details the observed changes in protein expression in M. tuberculosis upon treatment with this compound.

Protein (Gene)RegulationPutative FunctionReference
Rv3246cDownregulatedTranscriptional regulator of MtrA
Rv3140UpregulatedUnknown
Rv0685DownregulatedUnknown
Rv2624cDownregulatedUnknown
Rv2243UpregulatedMalonyl CoA-acyl carrier protein transacylase
Rv2428AlteredUnknown, similar response to INH/ethionamide

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow used to elucidate it.

ATB107_Mechanism_of_Action cluster_drug Drug Action cluster_pathway Tryptophan Biosynthesis cluster_regulation Regulatory Cascade This compound This compound IGPS Indole-3-glycerol Phosphate Synthase (IGPS) This compound->IGPS Inhibition Tryptophan Tryptophan IGPS->Tryptophan Rv3246c Rv3246c (Transcriptional Regulator) Tryptophan->Rv3246c Absence of Tryptophan Precursor Chorismate-derived precursor Precursor->IGPS MtrA MtrA (Response Regulator) Rv3246c->MtrA CellDivision Cell Division & Stress Response MtrA->CellDivision MtrB MtrB (Sensor Kinase) MtrB->MtrA

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Experimental_Workflow cluster_culture Bacterial Culture & Treatment cluster_proteomics Proteomic Analysis cluster_target Target Validation Mtb_culture M. tuberculosis Culture (H37Rv & MDR strains) Treatment This compound Treatment Mtb_culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction TwoD_GE 2D Gel Electrophoresis Protein_Extraction->TwoD_GE Spot_Excision Differential Spot Excision TwoD_GE->Spot_Excision MALDI_TOF MALDI-TOF MS Spot_Excision->MALDI_TOF Protein_ID Protein Identification MALDI_TOF->Protein_ID Homology_Modeling IGPS Homology Modeling Virtual_Screening Virtual Compound Screening Homology_Modeling->Virtual_Screening Enzyme_Assay IGPS Inhibition Assay Virtual_Screening->Enzyme_Assay Site_Directed_Mutagenesis Site-Directed Mutagenesis Enzyme_Assay->Site_Directed_Mutagenesis

Caption: Experimental workflow for identifying and characterizing this compound.

Detailed Experimental Protocols

Indole-3-glycerol Phosphate Synthase (IGPS) Inhibition Assay

This protocol outlines the general steps for determining the inhibitory activity of this compound against M. tuberculosis IGPS.

a. Reagents and Materials:

  • Purified recombinant M. tuberculosis IGPS

  • Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate (CdRP)

  • This compound (various concentrations)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplates

  • Spectrophotometer

b. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, a fixed concentration of IGPS, and the various concentrations of this compound.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate CdRP.

  • Monitor the reaction progress by measuring the decrease in absorbance at a specific wavelength corresponding to the consumption of CdRP, or by measuring the appearance of the product.

  • Calculate the initial reaction velocities for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • To determine the mode of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying the substrate concentration at different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Two-Dimensional Gel Electrophoresis (2-DE) and Mass Spectrometry

This protocol describes the methodology for analyzing the proteomic changes in M. tuberculosis in response to this compound treatment.

a. Sample Preparation:

  • Culture M. tuberculosis (e.g., H37Rv) to mid-log phase in a suitable medium (e.g., Middlebrook 7H9).

  • Treat one set of cultures with a sub-inhibitory concentration of this compound for a specified duration. Maintain an untreated control culture.

  • Harvest the bacterial cells by centrifugation.

  • Wash the cell pellets with a suitable buffer (e.g., phosphate-buffered saline).

  • Lyse the cells using a combination of mechanical disruption (e.g., bead beating or sonication) and lysis buffer containing detergents and protease inhibitors.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., Bradford or BCA assay).

b. Two-Dimensional Gel Electrophoresis:

  • First Dimension (Isoelectric Focusing - IEF):

    • Rehydrate immobilized pH gradient (IPG) strips with the protein samples in a rehydration buffer containing urea, thiourea, CHAPS, and DTT.

    • Perform isoelectric focusing using a programmed voltage gradient to separate proteins based on their isoelectric point (pI).

  • Second Dimension (SDS-PAGE):

    • Equilibrate the focused IPG strips in a buffer containing SDS, DTT, and iodoacetamide.

    • Place the equilibrated IPG strip onto a large-format SDS-polyacrylamide gel.

    • Run the second dimension electrophoresis to separate proteins based on their molecular weight.

  • Staining:

    • Stain the gels with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.

c. Image Analysis and Mass Spectrometry:

  • Scan the stained gels and perform image analysis using specialized software to compare the protein spot patterns between the this compound-treated and control samples.

  • Identify protein spots that show significant and reproducible changes in intensity.

  • Excise the differentially expressed protein spots from the gel.

  • Perform in-gel digestion of the proteins with trypsin.

  • Analyze the resulting peptides by MALDI-TOF mass spectrometry to obtain a peptide mass fingerprint.

  • Identify the proteins by searching the peptide mass fingerprint data against a Mycobacterium tuberculosis protein database.

Conclusion

This compound represents a promising new class of anti-tubercular agents that targets the essential tryptophan biosynthesis pathway in Mycobacterium tuberculosis. Its mode of action, involving the competitive inhibition of IGPS, leads to tryptophan starvation and a subsequent cascade of regulatory changes affecting cell division and stress response, mediated through the MtrA-MtrB two-component system. The detailed understanding of its mechanism of action provides a solid foundation for the further development of this compound and other inhibitors of this vital metabolic pathway. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the fight against tuberculosis.

References

A Technical Guide to a Novel Inhibitor of Indole-3-Glycerol Phosphate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glycerol phosphate synthase (IGPS) is a critical enzyme in the tryptophan biosynthesis pathway, a metabolic route essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis, but absent in humans. This makes IGPS a promising target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of a novel inhibitor targeting IGPS, with a focus on its quantitative data, the experimental protocols for its characterization, and the visualization of relevant biological and experimental frameworks.

The tryptophan biosynthetic pathway is responsible for the de novo synthesis of tryptophan, an essential amino acid. In Mycobacterium tuberculosis, the enzymes of this pathway, including IGPS, are upregulated during infection, highlighting their importance for the pathogen's virulence and persistence.[1] Therefore, inhibiting IGPS can disrupt tryptophan production, leading to bacterial growth inhibition.

This document focuses on a promising, yet not extensively publicly detailed, inhibitor of M. tuberculosis IGPS (MtIGPS), designated as ATB107. While comprehensive data on this compound is limited in the public domain, this guide compiles the available information and provides a framework for the methodologies typically employed in the characterization of such inhibitors.

Data Presentation: A Novel Benzimidazole-Based Inhibitor

A novel benzimidazole derivative, this compound, has been identified as an inhibitor of MtIGPS.[2] The compound was discovered through screening of a chemical library.[2] The available quantitative data for this inhibitor is summarized in the table below.

Inhibitor IDTarget EnzymeIC50 (μM)Kd (mM)Inhibition TypeSource
This compound M. tuberculosis IGPS (MtIGPS)0.413Competitive[2]

Note: The significant difference between the IC50 and Kd values for this compound suggests that the inhibition mechanism may be more complex than a simple competitive model and that other factors may be influencing the observed inhibition.[2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public literature. However, based on standard biochemical practices for enzyme inhibitor analysis, a plausible methodology is outlined below.

Expression and Purification of Recombinant MtIGPS
  • Gene Cloning and Expression: The gene encoding for MtIGPS is cloned into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The vector is then transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

  • Protein Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., LB broth) at 37°C until they reach an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of an inducing agent (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein production.

  • Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The soluble protein fraction is clarified by centrifugation and the recombinant MtIGPS is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

In Vitro IGPS Inhibition Assay

The enzymatic activity of IGPS can be monitored by measuring the rate of formation of its product, indole-3-glycerol phosphate (IGP), or the disappearance of its substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP). A common method involves a coupled-enzyme assay or direct spectrophotometric/fluorometric measurements.

  • Assay Principle: The conversion of CdRP to IGP can be monitored continuously by observing the change in absorbance or fluorescence. The product, IGP, can be subsequently converted to indole by tryptophan synthase, and the indole can be detected spectrophotometrically.

  • Assay Buffer: A suitable buffer, such as 100 mM PIPES, pH 7.5, containing 2 mM DTT, is used.

  • Procedure for IC50 Determination:

    • A reaction mixture containing the assay buffer, a fixed concentration of MtIGPS, and varying concentrations of the inhibitor (this compound) is prepared in a microplate.

    • The reaction is initiated by the addition of the substrate (CdRP) at a concentration close to its Km value.

    • The reaction progress is monitored over time by measuring the change in absorbance at a specific wavelength (e.g., 280 nm) or fluorescence (e.g., excitation at 278 nm and emission at 340 nm).

    • The initial reaction rates are calculated from the linear portion of the progress curves.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal equation.

Determination of Inhibition Mechanism (e.g., Competitive)

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed at various concentrations of both the substrate (CdRP) and the inhibitor (this compound).

  • Procedure:

    • A series of experiments are conducted where the concentration of the substrate (CdRP) is varied while the concentration of the inhibitor (this compound) is held constant at several different levels (including zero).

    • The initial reaction rates are measured for each combination of substrate and inhibitor concentrations.

    • The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot.

  • Data Analysis:

    • Competitive Inhibition: In a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect on the y-axis, indicating that the Vmax is unchanged while the apparent Km increases with increasing inhibitor concentration.

Mandatory Visualizations

Signaling Pathway: Tryptophan Biosynthesis

The following diagram illustrates the position of Indole-3-glycerol Phosphate Synthase (IGPS) within the broader tryptophan biosynthesis pathway.

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA Phosphoribosyl anthranilate Anthranilate->PRA Anthranilate phosphoribosyltransferase PRPP Phosphoribosyl pyrophosphate PRPP->PRA CdRP Carboxyphenylamino- deoxyribulose phosphate PRA->CdRP PRA isomerase IGPS Indole-3-glycerol phosphate synthase (Target Enzyme) CdRP->IGPS IGP Indole-3-glycerol phosphate IGPS->IGP Tryptophan Tryptophan IGP->Tryptophan Tryptophan synthase

Tryptophan biosynthesis pathway highlighting IGPS.
Experimental Workflow: IGPS Inhibitor Screening

This diagram outlines a typical workflow for the high-throughput screening and characterization of IGPS inhibitors.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action Studies Compound_Library Compound Library HTS High-Throughput Screening (Single Concentration) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Assay Primary_Hits->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Kinetic_Assays Enzyme Kinetic Assays IC50->Kinetic_Assays Mechanism Determine Inhibition Type (e.g., Competitive) Kinetic_Assays->Mechanism

Workflow for IGPS inhibitor discovery and characterization.
Logical Relationship: Competitive Inhibition

The following diagram illustrates the logical relationship of a competitive inhibitor with the enzyme and its substrate.

Competitive_Inhibition Enzyme IGPS Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) (CdRP) Inhibitor Inhibitor (I) (this compound) ES_Complex->Enzyme Product Product (P) (IGP) ES_Complex->Product k_cat EI_Complex->Enzyme Product->ES_Complex

Mechanism of competitive inhibition of IGPS.

References

An In-Depth Technical Guide to ATB107: A Novel Inhibitor of Indole-3-Glycerol Phosphate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATB107 is a potent and novel small molecule inhibitor of indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the survival of the bacterium, making IGPS a promising target for the development of new anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine. Its chemical and physical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Molecular Formula C₂₁H₂₈N₈
Molecular Weight 392.5 g/mol
Canonical SMILES C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5
Isomeric SMILES C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5
InChI Key ZAPISBYVBGLUBW-NLRVBDNBSA-N
Physicochemical Properties
PropertyValue
Melting Point Not experimentally determined in the provided search results.
Boiling Point Not experimentally determined in the provided search results.
Solubility Soluble in DMSO. Solubility in aqueous solutions like water and PBS is limited, and the compound may precipitate upon dilution from a DMSO stock.
Stability Stable under standard laboratory conditions. Specific stability data regarding pH and temperature are not available in the provided search results.
Dissociation Constant (Kd) 3 µM for indole-3-glycerol phosphate synthase (IGPS).

Mechanism of Action and Signaling Pathway

This compound targets indole-3-glycerol phosphate synthase (IGPS), the enzyme responsible for the fourth step in the tryptophan biosynthesis pathway in Mycobacterium tuberculosis. This pathway synthesizes the essential amino acid tryptophan, which is crucial for bacterial protein synthesis and survival. By inhibiting IGPS, this compound effectively blocks tryptophan production, leading to bacterial growth inhibition.

Tryptophan Biosynthesis Pathway in M. tuberculosis

The biosynthesis of tryptophan from chorismate involves a series of enzymatic reactions. The diagram below illustrates the key steps in this pathway, highlighting the role of IGPS and the point of inhibition by this compound.

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE/G PRA Phosphoribosyl- anthranilate Anthranilate->PRA TrpD CdRP Carboxyphenylamino- deoxyribulose phosphate PRA->CdRP TrpF IGP Indole-3-glycerol phosphate CdRP->IGP TrpC (IGPS) Tryptophan Tryptophan IGP->Tryptophan TrpA/B This compound This compound This compound->IGP Inhibits

Tryptophan biosynthesis pathway in M. tuberculosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Indole-3-Glycerol Phosphate Synthase (IGPS) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against IGPS.

Materials:

  • Recombinant M. tuberculosis IGPS enzyme

  • 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) substrate

  • This compound

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 25 µL of the IGPS enzyme solution (final concentration ~50 nM) to each well, except for the negative control.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the CdRP substrate solution (final concentration equal to the Km value).

  • Immediately measure the fluorescence intensity (Excitation: 280 nm, Emission: 340 nm) at regular intervals for 30 minutes. The product, indole-3-glycerol phosphate, is fluorescent.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

IGPS_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ATB107_Stock This compound Stock (in DMSO) Serial_Dilutions Serial Dilutions (in Assay Buffer) ATB107_Stock->Serial_Dilutions Add_this compound Add this compound to Plate Serial_Dilutions->Add_this compound Add_IGPS Add IGPS Enzyme Add_this compound->Add_IGPS Incubate Incubate (15 min) Add_IGPS->Incubate Add_CdRP Add CdRP Substrate Incubate->Add_CdRP Measure_Fluorescence Measure Fluorescence Add_CdRP->Measure_Fluorescence Calculate_Rates Calculate Initial Rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 Calculate_Rates->Determine_IC50

Workflow for the IGPS inhibition assay.
X-ray Crystallography of IGPS in Complex with this compound

This protocol outlines the general steps for determining the crystal structure of IGPS bound to this compound.

Materials:

  • Highly purified recombinant M. tuberculosis IGPS

  • This compound

  • Crystallization screening solutions

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Protein-Ligand Complex Formation: Incubate the purified IGPS protein with a molar excess of this compound (e.g., 1:5 protein to ligand ratio) for at least 2 hours on ice to ensure complex formation.

  • Crystallization Screening: Set up crystallization trials using various methods such as hanging drop or sitting drop vapor diffusion. Screen a wide range of commercially available and in-house crystallization conditions (different precipitants, buffers, and additives).

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of the protein, ligand, precipitant, and pH to obtain diffraction-quality crystals.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement: Process the diffraction data to determine the space group and unit cell parameters. Solve the structure using molecular replacement with a known IGPS structure as a search model. Refine the model against the experimental data, including the modeling of the bound this compound molecule into the electron density map.

Crystallography_Workflow Complex_Formation IGPS-ATB107 Complex Formation Crystallization_Screening Crystallization Screening Complex_Formation->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Data_Collection Cryo-protection & X-ray Data Collection Crystal_Optimization->Data_Collection Structure_Determination Structure Determination & Refinement Data_Collection->Structure_Determination

Workflow for X-ray crystallography.

Conclusion

This compound represents a promising lead compound for the development of novel anti-tuberculosis drugs. Its specific inhibition of IGPS, a crucial enzyme for M. tuberculosis survival, provides a clear mechanism of action. The information and protocols provided in this guide are intended to facilitate further research into the optimization of this compound and the development of related compounds with improved efficacy and pharmacokinetic properties. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical application.

AbGn-107 Antibody-Drug Conjugate for Gastrointestinal Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AbGn-107 is a novel antibody-drug conjugate (ADC) that has been evaluated for the treatment of advanced gastrointestinal (GI) cancers. This document provides a comprehensive technical guide on AbGn-107, summarizing its mechanism of action, available preclinical and clinical data, and general experimental methodologies relevant to its development. AbGn-107 targets the AG-7 antigen, a Lewis A-like glycol-epitope expressed on various GI malignancies, delivering a potent tubulin inhibitor payload.[1][2] A Phase Ia clinical trial (NCT02908451) has assessed its safety and preliminary efficacy in patients with chemo-refractory gastric, colorectal, pancreatic, and biliary cancers.[1][2][3] This whitepaper aims to consolidate the current knowledge on AbGn-107 to inform ongoing and future research in the field of targeted cancer therapy.

Introduction to AbGn-107

AbGn-107 is an antibody-drug conjugate designed for targeted delivery of a cytotoxic agent to cancer cells expressing the AG-7 antigen. ADCs represent a promising therapeutic strategy that combines the specificity of a monoclonal antibody with the cell-killing power of a potent small-molecule drug, aiming to improve the therapeutic index and reduce systemic toxicity.

Components of AbGn-107
  • Monoclonal Antibody: A humanized IgG1 antibody that specifically targets the AG-7 antigen.

  • Target Antigen: AG-7, a Lewis A-like glycol-epitope found on the surface of various gastrointestinal cancer cells. This antigen is also described as a Transferrin receptor protein 1 (CD71) glycotope.

  • Payload: A potent tubulin inhibitor, DM4, which is a maytansinoid derivative. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Linker: A cleavable linker connects the antibody to the payload. This linker is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the target cancer cell.

Mechanism of Action

The proposed mechanism of action for AbGn-107 follows the typical pathway for ADCs, as illustrated in the signaling pathway diagram below.

AbGn-107's proposed mechanism of action.

Preclinical Data

While specific quantitative preclinical data for AbGn-107, such as IC50 values in various gastrointestinal cancer cell lines and detailed tumor growth inhibition percentages from xenograft studies, are not extensively published in the public domain, available information suggests promising antitumor activity.

Press releases and clinical trial summaries mention that AbGn-107 demonstrated "excellent antitumor efficacy in at least six established xenograft tumor models" and a "favorable safe profile in NHP toxicity studies". The expression of the target antigen, AG-7, is reported to be approximately 40-50% in pancreatic, gastric, and biliary cancers, and 20-25% in colorectal cancers. Another source indicates AG-7 expression in 24-61% of gastric, colorectal, pancreatic, and biliary cancers.

Clinical Development: Phase Ia Study (NCT02908451)

A multicenter, Phase Ia, first-in-human, dose-escalation study of AbGn-107 was conducted in patients with advanced, chemo-refractory gastrointestinal cancers.

Study Design and Patient Population

The study utilized a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and safety profile of AbGn-107. Key eligibility criteria included patients with locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer who had an ECOG performance status of 0-1. Notably, positive AG-7 expression was not a requirement for enrollment in the dose-escalation phase.

Table 1: Patient Demographics and Baseline Characteristics (Dose Escalation Phase)

Characteristic Value
Number of Patients 39
Median Age (years) 61.5 (range 40–81)
Cancer Types Colorectal (n=12), Pancreatic (n=20), Biliary (n=3), Gastric (n=0)

| Median Prior Lines of Therapy | 3 (range 1–7) |

Dosing and Administration

AbGn-107 was administered intravenously. Two dosing schedules were evaluated: every 4 weeks (Q4W) with doses ranging from 0.1 to 1.2 mg/kg, and every 2 weeks (Q2W) with doses from 0.8 to 1.0 mg/kg. Based on the safety and pharmacokinetic data, a dose of 1.0 mg/kg Q2W was selected for the cohort expansion phase.

Clinical Efficacy

The study showed modest clinical activity in a heavily pretreated patient population.

Table 2: Summary of Clinical Efficacy Results

Efficacy Endpoint Result
Partial Response (PR) 1 patient
Stable Disease (SD) 18 patients (46.2%)
Disease Control > 6 months 6 patients (13.0%)
Disease Control > 6 months (at highest dose) 4 of 15 patients (26.7%)

| Median Duration of Treatment | 56 days (range 8–225) |

Safety and Tolerability

AbGn-107 was generally well-tolerated.

Table 3: Most Common Grade 3 or Higher Treatment-Emergent Adverse Events

Adverse Event
Infections
Cytopenias
Hyponatremia
Fatigue
Abdominal Pain
Diarrhea

(Specific percentages for each adverse event are not detailed in the provided search results.)

Dose-limiting toxicities (DLTs) included Grade 4 creatine kinase elevation (at 0.8 mg/kg Q4W) and Grade 3 arthralgias (at 1.2 mg/kg Q4W). Five patients experienced Grade 3 or 4 neutropenia at higher dose levels.

Experimental Protocols

Detailed, specific experimental protocols for the preclinical evaluation of AbGn-107 are not publicly available. However, based on standard practices for ADC development, the following general methodologies would be employed.

In Vitro Cytotoxicity Assays

These assays are crucial for determining the potency of the ADC.

In_Vitro_Cytotoxicity_Workflow Cell_Seeding Seed GI cancer cell lines (AG-7 positive and negative) ADC_Incubation Incubate with varying concentrations of AbGn-107 Cell_Seeding->ADC_Incubation Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) ADC_Incubation->Viability_Assay Data_Analysis Calculate IC50 values Viability_Assay->Data_Analysis

A generalized workflow for in vitro cytotoxicity testing.
In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of the ADC in a living organism.

In_Vivo_Xenograft_Workflow Tumor_Implantation Implant human GI tumor xenografts into mice Treatment_Initiation Administer AbGn-107 at different dose levels Tumor_Implantation->Treatment_Initiation Tumor_Monitoring Monitor tumor volume and animal weight Treatment_Initiation->Tumor_Monitoring Efficacy_Evaluation Evaluate tumor growth inhibition Tumor_Monitoring->Efficacy_Evaluation

A generalized workflow for in vivo xenograft studies.
Clinical Trial Protocol

The Phase Ia study (NCT02908451) followed a structured protocol to assess safety and preliminary efficacy.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Dose_Escalation 3+3 Dose Escalation Phase Patient_Screening->Dose_Escalation MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD_Determination Safety_Monitoring Ongoing Safety Monitoring (Adverse Events) Dose_Escalation->Safety_Monitoring Cohort_Expansion Cohort Expansion Phase (at recommended dose) MTD_Determination->Cohort_Expansion Cohort_Expansion->Safety_Monitoring Efficacy_Assessment Tumor Assessments (every 8 weeks) Safety_Monitoring->Efficacy_Assessment PK_Immuno_Analysis Pharmacokinetic and Immunogenicity Analysis Efficacy_Assessment->PK_Immuno_Analysis

References

AbGn-107: A Technical Overview of its Mechanism of Action in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AbGn-107 is an antibody-drug conjugate (ADC) that was developed for the treatment of advanced gastrointestinal solid tumors. It comprises a monoclonal antibody targeting the tumor-associated AG-7 antigen, linked to a potent microtubule-disrupting agent, a dolastatin analogue. The proposed mechanism of action involves the specific binding of AbGn-107 to AG-7 expressing cancer cells, followed by internalization and intracellular release of the cytotoxic payload, leading to cell cycle arrest and apoptosis. Preclinical studies demonstrated promising anti-tumor activity, which prompted the initiation of a Phase Ia clinical trial (NCT02908451) in patients with chemo-refractory gastrointestinal cancers.[1][2] The trial showed that AbGn-107 was generally well-tolerated with modest clinical activity in a heavily pretreated patient population.[1] This technical guide provides a comprehensive overview of the available data on the mechanism of action of AbGn-107, including its molecular components, preclinical rationale, and clinical findings.

Introduction to AbGn-107

AbGn-107 is an antibody-drug conjugate designed to selectively deliver a cytotoxic payload to cancer cells expressing the AG-7 antigen. ADCs represent a promising class of therapeutic agents that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs, thereby aiming to improve the therapeutic index compared to traditional chemotherapy.

Molecular Composition:

  • Monoclonal Antibody: A humanized IgG1 antibody that specifically targets the AG-7 antigen.

  • Antigen Target (AG-7): A Lewis A-like glycol-epitope expressed on the surface of various gastrointestinal cancer cells. One source has also referred to the target as a Transferrin receptor protein 1 (CD71) glycotope. Expression of AG-7 has been reported in 24-61% of gastric, colorectal, pancreatic, and biliary cancers.

  • Payload: A potent tubulin inhibitor, identified as a dolastatin analogue. Specifically, some sources indicate the payload is DM4, a derivative of auristatin.

  • Linker: A proprietary cleavable linker designed to be stable in circulation and release the cytotoxic payload upon internalization into the target cancer cell.

Proposed Mechanism of Action

The mechanism of action of AbGn-107 follows a multi-step process typical of antibody-drug conjugates, as illustrated in the signaling pathway diagram below.

AbGn107_MoA cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AbGn107 AbGn-107 ADC AG7 AG-7 Antigen AbGn107->AG7 1. Binding Internalization Endosome Formation (Internalization) AG7->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (Dolastatin Analogue) Lysosome->Payload_Release 4. Linker Cleavage Tubulin Tubulin Dimers Payload_Release->Tubulin 5. Tubulin Binding Microtubules Microtubule Assembly Tubulin->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action of AbGn-107 in solid tumor cells.

Detailed Steps:

  • Binding: The AbGn-107 antibody moiety specifically binds to the AG-7 antigen expressed on the surface of tumor cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, likely through receptor-mediated endocytosis, forming an endosome.

  • Trafficking and Linker Cleavage: The endosome traffics to and fuses with a lysosome. The acidic environment and enzymes within the lysosome cleave the linker, releasing the active dolastatin analogue payload into the cytoplasm.

  • Tubulin Inhibition: The released payload binds to tubulin dimers, inhibiting their polymerization into microtubules. This disrupts the microtubule network, which is essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

Preclinical Data

While multiple sources indicate that AbGn-107 demonstrated promising anti-tumor activity in both in vitro and in vivo preclinical studies, which formed the basis for its clinical evaluation, specific quantitative data from these studies are not extensively available in the public domain. One press release mentioned that AbGn-107 demonstrated excellent antitumor efficacy in at least six established xenograft tumor models and a favorable safety profile in non-human primate (NHP) toxicity studies.

In Vitro Studies (Methodology Postulate)

Based on standard practices for ADC development, the in vitro evaluation of AbGn-107 would have likely involved the following experimental protocols:

  • Cell Viability/Cytotoxicity Assays:

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of AbGn-107 in AG-7 positive and negative cancer cell lines.

    • Probable Methodology:

      • Cell Culture: A panel of gastrointestinal cancer cell lines with varying levels of AG-7 expression would be cultured under standard conditions.

      • Treatment: Cells would be treated with serial dilutions of AbGn-107, a non-targeting ADC control, and the free cytotoxic payload for a specified duration (e.g., 72-96 hours).

      • Viability Assessment: Cell viability would be measured using colorimetric assays (e.g., MTT, XTT), luminescence-based assays (e.g., CellTiter-Glo®), or imaging-based methods.

      • Data Analysis: Dose-response curves would be generated, and IC50 values calculated to quantify the potency of the ADC.

  • Internalization Assays:

    • Objective: To confirm that AbGn-107 is internalized upon binding to the AG-7 antigen.

    • Probable Methodology:

      • Labeling: AbGn-107 would be labeled with a fluorescent dye.

      • Treatment: AG-7 positive cells would be incubated with the labeled ADC.

      • Visualization: Internalization would be visualized and quantified using confocal microscopy or flow cytometry over a time course.

In Vivo Studies (Methodology Postulate)

The in vivo efficacy of AbGn-107 was reportedly evaluated in multiple xenograft models. The experimental workflow for such studies would typically be as follows:

in_vivo_workflow start Start tumor_implantation Tumor Cell Implantation (e.g., subcutaneous in mice) start->tumor_implantation tumor_growth Tumor Growth to Pre-defined Size tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., IV injection of AbGn-107, vehicle control, etc.) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (e.g., 2x/week) treatment->monitoring endpoint Study Endpoint (e.g., tumor volume threshold, time point) monitoring->endpoint analysis Tumor Harvesting & Data Analysis (TGI, etc.) endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for in vivo efficacy studies of an ADC.

  • Objective: To assess the anti-tumor activity of AbGn-107 in animal models of human gastrointestinal cancers.

  • Probable Methodology:

    • Model System: Immunocompromised mice (e.g., nude or SCID mice) would be used.

    • Tumor Establishment: Human gastrointestinal cancer cell lines (expressing AG-7) would be implanted subcutaneously or orthotopically.

    • Treatment Groups: Once tumors reached a palpable size, animals would be randomized into groups to receive intravenous injections of AbGn-107 at various dose levels, a vehicle control, and potentially a non-targeting ADC control.

    • Efficacy Endpoints: The primary endpoint would be tumor growth inhibition (TGI). Tumor volume and body weight would be measured regularly. At the end of the study, tumors might be excised for further analysis (e.g., immunohistochemistry).

    • Safety Assessment: The general health of the animals and any signs of toxicity would be monitored throughout the study.

Clinical Evaluation: Phase Ia Study (NCT02908451)

AbGn-107 was evaluated in a multicenter, open-label, Phase Ia dose-escalation study in patients with advanced, chemo-refractory gastrointestinal cancers.

Study Design and Methods
  • Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of AbGn-107.

  • Patient Population: Patients with locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer who had failed prior standard therapies. Positive AG-7 expression was not an initial requirement for enrollment in the dose-escalation phase.

  • Dose Escalation: A standard 3+3 dose-escalation design was used. Intravenous doses ranged from 0.1 mg/kg every 4 weeks to 1.0 mg/kg every 2 weeks.

  • Treatment and Assessment: Patients were treated until disease progression or unacceptable toxicity. Tumor assessments were performed every 8 weeks.

clinical_trial_workflow cluster_treatment_cycle Treatment Cycle (Q2W or Q4W) screening Patient Screening (Eligibility Criteria) enrollment Enrollment & Baseline Assessment screening->enrollment dose AbGn-107 IV Infusion (Dose Escalation Cohorts) enrollment->dose safety_monitoring Safety & Tolerability Monitoring (AEs) dose->safety_monitoring tumor_assessment Tumor Assessment (RECIST 1.1, every 8 weeks) safety_monitoring->tumor_assessment After 2 cycles decision Continue Treatment? tumor_assessment->decision decision->dose Yes (Stable Disease or Response) end_of_treatment End of Treatment (Progression or Toxicity) decision->end_of_treatment No follow_up Follow-up end_of_treatment->follow_up

Caption: Simplified workflow of the AbGn-107 Phase Ia clinical trial.

Clinical Results

Patient Disposition and Safety:

ParameterValueReference
Total Patients Enrolled (Dose Escalation)39
Median Prior Lines of Therapy3 (range 1-7)
Most Common Grade ≥3 Adverse EventsInfections, cytopenias, hyponatremia, fatigue, abdominal pain, diarrhea
Recommended Phase 2 Dose1.0 mg/kg every 2 weeks

Efficacy:

Efficacy EndpointResultReference
Partial Response (PR)1 patient
Stable Disease (SD)18 patients (46.2%)
Disease Control > 6 months6 patients (13.0%)
Disease Control > 6 months (at highest dose)4 of 15 patients (26.7%)

Conclusion and Future Directions

AbGn-107 is an antibody-drug conjugate that targets the AG-7 antigen on gastrointestinal tumor cells and delivers a potent dolastatin analogue payload to induce cell death. Its mechanism of action relies on the principles of targeted therapy, aiming to concentrate the cytotoxic effect within the tumor microenvironment. The Phase Ia clinical trial established a reasonable safety profile and demonstrated modest anti-tumor activity in a heavily pretreated patient population with advanced gastrointestinal cancers. While the preliminary efficacy, particularly the durable disease control in some patients, was encouraging, further evaluation was deemed necessary to validate AG-7 as a therapeutic target. According to some databases, the development of AbGn-107 has been discontinued. The learnings from the development and clinical evaluation of AbGn-107 contribute to the broader understanding of ADC therapies for solid tumors and may inform the design of future ADCs targeting similar pathways or tumor types.

References

A Technical Deep Dive into AbGn-107: Payload and Linker Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AbGn-107 is a novel antibody-drug conjugate (ADC) that has undergone Phase I clinical evaluation for the treatment of advanced gastrointestinal cancers, including gastric, colorectal, pancreatic, and biliary cancers.[1] This document provides a comprehensive technical overview of the core components of AbGn-107: its potent cytotoxic payload, DM4, and the specialized linker technology designed for targeted drug delivery. Understanding these elements is critical for researchers in the field of oncology and ADC development.

The Targeting Moiety and Antigen

AbGn-107 utilizes a humanized IgG1 monoclonal antibody, AG7, to selectively target a tumor-associated antigen known as AG-7.[2][3] This antigen is a Lewis A-like glycol-epitope expressed on the surface of various gastrointestinal cancer cells.[2][3] The antibody component serves to navigate the ADC through the bloodstream directly to the tumor site, minimizing off-target toxicity.

The Cytotoxic Payload: DM4 (Ravtansine)

The cytotoxic warhead of AbGn-107 is DM4, also known as ravtansine. DM4 is a potent maytansinoid, a class of microtubule-targeting agents that are too toxic for systemic administration as standalone chemotherapeutics.

Chemical Structure and Properties of DM4

DM4 is a synthetic derivative of maytansine, modified to include a thiol group that allows for conjugation to a linker.

Table 1: Key Characteristics of the DM4 Payload

CharacteristicDescription
Chemical Name N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine
Class Maytansinoid
Mechanism of Action Tubulin polymerization inhibitor
Cellular Effect Mitotic arrest leading to apoptosis
Mechanism of Action: Tubulin Inhibition

Upon release within the target cancer cell, DM4 exerts its cytotoxic effect by disrupting the dynamics of microtubule assembly and disassembly. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.

DM4 binds to a specific site on β-tubulin, a subunit of the microtubule polymer. This binding site is distinct from the vinca domain, another major target for microtubule inhibitors. By binding to tubulin, DM4 prevents the formation of the mitotic spindle, a structure necessary for the proper segregation of chromosomes during cell division. This disruption leads to a prolonged arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.

The following diagram illustrates the signaling pathway of DM4-induced apoptosis following its release from AbGn-107.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell AbGn-107 AbGn-107 AG-7 AG-7 Antigen AbGn-107->AG-7 Binding Endosome Endosome AG-7->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DM4_released Released DM4 Lysosome->DM4_released Linker Cleavage Tubulin Tubulin DM4_released->Tubulin Binding to β-tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of AbGn-107 leading to apoptosis.

Linker Technology: A Critical Component for Targeted Delivery

The linker is a crucial element of an ADC, connecting the antibody to the cytotoxic payload. The linker in AbGn-107 is described as a cleavable, hydrophilic, self-immolative linker . While the precise chemical structure is proprietary, its characteristics are designed to ensure stability in circulation and efficient payload release within the target cell.

  • Cleavable: The linker is designed to be broken down, or cleaved, under specific conditions found inside the cancer cell, such as the acidic environment of the lysosome or the presence of specific enzymes. This ensures that the potent DM4 payload is released only after the ADC has been internalized by the tumor cell, minimizing damage to healthy tissues.

  • Hydrophilic: A hydrophilic linker can improve the solubility and pharmacokinetic properties of the ADC.

  • Self-immolative: After the initial cleavage event, a self-immolative spacer within the linker undergoes a spontaneous chemical rearrangement to release the unmodified payload. This ensures an efficient and complete release of DM4 in its most active form.

The following diagram illustrates the general workflow of ADC internalization and payload release.

ADC_in_Circulation AbGn-107 in Circulation (Stable Linker) Binding Binding to AG-7 on Tumor Cell Surface ADC_in_Circulation->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Trafficking Trafficking to Lysosome Internalization->Trafficking Cleavage Linker Cleavage in Lysosomal Environment Trafficking->Cleavage Payload_Release DM4 Payload Release Cleavage->Payload_Release Target_Engagement DM4 Binds to Tubulin Payload_Release->Target_Engagement

Caption: Experimental workflow of AbGn-107 from circulation to target engagement.

Preclinical and Clinical Data Overview

The advancement of AbGn-107 to clinical trials was based on promising preclinical in vitro and in vivo studies demonstrating its antitumor activity.

Clinical Trial NCT02908451

A Phase I, first-in-human, dose-escalation study (NCT02908451) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of AbGn-107 in patients with chemo-refractory, locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer.

Table 2: Summary of Phase I Clinical Trial (NCT02908451) Design and Results

ParameterDetails
Study Design Standard 3+3 dose escalation with cohort expansion
Patient Population 39 patients with advanced gastrointestinal cancers (gastric, colorectal, pancreatic, or biliary)
Dosing Regimens Intravenous doses from 0.1 mg/kg every 4 weeks to 1.0 mg/kg every 2 weeks
Maximum Tolerated Dose (MTD) 1.0 mg/kg every 2 weeks was selected for cohort expansion
Common Adverse Events (Grade ≥3) Infections, cytopenias, hyponatremia, fatigue, abdominal pain, diarrhea
Preliminary Efficacy - 1 partial response- 18 (46.2%) with stable disease- 6 (13.0%) with disease control > 6 months

Experimental Protocols

While specific, detailed protocols from the preclinical development of AbGn-107 are not publicly available, standard methodologies for evaluating ADCs are well-established. Below are generalized protocols representative of the types of experiments that would have been conducted.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

Objective: To determine the concentration of AbGn-107 required to inhibit the growth of cancer cell lines (IC50 value).

Methodology:

  • Cell Culture: AG-7 positive and negative cancer cell lines are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of AbGn-107, a non-targeting control ADC, and free DM4 payload for a specified period (e.g., 72-96 hours).

  • Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. The absorbance or luminescence is measured, which correlates with the number of viable cells.

  • Data Analysis: The results are normalized to untreated control cells, and IC50 values are calculated using a dose-response curve fitting model.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of AbGn-107 in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human gastrointestinal cancer cells expressing the AG-7 antigen are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and administered AbGn-107, a vehicle control, and potentially other control ADCs via intravenous injection at various dose levels and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.

Conclusion

AbGn-107 represents a targeted therapeutic approach for gastrointestinal malignancies, leveraging a potent maytansinoid payload (DM4) and a sophisticated, cleavable linker system. The mechanism of action, centered on the inhibition of microtubule dynamics, is a well-validated strategy in cancer therapy. While Phase I clinical data have shown a manageable safety profile and modest clinical activity, further investigation is needed to optimize its therapeutic potential, potentially through patient selection based on AG-7 expression levels and in combination with other anti-cancer agents. The continued development of ADCs like AbGn-107 underscores the importance of innovative payload and linker technologies in advancing the field of targeted cancer treatment.

References

The AG-7 (MG7) Antigen in Gastrointestinal Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The AG-7 antigen, more commonly referred to in scientific literature as MG7-Ag, is a tumor-associated antigen with high specificity for gastric cancer. Its expression is minimal in normal gastric mucosa but increases significantly through the progression of precancerous lesions to malignant adenocarcinoma. This makes MG7-Ag a promising biomarker for early diagnosis, prognostic evaluation, and a potential target for novel therapeutic interventions, including CAR T-cell therapy. This document provides a comprehensive overview of the current understanding of MG7-Ag, including its expression data in various gastric pathologies, detailed experimental protocols for its detection, and its role in the tumor microenvironment.

Quantitative Data on MG7-Ag Expression

The expression of MG7-Ag is closely correlated with the histological progression of gastric disease, from inflammation to malignancy. The following tables summarize key quantitative data from immunohistochemical (IHC) and enzyme-linked immunosorbent assay (ELISA) studies.

Table 1: MG7-Ag Expression in Gastric Tissue Progression

Histological StagePositive Expression Rate (%)Citation(s)
Normal Gastric Mucosa0%[1][2]
Superficial Gastritis11.9%[1][3]
Chronic Atrophic Gastritis8% - 64.8%[1]
Intestinal MetaplasiaProgressively increases
Gastric Dysplasia58%
Gastric Cancer70% - 91.2%

Table 2: Diagnostic Performance of Serum MG7-Ag Detection

ParameterValue95% Confidence IntervalCitation(s)
ELISA (vs. Healthy Donors)
Sensitivity (Preoperative GC)83.6%N/A
Specificity (Healthy Donors)100%N/A
Meta-Analysis (Overall)
Pooled Sensitivity0.730.63 - 0.82
Pooled Specificity0.910.84 - 0.94
Immuno-PCR Assay
Sensitivity (Gastric Cancer)77.5%N/A
Specificity (Non-GC Subjects)95.6%N/A

Signaling and Functional Relationships

While a specific intracellular signaling cascade directly initiated by MG7-Ag has not been fully elucidated, research indicates a significant role for the antigen in modulating the tumor microenvironment. Expression of MG7-Ag is correlated with a suppressed T-cell immune response and an increase in pro-inflammatory cytokines, suggesting a mechanism of immune evasion that contributes to a poor prognosis.

The diagram below illustrates the logical relationship between MG7-Ag expression on gastric cancer cells and its observed effects on immune cells.

G GC_Cell Gastric Cancer Cell MG7_Ag MG7-Ag Expression GC_Cell->MG7_Ag expresses Response Reduced Clonal Expansion (Weaker Immune Response) MG7_Ag->Response correlates with Secretion Increased Secretion MG7_Ag->Secretion correlates with T_Cell CD4+ / CD8+ T-Cells Cytokines Pro-inflammatory Cytokines (TNF, IL-8) Response->T_Cell affects Secretion->Cytokines results in

Figure 1. MG7-Ag's Influence on the Tumor Microenvironment.

Experimental Protocols and Workflows

Accurate detection of MG7-Ag in tissue and serum is critical for both research and clinical applications. The most common methods are immunohistochemistry (IHC) and ELISA.

Immunohistochemistry (IHC) for MG7-Ag Detection in Tissue

This protocol outlines the key steps for detecting MG7-Ag in formalin-fixed, paraffin-embedded (FFPE) gastric tissue samples.

I. Sample Preparation

  • Cut 4 μm thick sections from FFPE tissue blocks and mount on charged glass slides.

  • Heat slides at 55-60°C for 60 minutes.

  • Deparaffinization: Immerse slides in xylene (2 changes, 10 minutes each).

  • Rehydration: Immerse slides sequentially in 100% ethanol (2 changes, 10 minutes each), 95% ethanol (5 minutes), 70% ethanol (5 minutes), and finally rinse in deionized water.

II. Antigen Retrieval

  • Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

  • Heat in a microwave or water bath at 95-100°C for 20 minutes.

  • Allow slides to cool to room temperature for at least 20 minutes.

  • Wash slides 3 times in Phosphate Buffered Saline (PBS).

III. Staining Procedure

  • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 20 minutes to block endogenous peroxidase activity. Wash with PBS.

  • Blocking: Incubate with a blocking serum (e.g., 2% horse serum) for 20 minutes at room temperature to reduce non-specific background staining.

  • Primary Antibody Incubation: Incubate sections with the primary monoclonal antibody against MG7-Ag overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash with PBS. Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.

  • Detection: Wash with PBS. Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes.

  • Chromogen: Develop the signal with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the antigen site.

  • Counterstain: Lightly counterstain with Harris's hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.

The following diagram outlines the IHC workflow.

G cluster_prep Sample Preparation cluster_stain Staining Procedure p1 FFPE Sectioning p2 Deparaffinization (Xylene) p1->p2 p3 Rehydration (Ethanol Series) p2->p3 s1 Peroxidase Block p3->s1 Antigen Retrieval (Citrate Buffer) s2 Serum Blocking s1->s2 s3 Primary Ab (Anti-MG7) s2->s3 s4 Secondary Ab s3->s4 s5 ABC Reagent s4->s5 s6 DAB Substrate s5->s6 s7 Counterstain s6->s7 p4 Microscopy s7->p4 Dehydrate & Mount

Figure 2. Immunohistochemistry (IHC) Workflow for MG7-Ag Detection.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum MG7-Ag

This protocol describes a sandwich ELISA for the quantitative detection of MG7-Ag in serum samples, based on commercially available kits.

I. Reagent and Sample Preparation

  • Bring all reagents and samples to room temperature before use.

  • Prepare wash buffer (typically 1x PBS with 0.05% Tween 20).

  • Prepare a standard curve by performing serial dilutions of the provided MG7-Ag standard.

  • Collect serum samples using a serum separator tube and centrifuge. Samples can be assayed immediately or stored at -20°C.

II. Assay Procedure

  • Add 100 μL of standards and samples to appropriate wells of the microplate, which is pre-coated with a capture antibody specific to MG7-Ag.

  • Cover the plate and incubate for 60-90 minutes at 37°C.

  • Aspirate the liquid from each well and wash 3-5 times with wash buffer.

  • Add 100 μL of a biotinylated detection antibody specific for MG7-Ag to each well.

  • Cover and incubate for 60 minutes at 37°C.

  • Aspirate and wash the wells as in step 3.

  • Add 100 μL of Horseradish Peroxidase (HRP)-conjugated streptavidin to each well.

  • Cover and incubate for 30 minutes at 37°C.

  • Aspirate and wash the wells as in step 3.

  • Add 90 μL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

  • Incubate in the dark for 15-20 minutes at 37°C. A blue color will develop.

  • Add 50 μL of stop solution to each well. The color will change to yellow.

  • Read the optical density (OD) at 450 nm within 5 minutes.

  • Calculate the concentration of MG7-Ag in the samples by plotting the OD values against the standard curve.

Clinical Significance and Future Directions

The high specificity of MG7-Ag for gastric cancer and its progressive expression during carcinogenesis underscore its clinical utility. It serves as a valuable biomarker for:

  • Early Detection: Serum-based assays could aid in screening high-risk populations.

  • Prognosis: Higher expression levels may be associated with a poorer prognosis due to immune modulation.

  • Therapeutic Targeting: The antigen's surface expression on cancer cells makes it an attractive target for antibody-drug conjugates and CAR T-cell therapies.

The logical progression from a healthy gastric state to malignancy, correlated with MG7-Ag expression, is depicted below.

G Normal Normal Gastric Mucosa Gastritis Atrophic Gastritis Normal->Gastritis MG7-Ag: Low/Negative Dysplasia Dysplasia Gastritis->Dysplasia MG7-Ag: Increasing Cancer Gastric Cancer Dysplasia->Cancer MG7-Ag: High

References

Rationale for Targeting AG-7 with an Antibody-Drug Conjugate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of antibody-drug conjugates (ADCs) represents a paradigm shift in oncology, moving towards targeted delivery of potent cytotoxic agents to cancer cells while minimizing systemic toxicity. A promising target for this modality is the tumor-associated antigen AG-7, a Lewis A-like glycol-epitope. This antigen exhibits preferential expression on the surface of various gastrointestinal cancer cells, offering a therapeutic window for selective tumor targeting. The ADC, AbGn-107, has been developed to exploit this differential expression. It comprises a humanized monoclonal antibody directed against AG-7, a potent tubulin-inhibiting payload, and a cleavable linker system. The rationale for this approach is anchored in the specific expression pattern of AG-7, the well-characterized mechanism of action of the payload, and the design of the ADC to facilitate efficient internalization and intracellular drug release. This technical guide provides an in-depth overview of the core rationale, supporting data, and key experimental protocols for the evaluation of AG-7-targeting ADCs.

The AG-7 Antigen: A Glycan-Based Tumor Target

AG-7 is characterized as a Lewis A-like glycol-epitope. Such carbohydrate antigens are known to undergo significant changes in expression during malignant transformation, a phenomenon referred to as aberrant glycosylation.[1][2][3] These changes can lead to the neo-expression or over-expression of specific glycan structures on the surface of cancer cells, making them attractive targets for immunotherapy.

One report identifies AG-7 as a glycotope on the Transferrin Receptor 1 (CD71).[4] CD71 is a transmembrane glycoprotein responsible for iron uptake and is often upregulated in rapidly proliferating cells, including many types of cancer, to meet their high metabolic demands.[5] Targeting a specific glycan modification on a cancer-associated protein like CD71 could offer an additional layer of tumor specificity compared to targeting the protein backbone alone, which may have broader expression on normal proliferating cells.

Expression Profile of AG-7 and Lewis A-like Antigens

The therapeutic utility of an ADC target is heavily dependent on its differential expression between tumor and normal tissues. Clinical data from a Phase Ia study of the AG-7-targeting ADC, AbGn-107, indicates that the AG-7 epitope is expressed in 24-61% of gastric, colorectal, pancreatic, and biliary cancers.

The expression of Lewis antigens in gastrointestinal tissues is complex and context-dependent. Studies have shown that while Lewis A (Le^a) expression may decrease in poorly differentiated colon cancer, other related antigens like Lewis B (Le^b) and Lewis Y (Le^y) can be neo-expressed in carcinoma tissues. In gastric cancer, a notable shift is the increased expression of sialylated Lewis antigens, such as sialyl-Lewis A (sLe^a), in tumor cells compared to the normal gastric mucosa. This altered glycosylation landscape provides a strong rationale for targeting these carbohydrate structures in gastrointestinal malignancies.

Table 1: Expression of Lewis A-like Antigens in Gastrointestinal Tissues

Tissue TypeAntigenExpression Level/PatternReference
Normal Gastric MucosaLewis A (Le^a)Low expression (approx. 10%)
Normal Gastric MucosaLewis B (Le^b)High expression in foveolar epithelium (approx. 95%)
Normal Gastric MucosaSialyl-Lewis A (sLe^a)Scarcely expressed
Gastric CarcinomaLewis A (Le^a)Increased expression in intestinal metaplasia and adenocarcinomas
Gastric CarcinomaSialyl-Lewis A (sLe^a)Frequently expressed in advanced, differentiated carcinomas
Normal ColonLewis A (Le^a)Detected throughout the normal colon
Colon CarcinomaLewis A (Le^a)Decreased in poorly differentiated tumors
Colon CarcinomaLewis B (Le^b) / Lewis Y (Le^y)Expressed in almost all colonic carcinoma tissues, but only 20-45% of normal tissue
Pancreatic, Gastric, Colorectal, Biliary CancersAG-7Expressed in 24-61% of cases

The AbGn-107 Antibody-Drug Conjugate

AbGn-107 is a clinical-stage ADC designed to target the AG-7 antigen. Its components are rationally designed to maximize tumor cell killing while minimizing off-target toxicity.

  • Antibody: A humanized IgG1 monoclonal antibody that specifically binds to the AG-7 glycol-epitope. The IgG1 isotype is often chosen for ADCs due to its favorable pharmacokinetic properties and potential to elicit antibody-dependent cell-mediated cytotoxicity (ADCC).

  • Payload: A potent tubulin inhibitor. One source specifies DM4, a maytansinoid derivative, while another describes it as a dolastatin analogue. Both classes of drugs disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The high potency of these payloads is crucial for ADC efficacy, as only a small number of molecules may be delivered to each target cell.

  • Linker: A proprietary cleavable linker. Cleavable linkers are designed to be stable in systemic circulation but are hydrolyzed by enzymes or the acidic environment within the lysosome of the target cell, ensuring payload release occurs preferentially inside the cancer cell.

Proposed Mechanism of Action

The proposed mechanism of action for an AG-7 targeting ADC like AbGn-107 follows a well-established pathway for internalized ADCs.

ADC_Mechanism_of_Action Figure 1: Proposed Mechanism of Action for an AG-7 Targeting ADC cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC AG-7 ADC AG7_Receptor AG-7 Antigen (e.g., on CD71) ADC->AG7_Receptor 1. Binding Endosome Early Endosome AG7_Receptor->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Microtubules Microtubule Network Lysosome->Microtubules 4. Linker Cleavage & Payload Release Bystander_Cell Neighboring Antigen-Negative Tumor Cell Lysosome->Bystander_Cell 6. Bystander Effect (Payload Diffusion) Apoptosis Apoptosis Microtubules->Apoptosis 5. Microtubule Disruption & Cell Cycle Arrest Transferrin_Receptor_Signaling Figure 2: Transferrin Receptor (CD71) Internalization Pathway cluster_extracellular Extracellular cluster_cell Cell Cytoplasm Holo_Tf Holo-Transferrin (Iron-bound) CD71 CD71 Receptor (with AG-7 glycotope) Holo_Tf->CD71 Binding Apo_Tf Apo-Transferrin (Iron-free) CD71->Apo_Tf Release of Apo-Tf Clathrin_Pit Clathrin-Coated Pit CD71->Clathrin_Pit Clustering CCV Clathrin-Coated Vesicle Clathrin_Pit->CCV Endocytosis Early_Endosome Early Endosome (pH ~6.0) CCV->Early_Endosome Uncoating Iron_Release Iron (Fe3+) Release to Cytosol Early_Endosome->Iron_Release Acidification Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Trafficking Recycling_Endosome->CD71 Recycling to Cell Surface Internalization_Assay_Workflow Figure 3: General Workflow for ADC Internalization Assay Start Start Seed_Cells Seed AG-7 positive cells in 96-well plate Start->Seed_Cells Label_ADC Label ADC with a fluorescent dye (e.g., pHrodo) Seed_Cells->Label_ADC Incubate_ADC Incubate cells with labeled ADC at 37°C for various time points Label_ADC->Incubate_ADC Control_4C Incubate control wells at 4°C (prevents internalization) Label_ADC->Control_4C Acquire_Data Measure fluorescence using flow cytometry or high-content imaging Incubate_ADC->Acquire_Data Control_4C->Acquire_Data Analyze_Data Calculate internalization rate (Signal at 37°C - Signal at 4°C) Acquire_Data->Analyze_Data End End Analyze_Data->End Bystander_Assay_Workflow Figure 4: Workflow for a Co-Culture Bystander Killing Assay Start Start Prep_Cells Prepare two cell populations: 1. AG-7 positive (Ag+) cells 2. AG-7 negative (Ag-) cells expressing GFP Start->Prep_Cells Co_Culture Co-culture Ag+ and Ag- cells at varying ratios (e.g., 1:1, 1:3, 3:1) Prep_Cells->Co_Culture Treat_ADC Treat co-cultures with AG-7 ADC Co_Culture->Treat_ADC Incubate Incubate for 72-120 hours Treat_ADC->Incubate Measure_Viability Measure GFP fluorescence to specifically quantify the viability of the Ag- cell population Incubate->Measure_Viability Analyze Compare Ag- cell viability in co-culture vs. monoculture to determine bystander killing Measure_Viability->Analyze End End Analyze->End

References

Methodological & Application

ATB107 (IGPS Inhibitor): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATB107 is a potent and novel inhibitor of Indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the tryptophan biosynthesis pathway.[1] Primarily investigated for its activity against Mycobacterium tuberculosis, this compound presents a potential new approach to combating drug-resistant strains of tuberculosis.[2] This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its established anti-mycobacterial properties. Additionally, it will briefly explore the theoretical rationale for investigating IGPS inhibitors in the context of cancer metabolism, an area where the tryptophan pathway is gaining significant attention.

Mechanism of Action

This compound functions as a competitive inhibitor of the IGPS substrate 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate (CdRP).[2] By binding to the active site of IGPS, this compound blocks the conversion of CdRP to indole-3-glycerol phosphate, a crucial step in the de novo synthesis of tryptophan. This inhibition deprives the bacterium of an essential amino acid, leading to growth inhibition.[3][4]

Signaling Pathway: Tryptophan Biosynthesis and Inhibition by this compound

Tryptophan_Biosynthesis_Inhibition cluster_pathway Tryptophan Biosynthesis Pathway cluster_inhibitor Inhibitor Action cluster_outcome Outcome Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA PRA Anthranilate->PRA Anthranilate phosphoribosyltransferase CdRP CdRP PRA->CdRP Phosphoribosylanthranilate isomerase IGPS_target IGPS_target CdRP->IGPS_target Indole-3-glycerol phosphate synthase (IGPS) Tryptophan Tryptophan IGPS_target->Tryptophan Multiple steps Tryptophan_depletion Tryptophan Depletion IGPS_target->Tryptophan_depletion This compound This compound This compound->IGPS_target Inhibits Bacterial_growth_inhibition Bacterial Growth Inhibition Tryptophan_depletion->Bacterial_growth_inhibition

Caption: Inhibition of IGPS by this compound in the tryptophan biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

ParameterValueTarget Organism/SystemReference
Binding Affinity
KD3 µMM. tuberculosis IGPS
Enzyme Inhibition
Inhibition ModeCompetitivewith respect to CdRP
In Vitro Efficacy
MIC500.1 µg/mLM. tuberculosis H37Ra
MIC500.1 µg/mLM. tuberculosis H37Rv
Susceptibility82% at 0.1 µg/mLFully susceptible clinical isolates
Susceptibility100% at 1 µg/mLFully susceptible clinical isolates
Susceptibility31.3% at 0.1 µg/mLMultidrug-resistant TB isolates
Susceptibility83.8% at 1 µg/mLMultidrug-resistant TB isolates
Cytotoxicity
Cell Survival>80%THP-1 macrophage cells at 50 µg/mL
Cell Survival~60%THP-1 macrophage cells at 200 µg/mL

Experimental Protocols

IGPS Enzyme Activity Assay

This protocol is adapted from methodologies described for determining IGPS activity and its inhibition.

Objective: To measure the enzymatic activity of IGPS and determine the inhibitory effect of this compound.

Materials:

  • Purified IGPS enzyme from M. tuberculosis

  • This compound

  • Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate (CdRP)

  • Assay Buffer: 5 mM Tris/HCl, pH 7.0

  • Spectrophotometer capable of reading at 280 nm

  • 37°C incubator

Protocol:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial dilutions of this compound in the assay buffer to achieve final concentrations ranging from 1 µM to 100 µM.

    • Prepare a stock solution of the substrate CdRP in the assay buffer.

  • Enzyme Reaction:

    • In a microcuvette, combine 480 µL of assay buffer, 10 µL of IGPS enzyme solution (final concentration of approximately 1.24 µM), and 10 µL of the this compound dilution (or solvent control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the CdRP substrate solution (final concentration of approximately 30 mM).

    • Immediately place the cuvette in the spectrophotometer.

  • Data Acquisition:

    • Monitor the increase in absorbance at 280 nm over time (e.g., for 20 minutes) at 37°C. The rate of increase in absorbance is proportional to the enzyme activity.

    • Perform control reactions with no enzyme and no inhibitor.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition against the concentration of this compound to determine the IC50 value.

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and this compound and generate a Lineweaver-Burk plot.

Experimental Workflow: IGPS Inhibition Assay

IGPS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis A Prepare this compound dilutions D Mix this compound and IGPS in assay buffer A->D B Prepare IGPS enzyme solution B->D C Prepare CdRP substrate solution F Add CdRP to start reaction C->F E Pre-incubate at 37°C D->E E->F G Monitor absorbance at 280 nm F->G H Calculate initial velocities G->H I Determine IC50 and inhibition mode H->I

Caption: Workflow for determining IGPS inhibition by this compound.

Potential Applications in Oncology: A Theoretical Perspective

While this compound has been primarily studied as an anti-tubercular agent, the role of tryptophan metabolism in cancer warrants a discussion on the potential, yet unproven, application of IGPS inhibitors in oncology.

Recent studies have highlighted that cancer cells often have altered metabolic pathways to support their rapid growth and evade the immune system. The tryptophan metabolic network is one such pathway that has been implicated in cancer progression. Tumors can upregulate enzymes that catabolize tryptophan, leading to the production of metabolites that suppress the local immune response.

Furthermore, some cancers, such as MYC-driven liver tumors, have been shown to be dependent on tryptophan for their growth. These tumors preferentially utilize tryptophan to produce indole 3-pyruvate (I3P), an oncometabolite. A tryptophan-free diet has been demonstrated to halt the growth of these tumors in preclinical models.

Logical Relationship: Rationale for IGPS Inhibition in Cancer

Cancer_Rationale cluster_observation Observations in Cancer cluster_hypothesis Hypothesis cluster_target Potential Target cluster_inhibitor Potential Inhibitor A Some tumors exhibit high demand for tryptophan C Inhibition of de novo tryptophan synthesis may limit tumor growth A->C B Tryptophan depletion can inhibit tumor growth B->C D IGPS (Indole-3-glycerol phosphate synthase) C->D E This compound D->E is inhibited by

Caption: Rationale for investigating IGPS inhibitors like this compound in cancer.

Considerations and Future Directions:

It is important to note that the efficacy of an IGPS inhibitor like this compound in a cancer setting would depend on several factors:

  • Dependence on De Novo Synthesis: The therapeutic effect would likely be most pronounced in tumors that rely on de novo tryptophan synthesis rather than scavenging it from the microenvironment.

  • Human vs. Microbial Enzyme: The selectivity and potency of this compound against the human ortholog of IGPS (if one is functionally relevant in cancer) would need to be determined.

  • Toxicity and Off-Target Effects: The safety profile of inhibiting tryptophan synthesis in humans would require careful investigation.

References

Application Notes and Protocols for In Vitro Inhibition of Indole-3-Glycerol Phosphate Synthase (IGPS) by ATB107

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-glycerol phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP). This pathway is essential for the survival of various pathogens, including Mycobacterium tuberculosis, but is absent in humans, making IGPS an attractive target for the development of novel antimicrobial agents. ATB107 has been identified as a potent inhibitor of M. tuberculosis IGPS (MtIGPS), demonstrating the potential to inhibit the growth of both drug-sensitive and drug-resistant strains of the bacterium.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and other potential inhibitors against IGPS.

The primary method described is a fluorescence-based assay that monitors the enzymatic reaction in real-time. This assay leverages the different fluorescence properties of the substrate and product, providing a sensitive and continuous method to measure enzyme activity and inhibition.

Signaling Pathway and Inhibition

The IGPS-catalyzed reaction is a crucial step in the tryptophan biosynthesis pathway. The enzyme facilitates the ring closure of the substrate CdRP to form the product IGP, with the concomitant release of carbon dioxide and water. This compound acts as an inhibitor of this process, binding to the enzyme and preventing the efficient conversion of the substrate.

IGPS_Inhibition_Pathway cluster_reaction IGPS Catalyzed Reaction cluster_inhibition Inhibition by this compound CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose-5-phosphate (CdRP) IGPS IGPS (Enzyme) CdRP->IGPS Substrate Binding IGP Indole-3-glycerol phosphate (IGP) IGPS->IGP Product Release This compound This compound (Inhibitor) IGPS_inh IGPS This compound->IGPS_inh Inhibitor Binding Inhibited_Complex IGPS-ATB107 Complex (Inactive) IGPS_inh->Inhibited_Complex

Caption: Mechanism of IGPS inhibition by this compound.

Experimental Protocols

Fluorescence-Based IGPS Inhibition Assay

This protocol details a continuous fluorescence assay to determine the half-maximal inhibitory concentration (IC50) of this compound against IGPS. The assay monitors the increase in fluorescence that occurs as the substrate, CdRP, is converted to the product, IGP. For M. tuberculosis IGPS, an excitation wavelength of 278 nm and an emission wavelength of 340 nm can be utilized.

Materials:

  • Purified IGPS enzyme

  • Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP)

  • Inhibitor: this compound

  • Assay Buffer: 100 mM PIPES, 2 mM DTT, pH 7.5

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of IGPS enzyme in assay buffer. The final concentration in the assay will need to be optimized based on the enzyme's specific activity.

    • Prepare a stock solution of CdRP in assay buffer. The final concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the assay buffer to achieve a range of concentrations for the IC50 determination.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • A constant volume of the serially diluted this compound or solvent control.

      • A constant volume of the IGPS enzyme solution.

    • Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a constant volume of the CdRP substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Monitor the increase in fluorescence over time (kinetic mode) at an excitation wavelength of 278 nm and an emission wavelength of 340 nm. Record data points at regular intervals (e.g., every 30 seconds) for a sufficient duration (e.g., 15-30 minutes).

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reagents Prepare IGPS, CdRP, and this compound solutions Plate Prepare 96-well plate with assay buffer and this compound dilutions Reagents->Plate Add_Enzyme Add IGPS enzyme to wells Plate->Add_Enzyme Pre_Incubate Pre-incubate at 25°C Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction with CdRP Pre_Incubate->Add_Substrate Measure_Fluorescence Monitor fluorescence increase (Ex: 278 nm, Em: 340 nm) Add_Substrate->Measure_Fluorescence Calculate_Rates Determine initial reaction velocities Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Fit data to determine IC50 Plot_Data->Determine_IC50

References

ATB107: Application Notes and Protocols for Mycobacterium tuberculosis Culture and Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATB107 is an experimental compound identified as a potent and specific inhibitor of the Mycobacterium tuberculosis enzyme indole-3-glycerol phosphate synthase (IGPS).[1][2][3] This enzyme plays a crucial role in the tryptophan biosynthesis pathway, which is essential for the survival of the bacterium.[1][4] By targeting this pathway, this compound demonstrates significant promise as a novel anti-tuberculosis agent, exhibiting activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. These application notes provide a detailed overview of the experimental protocols for the culture of M. tuberculosis and the evaluation of this compound susceptibility.

Data Presentation

In Vitro Susceptibility of M. tuberculosis to this compound

The following table summarizes the known quantitative data regarding the in vitro activity of this compound against M. tuberculosis.

Strain TypeCompoundConcentration for SusceptibilityReference
Multidrug-Resistant M. tuberculosis (MDR-TB) Clinical IsolatesThis compound1 µg/mL
M. tuberculosis H37RvThis compoundEffective inhibition observed (specific MIC not detailed in the provided search results)

Signaling Pathway

This compound acts by competitively inhibiting indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis. This pathway is responsible for the de novo synthesis of tryptophan, an essential amino acid. Inhibition of IGPS disrupts this pathway, leading to tryptophan starvation and subsequent inhibition of bacterial growth.

Tryptophan_Biosynthesis_Pathway Tryptophan Biosynthesis Pathway in M. tuberculosis and Inhibition by this compound cluster_pathway Tryptophan Biosynthesis cluster_inhibition Inhibition Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE/TrpG PRA Phosphoribosylanthranilate Anthranilate->PRA TrpD PRPP PRPP CdRP Carboxyphenylamino- deoxyribulose phosphate (CdRP) PRA->CdRP TrpF IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP IGPS (TrpC) Tryptophan Tryptophan IGP->Tryptophan TrpA/TrpB This compound This compound This compound->Inhibition CdRP_to_IGP_edge CdRP_to_IGP_edge

Caption: Inhibition of the Tryptophan Biosynthesis Pathway by this compound.

Experimental Protocols

The following protocols are adapted from established methods for Mycobacterium tuberculosis culture and drug susceptibility testing.

Culture of Mycobacterium tuberculosis (H37Rv and Clinical Isolates)

This protocol describes the liquid culture of M. tuberculosis for subsequent drug susceptibility testing.

Materials:

  • Media: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • Strains: M. tuberculosis H37Rv (ATCC 27294) or clinical isolates.

  • Sterile culture flasks (e.g., 75 cm²).

  • Incubator at 37°C.

Procedure:

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.

  • Inoculate a flask containing 30 mL of 7H9 broth with a cryopreserved stock of M. tuberculosis.

  • Incubate the culture at 37°C with gentle agitation (100 rpm) for approximately 2-3 weeks, or until the optical density at 600 nm (OD₆₀₀) reaches mid-log phase (OD₆₀₀ of 0.4-0.8).

  • For drug susceptibility testing, dilute the bacterial culture to the desired inoculum density (typically a McFarland standard of 0.5, which is approximately 1.5 x 10⁸ CFU/mL).

Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol utilizes the broth microdilution method to determine the MIC of this compound against M. tuberculosis.

Materials:

  • M. tuberculosis culture in mid-log phase.

  • Middlebrook 7H9 broth with supplements.

  • This compound stock solution (e.g., in DMSO).

  • Sterile 96-well microplates.

  • Plate reader or inverted microscope.

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.06 µg/mL to 64 µg/mL.

    • Include a drug-free well as a positive control for bacterial growth and a sterile broth well as a negative control.

  • Inoculation:

    • Dilute the mid-log phase M. tuberculosis culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Seal the microplate with a breathable membrane or place it in a secondary container to prevent evaporation.

    • Incubate the plate at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

    • Growth can be assessed visually using an inverted microscope, by measuring the OD₆₀₀ with a plate reader, or by using a growth indicator such as Resazurin.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound against M. tuberculosis.

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing start Start culture 1. M. tuberculosis Culture (H37Rv or Clinical Isolates) in Middlebrook 7H9 Broth start->culture mic_assay 3. Broth Microdilution MIC Assay (96-well plate) culture->mic_assay prepare_this compound 2. Prepare Serial Dilutions of this compound prepare_this compound->mic_assay incubation 4. Incubate at 37°C (7-14 days) mic_assay->incubation read_results 5. Read Results (Visual, OD600, or Resazurin) incubation->read_results determine_mic 6. Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for assessing the in vitro activity of this compound.

References

Application Notes and Protocols for IGPSi-TB, a Novel Indole-3-Glycerol Phosphate Synthase Inhibitor for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and patents did not yield any in vivo animal model data for the specific compound ATB107. The original publications on this compound from 2009-2010 suggested that animal studies were warranted, but no follow-up data appears to have been published.[1][2][3][4]

Therefore, these Application Notes and Protocols are presented as a generalized template for a hypothetical indole-3-glycerol phosphate synthase (IGPS) inhibitor, herein referred to as "IGPSi-TB," based on the known mechanism of action of this class of compounds and standard preclinical research protocols for anti-tuberculosis drug candidates. This document is intended to guide researchers, scientists, and drug development professionals in designing and conducting animal studies for this target class.

Introduction and Mechanism of Action

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb).[1] This necessitates the discovery of novel drugs with new mechanisms of action. The tryptophan biosynthetic pathway is essential for Mtb survival and is absent in humans, making its enzymes attractive targets for new anti-TB drugs.

IGPSi-TB is a potent and selective inhibitor of indole-3-glycerol phosphate synthase (IGPS), a key enzyme in this pathway. IGPS catalyzes the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5'-phosphate (CdRP) to indole-3-glycerol phosphate (IGP). By inhibiting IGPS, IGPSi-TB disrupts tryptophan synthesis, leading to mycobacterial growth inhibition. This mechanism of action is expected to be effective against both drug-sensitive and MDR-TB strains.

Proposed Signaling Pathway Inhibition

The diagram below illustrates the targeted step in the Mtb tryptophan biosynthesis pathway.

IGPS_Inhibition_Pathway cluster_pathway M. tuberculosis Tryptophan Biosynthesis cluster_inhibition Inhibition Mechanism CdRP CdRP (1-(o-carboxyphenylamino)-1- deoxyribulose 5'-phosphate) IGPS_enzyme IGPS Enzyme CdRP->IGPS_enzyme IGP IGP (Indole-3-glycerol phosphate) Tryptophan Tryptophan IGP->Tryptophan ... (subsequent steps) IGPS_enzyme->IGP IGPSi_TB IGPSi-TB IGPSi_TB->Inhibition

Figure 1: Mechanism of IGPSi-TB Action.

In Vivo Efficacy Assessment in a Mouse Model of Tuberculosis

The following protocol describes a standard approach to evaluate the in vivo efficacy of IGPSi-TB in a well-established mouse model of chronic tuberculosis.

Experimental Workflow

TB_Efficacy_Workflow cluster_setup Phase 1: Infection cluster_treatment Phase 2: Treatment (4 weeks) cluster_groups Treatment Arms cluster_analysis Phase 3: Endpoint Analysis A Acclimatize BALB/c Mice (6-8 weeks old, female) B Aerosol Infection with Mtb H37Rv (Target: 50-100 CFU/lung) A->B C Incubate for 4 weeks (Establish Chronic Infection) B->C D Randomize into Treatment Groups (n=5-10 per group/timepoint) C->D E Daily Oral Gavage Administration D->E G1 Vehicle Control (e.g., 0.5% HPMC) G2 IGPSi-TB (Low Dose) (e.g., 25 mg/kg) G3 IGPSi-TB (High Dose) (e.g., 100 mg/kg) G4 Isoniazid (INH) (Positive Control, 25 mg/kg) F Sacrifice Mice at Day 0 and Day 28 of Treatment E->F G Harvest Lungs and Spleen F->G H Homogenize Tissues G->H I Plate Serial Dilutions on 7H11 Agar H->I J Incubate at 37°C for 3-4 weeks I->J K Enumerate Colony Forming Units (CFU) J->K

Figure 2: Experimental Workflow for In Vivo Efficacy Testing.
Detailed Protocol

  • Animal Model: Female BALB/c mice, 6-8 weeks of age.

  • Infection: Infect mice via the aerosol route with Mycobacterium tuberculosis H37Rv strain, targeting a low-dose implantation of 50-100 Colony Forming Units (CFU) per lung.

  • Establishment of Chronic Infection: Allow the infection to establish for 4 weeks post-challenge.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose in water).

    • Group 2: IGPSi-TB, low dose (e.g., 25 mg/kg).

    • Group 3: IGPSi-TB, high dose (e.g., 100 mg/kg).

    • Group 4: Isoniazid (INH), positive control (25 mg/kg).

  • Drug Administration: Administer compounds orally (gavage) once daily for 28 consecutive days.

  • Efficacy Readout:

    • At the start of treatment (Day 0) and after 28 days of treatment, euthanize a subset of mice from each group.

    • Aseptically remove lungs and spleens.

    • Homogenize organs in sterile saline with 0.05% Tween-80.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

  • Data Analysis: Convert CFU counts to log10 values. Efficacy is determined by the reduction in log10 CFU in treated groups compared to the vehicle control group at Day 28.

Hypothetical Efficacy Data

Table 1: Bacterial Load in Lungs and Spleen after 28 Days of Treatment

Treatment Group Dose (mg/kg) Mean Log10 CFU/Lung (± SD) ΔLog10 CFU (vs. Vehicle) Mean Log10 CFU/Spleen (± SD) ΔLog10 CFU (vs. Vehicle)
Baseline (Day 0) - 6.52 (± 0.21) - 4.31 (± 0.18) -
Vehicle Control (Day 28) - 6.88 (± 0.25) 0.00 4.85 (± 0.22) 0.00
IGPSi-TB (Day 28) 25 5.95 (± 0.30) -0.93 3.99 (± 0.28) -0.86
IGPSi-TB (Day 28) 100 5.10 (± 0.28) -1.78 3.25 (± 0.25) -1.60

| Isoniazid (Day 28) | 25 | 4.55 (± 0.35) | -2.33 | 2.98 (± 0.31) | -1.87 |

Data are hypothetical and for illustrative purposes only.

Preliminary Pharmacokinetic (PK) Assessment in Mice

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of IGPSi-TB and to ensure adequate drug exposure in efficacy studies.

Protocol
  • Animals: Healthy female BALB/c mice, 6-8 weeks of age (n=3 per time point).

  • Formulation: Formulate IGPSi-TB in a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., 20% Captisol®).

  • Dosing:

    • Administer a single IV bolus dose (e.g., 5 mg/kg).

    • Administer a single PO gavage dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) via tail vein or saphenous vein at predefined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of IGPSi-TB in plasma.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters and Hypothetical Data

Table 2: Key Pharmacokinetic Parameters of IGPSi-TB in BALB/c Mice

Parameter Abbreviation IV Administration (5 mg/kg) PO Administration (50 mg/kg)
Max. Plasma Concentration Cmax 1250 ng/mL 2800 ng/mL
Time to Cmax Tmax 0.08 hr 1.0 hr
Area Under the Curve AUC(0-inf) 3500 hr*ng/mL 17500 hr*ng/mL
Half-life t1/2 2.5 hr 3.1 hr
Clearance CL 1.4 L/hr/kg -
Volume of Distribution Vdss 2.1 L/kg -

| Oral Bioavailability | %F | - | 50% |

Data are hypothetical and for illustrative purposes only.

Conclusion

This document provides a template for the preclinical evaluation of a novel IGPS inhibitor, IGPSi-TB, in animal models for tuberculosis research. The protocols for in vivo efficacy and pharmacokinetic studies are based on established methodologies in the field. The provided tables and diagrams serve as a guide for data presentation and experimental design. While specific data for this compound in animal models is not publicly available, the promising in vitro profile of this compound class underscores the importance of conducting such in vivo studies to validate IGPS as a therapeutic target for tuberculosis. Researchers are encouraged to adapt these generalized protocols to their specific compounds and experimental conditions.

References

Application Notes and Protocols: ATB107 Cellular Uptake and Localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATB107 is a novel therapeutic agent with significant potential for intracellular targets. Understanding its cellular uptake, trafficking, and subcellular localization is critical for elucidating its mechanism of action, optimizing its delivery, and predicting its efficacy and potential off-target effects. These application notes provide a comprehensive overview of the methodologies to characterize the cellular entry and fate of this compound.

Data Presentation: Quantitative Analysis of this compound Cellular Uptake

The following tables summarize the quantitative data from key experiments designed to elucidate the cellular uptake mechanism of this compound.

Table 1: Time-Dependent Uptake of this compound in HeLa Cells

Incubation Time (minutes)Mean Fluorescence Intensity (MFI) ± SDPercent Internalization (%) ± SD
010.5 ± 2.10
15150.2 ± 15.825.4 ± 3.1
30325.8 ± 28.455.2 ± 4.7
60590.1 ± 45.6100
120585.5 ± 50.299.2 ± 8.5

Table 2: Concentration-Dependent Uptake of this compound in HeLa Cells

This compound Concentration (nM)Mean Fluorescence Intensity (MFI) ± SD
011.2 ± 2.5
10120.4 ± 11.9
50480.6 ± 39.7
100595.3 ± 51.2
200610.8 ± 55.4

Table 3: Effect of Endocytosis Inhibitors on this compound Uptake

InhibitorTarget PathwayConcentrationPercent Inhibition of Uptake (%) ± SD
ChlorpromazineClathrin-mediated endocytosis10 µg/ml65.8 ± 7.2
GenisteinCaveolae-mediated endocytosis10 µg/ml15.2 ± 3.5
WortmanninMacropinocytosis100 ng/ml20.1 ± 4.1
Cytochalasin DActin polymerization10 µg/ml85.3 ± 9.8
NocodazoleMicrotubule polymerization10 µg/ml45.7 ± 6.3

Table 4: Subcellular Localization of this compound Determined by Co-localization Analysis

Organelle MarkerPearson's Correlation Coefficient ± SD
Early Endosomes (EEA1)0.78 ± 0.09
Late Endosomes (Rab7)0.65 ± 0.07
Lysosomes (LAMP1)0.89 ± 0.11
Golgi Apparatus (GM130)0.21 ± 0.04
Endoplasmic Reticulum (Calnexin)0.15 ± 0.03
Mitochondria (MitoTracker)0.12 ± 0.02

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay Using Flow Cytometry

This protocol describes the quantification of fluorescently-labeled this compound uptake by cells in suspension.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently-labeled this compound (e.g., this compound-FITC)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a 6-well plate and culture until they reach 80-90% confluency.

  • Prepare different concentrations of this compound-FITC in complete culture medium.

  • Aspirate the old medium from the cells and wash once with PBS.

  • Add the this compound-FITC solutions to the respective wells. For time-course experiments, add the same concentration to all wells and incubate for different durations.

  • Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 60 minutes for concentration-dependent studies).

  • After incubation, aspirate the this compound-FITC solution and wash the cells three times with ice-cold PBS to remove unbound compound.

  • Harvest the cells by trypsinization.

  • Resuspend the cells in 500 µL of ice-cold PBS.

  • Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Gate the live cell population based on forward and side scatter profiles.

  • Record the mean fluorescence intensity (MFI) for each sample.

Protocol 2: Endocytosis Pathway Inhibition Assay

This protocol aims to identify the specific endocytic pathways involved in this compound uptake.

Materials:

  • HeLa cells

  • Complete culture medium

  • This compound-FITC

  • Endocytosis inhibitors (see Table 3 for examples)

  • DMSO (vehicle control)

  • PBS

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a 12-well plate and culture to 80-90% confluency.

  • Pre-treat the cells with the respective endocytosis inhibitors (dissolved in culture medium) for 30-60 minutes at 37°C. Include a vehicle control (DMSO) group.

  • After pre-treatment, add this compound-FITC to each well at a final concentration of 100 nM (or other optimal concentration) without removing the inhibitor-containing medium.

  • Incubate for 60 minutes at 37°C.

  • Wash, harvest, and resuspend the cells as described in Protocol 1.

  • Analyze the samples by flow cytometry to determine the MFI.

  • Calculate the percent inhibition of uptake relative to the vehicle-treated control.

Protocol 3: Subcellular Localization by Immunofluorescence and Confocal Microscopy

This protocol visualizes the intracellular localization of this compound by co-staining with organelle-specific markers.

Materials:

  • HeLa cells

  • Glass coverslips

  • Complete culture medium

  • This compound-FITC

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies for organelle markers (e.g., anti-EEA1, anti-LAMP1)

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 594-conjugated)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with 100 nM this compound-FITC for 60 minutes at 37°C.

  • Wash the cells three times with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the slides using a confocal microscope.

  • Analyze the images for co-localization between this compound-FITC and the organelle markers. Calculate Pearson's correlation coefficient using appropriate software.

Visualizations

G cluster_0 Cellular Uptake Pathways This compound This compound Clathrin-coated pit Clathrin-coated pit This compound->Clathrin-coated pit Caveolae Caveolae This compound->Caveolae Macropinosome Macropinosome This compound->Macropinosome Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis Clathrin-coated pit->Clathrin-mediated Endocytosis Caveolae-mediated Endocytosis Caveolae-mediated Endocytosis Caveolae->Caveolae-mediated Endocytosis Macropinocytosis Macropinocytosis Macropinosome->Macropinocytosis

Caption: Major endocytic pathways for this compound cellular entry.

G Start Start Seed Cells Seed Cells Start->Seed Cells Pre-treat with Inhibitors Pre-treat with Inhibitors Seed Cells->Pre-treat with Inhibitors Add this compound-FITC Add this compound-FITC Pre-treat with Inhibitors->Add this compound-FITC Incubate Incubate Add this compound-FITC->Incubate Wash and Harvest Wash and Harvest Incubate->Wash and Harvest Flow Cytometry Analysis Flow Cytometry Analysis Wash and Harvest->Flow Cytometry Analysis Data Analysis Data Analysis Flow Cytometry Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the endocytosis inhibition assay.

G This compound Internalization This compound Internalization Early Endosome Early Endosome This compound Internalization->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Recycling to Membrane Recycling to Membrane Early Endosome->Recycling to Membrane Lysosome Lysosome Late Endosome->Lysosome Degradation Degradation Lysosome->Degradation

Caption: Intracellular trafficking pathway of this compound.

Application Notes and Protocols for AbGn-107

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AbGn-107 is a novel antibody-drug conjugate (ADC) designed for the targeted therapy of advanced gastrointestinal cancers. It comprises a humanized monoclonal antibody that specifically targets the tumor-associated antigen AG-7, a Lewis A-like glyco-epitope expressed on a variety of gastrointestinal tumors.[1][2][3][4] The antibody is conjugated to a potent tubulin inhibitor (a dolastatin analogue or DM4) via a hydrophilic, enzyme-cleavable, self-immolative linker.[1] This design allows for the specific delivery of the cytotoxic payload to cancer cells expressing the AG-7 antigen, aiming to enhance therapeutic efficacy while minimizing systemic toxicity. AbGn-107 has undergone a Phase Ia clinical trial in patients with chemo-refractory gastric, colorectal, pancreatic, or biliary cancers (NCT02908451).

Mechanism of Action

The therapeutic strategy of AbGn-107 is based on the targeted delivery of a cytotoxic agent to AG-7 expressing tumor cells. The process involves several key steps:

  • Binding: The antibody component of AbGn-107 selectively binds to the AG-7 antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal enzymes cleave the linker.

  • Cytotoxicity: The released cytotoxic payload, a potent tubulin inhibitor, binds to tubulin and disrupts microtubule polymerization. This leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death) in the cancer cell.

Caption: Mechanism of action of AbGn-107.

Data Presentation

Preclinical Efficacy

While specific quantitative data from preclinical studies are not extensively published, reports indicate that AbGn-107 demonstrated excellent antitumor efficacy in at least six established xenograft tumor models and showed a favorable safety profile in non-human primate toxicity studies. The target antigen, AG-7, is expressed in approximately 40-50% of pancreatic, gastric, and biliary cancers, and 20-25% of colorectal cancers.

Table 1: Representative In Vitro Cytotoxicity Data (Template) (Note: Specific IC50 values for AbGn-107 are not publicly available. This table serves as a template for researchers.)

Cell LineCancer TypeAG-7 ExpressionIC50 (ng/mL)
e.g., NCI-N87GastricHighData not available
e.g., BxPC-3PancreaticModerateData not available
e.g., HT-29ColorectalLow/NegativeData not available

Table 2: Representative In Vivo Efficacy Data in Xenograft Models (Template) (Note: Specific tumor growth inhibition data for AbGn-107 is not publicly available. This table serves as a template.)

Xenograft ModelCancer TypeTreatment GroupDose & ScheduleTumor Growth Inhibition (%)
e.g., NCI-N87GastricAbGn-107Data not availableData not available
e.g., BxPC-3PancreaticVehicle ControlN/A0
Clinical Efficacy (Phase Ia Study - NCT02908451)

The first-in-human, Phase Ia dose-escalation study enrolled heavily pretreated patients with advanced gastrointestinal cancers.

Table 3: Summary of Clinical Activity of AbGn-107 in Phase Ia Trial

ParameterValueReference(s)
Patient Population 39 patients with chemo-refractory gastric, colorectal, pancreatic, or biliary cancer.
Best Overall Response
Partial Response (PR)1 patient (2.6%)
Stable Disease (SD)18 patients (46.2%)
Disease Control
Disease control > 6 months6 patients (13.0%)
> 6 months at highest dose4 of 15 patients (26.7%)

Experimental Protocols

The following are representative, detailed protocols for key experiments relevant to the characterization of an antibody-drug conjugate like AbGn-107.

Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of AbGn-107 on AG-7 positive and negative cancer cell lines.

Materials:

  • AG-7 positive and negative cancer cell lines (e.g., gastric, pancreatic).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • AbGn-107, unconjugated antibody, and free cytotoxic payload.

  • 96-well cell culture plates.

  • MTT or XTT reagent.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of AbGn-107, unconjugated antibody, and free payload in complete medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only as a vehicle control.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours) at 37°C, 5% CO₂.

  • Viability Assessment (MTT):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Read absorbance at 570 nm.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the log concentration of the compound and use a non-linear regression model to calculate the IC50 value.

Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of AbGn-107 in a relevant patient-derived or cell line-derived xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic nude).

  • AG-7 positive tumor cells or patient-derived tumor fragments.

  • Matrigel (optional).

  • AbGn-107, vehicle control, and isotype control ADC.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (e.g., n=6-10 per group).

  • Dosing: Administer treatments (e.g., AbGn-107 at various doses, vehicle, isotype control) via intravenous (i.v.) injection according to the desired schedule (e.g., once weekly).

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor body weight and general health of the mice as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 – (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group. Analyze statistical significance between groups.

Experimental Workflow Visualization

The evaluation of an ADC like AbGn-107 follows a structured preclinical to clinical workflow. This involves initial in vitro characterization to confirm target-specific activity, followed by in vivo studies to assess efficacy and safety before proceeding to clinical trials.

ADC_Development_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_Validation Target Validation (AG-7 Expression) In_Vitro In Vitro Assays (Cytotoxicity, Internalization, Bystander Effect) Target_Validation->In_Vitro Confirm Target In_Vivo In Vivo Xenograft Models (Efficacy, PK/PD) In_Vitro->In_Vivo Select Lead Candidate Tox_Studies Toxicology Studies (e.g., in NHPs) In_Vivo->Tox_Studies Assess Safety Profile Phase_I Phase I Trial (Safety, MTD, PK) Tox_Studies->Phase_I IND Submission Phase_II Phase II Trial (Efficacy, Dose Refinement) Phase_I->Phase_II Establish Safety & Dose Phase_III Phase III Trial (Pivotal Efficacy, Comparison to SoC) Phase_II->Phase_III Demonstrate Efficacy

Caption: General workflow for ADC development.

References

Application Notes and Protocols for Patient Selection in AbGn-107 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient selection criteria for clinical trials of AbGn-107, an antibody-drug conjugate (ADC) targeting the AG-7 antigen. The information is compiled from publicly available clinical trial data and scientific literature.

Introduction to AbGn-107

AbGn-107 is an investigational antibody-drug conjugate designed for the treatment of certain gastrointestinal cancers.[1][2] It consists of three main components:

  • A humanized monoclonal antibody: This antibody specifically targets the AG-7 antigen, a Lewis A-like glycol-epitope that is overexpressed on the surface of various gastrointestinal tumor cells, including gastric, colorectal, pancreatic, and biliary cancers.[1][2]

  • A cytotoxic payload: AbGn-107 carries a potent dolastatin analogue, which is a microtubule inhibitor.[1]

  • A cleavable linker: This linker connects the antibody to the cytotoxic payload and is designed to be stable in circulation but to release the payload upon internalization into the target cancer cell.

The targeted delivery of the cytotoxic agent is intended to maximize the anti-tumor effect while minimizing systemic toxicity.

Patient Selection Criteria for AbGn-107 Clinical Trials (NCT02908451)

The following tables summarize the key inclusion and exclusion criteria for the Phase Ia clinical trial of AbGn-107. This trial consisted of a dose-escalation phase and a cohort expansion phase, with a key difference in the requirement for AG-7 antigen expression.

Table 1: Inclusion Criteria
CriteriaDose-Escalation PhaseCohort Expansion Phase
Age ≥18 years≥18 years
Tumor Type Histologically confirmed, chemo-refractory, locally advanced, recurrent, or metastatic gastric (including GE junction), colorectal, pancreatic adenocarcinoma, or biliary cancer (including cholangiocarcinoma, gallbladder, and ampullary carcinomas).Histologically confirmed, chemo-refractory, locally advanced, recurrent, or metastatic gastric (including GE junction), colorectal, pancreatic adenocarcinoma, or biliary cancer (including cholangiocarcinoma, gallbladder, and ampullary carcinomas).
Prior Therapy - Gastric, pancreatic, or biliary cancers: Progression on or intolerant of at least one prior line of standard systemic therapy. - Colorectal cancers: Progression on or intolerant of at least two prior lines of standard systemic therapy. - Progression/recurrence within 6 months of completing neoadjuvant/adjuvant chemotherapy is permissible.- Gastric, pancreatic, or biliary cancers: Progression on or intolerant of at least one prior line of standard systemic therapy. - Colorectal cancers: Progression on or intolerant of at least two prior lines of standard systemic therapy. - Progression/recurrence within 6 months of completing neoadjuvant/adjuvant chemotherapy is permissible.
Performance Status Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
Organ Function Adequate organ function (hematological, renal, and hepatic).Adequate organ function (hematological, renal, and hepatic).
AG-7 Expression Not required.Mandatory: High expression of AG-7 antigen confirmed by immunohistochemistry (IHC) with an Immune Reactive Score (IRS) ≥8.
Archived Tissue Archived tumor tissue must be available (with some exceptions upon sponsor approval).Archived tumor tissue with confirmed high AG-7 expression must be available.
Table 2: Exclusion Criteria
CriteriaDescription
Curative Options Patients with available curative options (e.g., metastasectomy).
Central Nervous System (CNS) Metastases Active CNS metastases. Patients with a history of treated and stable brain metastases may be eligible after discussion with the sponsor. Leptomeningeal disease is not permitted.
Infections Known human immunodeficiency virus (HIV) infection, active hepatitis B or C.
Other Malignancies Known HIV-related malignancy.

Mechanism of Action and Signaling Pathway

The therapeutic action of AbGn-107 is initiated by the specific binding of its antibody component to the AG-7 antigen on tumor cells. This is followed by internalization of the ADC, release of the cytotoxic payload, and subsequent disruption of microtubule function, leading to cell cycle arrest and apoptosis.

AbGn107_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space AbGn107 AbGn-107 (ADC) ReceptorBinding Binding AbGn107->ReceptorBinding 1. Binding AG7 AG-7 Antigen (Lewis A-like glycol-epitope) AG7->ReceptorBinding Internalization Internalization (Endocytosis) ReceptorBinding->Internalization Endosome Endosome Internalization->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Fusion LinkerCleavage Linker Cleavage Lysosome->LinkerCleavage 3. Enzymatic Cleavage Payload Cytotoxic Payload (Dolastatin Analogue) LinkerCleavage->Payload 4. Payload Release Tubulin Tubulin Dimers Payload->Tubulin 5. Binding to Tubulin Microtubule Microtubule Polymerization Payload->Microtubule Inhibition Tubulin->Microtubule Disruption Microtubule Disruption Microtubule->Disruption CellCycleArrest G2/M Cell Cycle Arrest Disruption->CellCycleArrest 6. Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis 7. Induces

Figure 1. Mechanism of action of AbGn-107.

Experimental Protocols

AG-7 Immunohistochemistry (IHC) Protocol for Patient Screening

The following is a representative IHC protocol for the detection of AG-7 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. Note: The specific antibody clone, dilutions, and reagents used in the AbGn-107 clinical trials are proprietary and not publicly available. This protocol is based on standard IHC procedures.

4.1.1. Materials

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Wash buffer (e.g., Tris-buffered saline with Tween 20, TBST)

  • Protein block solution (e.g., normal goat serum)

  • Primary antibody against AG-7

  • Secondary antibody (e.g., HRP-conjugated goat anti-mouse/rabbit IgG)

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

4.1.2. Procedure

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking of Endogenous Peroxidase:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking of Non-specific Binding:

    • Incubate slides with protein block solution for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with the primary anti-AG-7 antibody at the optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3 x 5 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with wash buffer (3 x 5 minutes).

    • Apply DAB chromogen and incubate until the desired stain intensity develops (typically 1-10 minutes).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the slides in tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol and xylene.

    • Mount with a permanent mounting medium.

Immune Reactive Score (IRS) Calculation

The IRS is a semi-quantitative scoring method that combines the staining intensity and the percentage of positive tumor cells.

4.2.1. Scoring Staining Intensity (SI)

  • 0: No staining

  • 1: Weak staining

  • 2: Moderate staining

  • 3: Strong staining

4.2.2. Scoring Percentage of Positive Cells (PP)

  • 0: <1% of tumor cells stained

  • 1: 1-10% of tumor cells stained

  • 2: 11-50% of tumor cells stained

  • 3: 51-80% of tumor cells stained

  • 4: >80% of tumor cells stained

4.2.3. Final IRS Calculation

The final IRS is calculated by multiplying the staining intensity score by the percentage of positive cells score:

IRS = SI x PP

The resulting score ranges from 0 to 12. For the cohort expansion phase of the AbGn-107 trial, a high AG-7 expression was defined as an IRS ≥ 8 .

Experimental Workflow Diagram

The following diagram illustrates the workflow for patient screening and enrollment in the cohort expansion phase of the AbGn-107 clinical trial.

Patient_Screening_Workflow Start Patient with Potentially Eligible Gastrointestinal Cancer InclusionExclusion Initial Screening: - Tumor Type - Prior Therapy - Performance Status - Organ Function Start->InclusionExclusion TissueRequest Request Archived Tumor Tissue (FFPE Block) InclusionExclusion->TissueRequest Passes Initial Criteria IHC_Staining AG-7 Immunohistochemistry (IHC) Staining TissueRequest->IHC_Staining PathologyReview Pathologist Review and Scoring IHC_Staining->PathologyReview IRS_Calculation Calculate Immune Reactive Score (IRS) IRS = Staining Intensity x % Positive Cells PathologyReview->IRS_Calculation Decision IRS ≥ 8? IRS_Calculation->Decision Eligible Eligible for Cohort Expansion Decision->Eligible Yes Ineligible Ineligible for Cohort Expansion Decision->Ineligible No Enrollment Patient Enrollment Eligible->Enrollment

Figure 2. Patient screening and enrollment workflow.

Quantitative Data from Phase Ia Clinical Trial (NCT02908451)

The following tables summarize key quantitative data from the dose-escalation phase of the AbGn-107 Phase Ia clinical trial.

Table 3: Patient Demographics and Baseline Characteristics
CharacteristicValue (N=39)
Median Age (years) 61.5 (range: 40-81)
Tumor Types
    Colorectal Cancer12 (30.8%)
    Pancreatic Cancer20 (51.3%)
    Biliary Cancer3 (7.7%)
    Gastric Cancer0 (0%)
Median Number of Prior Therapies 3 (range: 1-7)
Table 4: Clinical Outcomes
OutcomeValue (N=39)
Partial Response (PR) 1 (2.6%)
Stable Disease (SD) 18 (46.2%)
Disease Control > 6 months 6 (15.4%)
In patients treated at the highest dose4 of 15 (26.7%)

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. For the most accurate and up-to-date information, please refer to the official clinical trial records and publications. The specific IHC protocol details for AG-7 staining used in the clinical trials are proprietary and have not been publicly disclosed. The provided protocol is a representative example based on standard laboratory procedures.

References

Application Notes and Protocols for Developing Xenograft Models for AbGn-107 Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AbGn-107 is a promising antibody-drug conjugate (ADC) designed for the targeted therapy of various gastrointestinal cancers, including pancreatic, gastric, and colorectal cancers.[1][2] It comprises a monoclonal antibody targeting the tumor-associated antigen AG-7, a Lewis A-like glycol-epitope, linked to a potent cytotoxic payload, a tubulin inhibitor (dolastatin analogue or DM4), via a cleavable linker.[1][3][4] The principle of AbGn-107 relies on the specific binding of the antibody to AG-7 on cancer cells, leading to internalization of the ADC. Subsequently, the linker is cleaved within the cell, releasing the cytotoxic agent and inducing cell death. Preclinical evaluation of AbGn-107 using robust and well-characterized xenograft models is a critical step in its development pipeline, providing essential data on efficacy, pharmacokinetics, and tolerability before advancing to clinical trials. While specific preclinical data for AbGn-107 is not publicly available, this document provides a comprehensive set of protocols and application notes based on established best practices for testing ADCs in xenograft models.

Mechanism of Action of AbGn-107

The targeted delivery of a cytotoxic payload is the cornerstone of AbGn-107's therapeutic strategy. The following diagram illustrates the proposed mechanism of action.

AbGn107_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell AbGn-107 AbGn-107 (ADC) AG-7 AG-7 Antigen AbGn-107->AG-7 1. Binding Endosome Endosome AG-7->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Tubulin Tubulin Payload->Tubulin 5. Tubulin Inhibition Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis 6. Mitotic Arrest

Caption: Proposed mechanism of action for the antibody-drug conjugate AbGn-107.

Experimental Protocols

Protocol 1: Cell Line Selection and Preparation

Objective: To select and prepare appropriate cancer cell lines for implantation.

Materials:

  • AG-7 expressing human cancer cell lines (e.g., pancreatic, gastric, colorectal)

  • Standard cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Matrigel® (or other suitable extracellular matrix)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Line Selection: Select human cancer cell lines with documented high expression of the AG-7 antigen. This can be confirmed via flow cytometry or immunohistochemistry (IHC). It is also advisable to include a cell line with low or no AG-7 expression as a negative control.

  • Cell Culture: Culture the selected cell lines in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in serum-free medium or PBS. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. A viability of >95% is required for implantation.

  • Preparation for Implantation: Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of PBS and Matrigel® to the desired final concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice until implantation.

Protocol 2: Xenograft Model Establishment

Objective: To establish subcutaneous tumor xenografts in immunodeficient mice.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG)

  • Prepared cancer cell suspension

  • 1 mL syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.

  • Implantation: Anesthetize the mice. Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) using calipers.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

Protocol 3: AbGn-107 Administration and Efficacy Evaluation

Objective: To evaluate the anti-tumor efficacy of AbGn-107 in established xenograft models.

Materials:

  • AbGn-107

  • Vehicle control (e.g., sterile saline or formulation buffer)

  • Isotype control antibody-drug conjugate (optional)

  • Dosing syringes and needles

  • Calipers

  • Analytical balance

Procedure:

  • Treatment Groups: Establish treatment groups, including:

    • Vehicle Control

    • AbGn-107 (at various dose levels, e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg)

    • Isotype Control ADC (at the highest dose of AbGn-107)

  • Dosing: Administer AbGn-107, vehicle, or isotype control via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosing schedule can vary (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the overall health and behavior of the mice daily.

  • Endpoint Criteria: Euthanize mice if tumors reach a predetermined maximum volume (e.g., 2000 mm³), if there is >20% body weight loss, or if significant morbidity is observed.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.

    • Observe for tumor regression (decrease in tumor volume from baseline).

    • Identify Complete Responses (CR; disappearance of palpable tumor) and Partial Responses (PR; significant reduction in tumor volume).

Experimental Workflow

The following diagram outlines the general workflow for a xenograft study to evaluate AbGn-107.

Xenograft_Workflow Cell_Line_Selection 1. Cell Line Selection (AG-7 Expression) Cell_Culture 2. Cell Culture & Expansion Cell_Line_Selection->Cell_Culture Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. Administration of AbGn-107 / Controls Randomization->Dosing Efficacy_Monitoring 7. Tumor & Body Weight Monitoring Dosing->Efficacy_Monitoring Endpoint 8. Study Endpoint & Tissue Collection Efficacy_Monitoring->Endpoint Data_Analysis 9. Data Analysis & Reporting Endpoint->Data_Analysis

Caption: General experimental workflow for AbGn-107 xenograft studies.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from a preclinical xenograft study of AbGn-107 in a pancreatic cancer model.

Table 1: Efficacy of AbGn-107 in a Pancreatic Cancer Xenograft Model (e.g., BxPC-3)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-QWx31520 ± 210-
Isotype Control ADC10QWx31450 ± 1954.6
AbGn-1071QWx3850 ± 15044.1
AbGn-1073QWx3320 ± 9578.9
AbGn-10710QWx355 ± 2596.4

Table 2: Body Weight Changes in Mice Treated with AbGn-107

Treatment GroupDose (mg/kg)Mean Body Weight Change from Baseline at Day 21 (%)
Vehicle Control-+ 5.2
Isotype Control ADC10+ 4.8
AbGn-1071+ 3.5
AbGn-1073- 1.8
AbGn-10710- 5.1

Conclusion

The development of robust and reproducible xenograft models is paramount for the preclinical evaluation of novel ADCs like AbGn-107. The protocols outlined in these application notes provide a framework for conducting efficacy studies, from initial cell line selection to data analysis. Careful execution of these experiments will yield critical data to inform clinical trial design and further the development of this targeted therapy for patients with gastrointestinal cancers.

References

Application Notes and Protocols for Immunohistochemical Detection of I-Ag7 Antigen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the I-Ag7 antigen, a crucial molecule in autoimmune research, particularly in the context of Type 1 Diabetes models. The I-Ag7 molecule is a major histocompatibility complex (MHC) class II protein expressed in non-obese diabetic (NOD) mice, playing a key role in the presentation of autoantigens to T lymphocytes.[1][2][3][4][5]

Introduction to I-Ag7 Antigen

The I-Ag7 molecule is uniquely expressed in NOD mice and is a primary genetic factor contributing to the susceptibility to autoimmune diabetes. It is found on the surface of antigen-presenting cells (APCs), such as B lymphocytes, macrophages, and dendritic cells, where it presents peptide antigens to CD4+ T cells. The specific recognition of peptide-I-Ag7 complexes by autoreactive T cells is a critical event in the pathogenesis of autoimmune diabetes, making its detection and localization in tissues a valuable tool for researchers.

Experimental Protocol: Immunohistochemistry for I-Ag7 Detection in Paraffin-Embedded Tissues

This protocol outlines the steps for the detection of the I-Ag7 antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Tissue Preparation:

  • Fix freshly dissected tissue (e.g., pancreas, lymph nodes from NOD mice) in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%).

  • Clear the tissue in xylene or a xylene substitute.

  • Embed the tissue in paraffin wax.

  • Section the paraffin-embedded tissue at 4-5 µm thickness and mount on positively charged slides.

2. Deparaffinization and Rehydration:

  • Incubate slides in a 60°C oven for 30-60 minutes to melt the paraffin.

  • Immerse slides in xylene (or a substitute) two times for 5 minutes each to remove paraffin.

  • Rehydrate the sections by immersing them in a graded series of ethanol solutions (100%, 95%, 70%) for 3-5 minutes each, followed by a final rinse in distilled water.

3. Antigen Retrieval:

  • Heat-Induced Epitope Retrieval (HIER) is recommended. Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).

  • Heat the buffer with the slides to 95-100°C for 20-30 minutes. A steamer or water bath can be used.

  • Allow the slides to cool down in the buffer to room temperature (approximately 20-30 minutes).

  • Rinse the slides with Phosphate Buffered Saline (PBS).

4. Blocking:

  • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.

  • Rinse with PBS.

  • To block non-specific antibody binding, incubate the sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

  • Dilute the primary antibody specific for I-Ag7 in the blocking buffer to its optimal concentration.

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Detection System:

  • Rinse the slides with PBS three times for 5 minutes each.

  • Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

  • Rinse with PBS three times for 5 minutes each.

  • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

  • Rinse with PBS three times for 5 minutes each.

7. Chromogen and Counterstaining:

  • Develop the signal by incubating the sections with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until the desired brown staining intensity is reached (typically 2-10 minutes).

  • Wash the slides with distilled water to stop the reaction.

  • Counterstain the sections with Hematoxylin for 1-2 minutes to visualize cell nuclei.

  • "Blue" the hematoxylin by rinsing in running tap water.

8. Dehydration and Mounting:

  • Dehydrate the sections through a graded series of ethanol solutions (70%, 95%, 100%).

  • Clear in xylene (or a substitute).

  • Coverslip the slides using a permanent mounting medium.

Data Presentation: Recommended Reagent Concentrations and Incubation Times

Step Reagent Concentration/Dilution Incubation Time Temperature
Antigen Retrieval10 mM Sodium Citrate BufferpH 6.020-30 minutes95-100°C
Endogenous Peroxidase BlockHydrogen Peroxide3% in Methanol10-15 minutesRoom Temperature
BlockingNormal Serum5-10% in PBS1 hourRoom Temperature
Primary AntibodyAnti-I-Ag7 AntibodyVaries (typically 1:100 - 1:500)Overnight4°C
Secondary AntibodyBiotinylated Secondary AbVaries (typically 1:200 - 1:1000)1 hourRoom Temperature
Enzyme ConjugateStreptavidin-HRPVaries (typically 1:500 - 1:2000)30 minutesRoom Temperature
ChromogenDABPer manufacturer's instructions2-10 minutesRoom Temperature
CounterstainHematoxylinReady-to-use1-2 minutesRoom Temperature

Mandatory Visualizations

Experimental Workflow for I-Ag7 Immunohistochemistry

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_final Final Steps Fixation Fixation (10% NBF) Dehydration_Embedding Dehydration & Paraffin Embedding Fixation->Dehydration_Embedding Sectioning Sectioning (4-5 µm) Dehydration_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->AntigenRetrieval Blocking Blocking Steps (Peroxidase & Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-I-Ag7) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen Development (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration_Clearing Dehydration & Clearing Counterstain->Dehydration_Clearing Mounting Mounting & Coverslipping Dehydration_Clearing->Mounting Microscopy Microscopic Analysis Mounting->Microscopy

Caption: Workflow for I-Ag7 immunohistochemical staining.

Signaling Pathway of T-Cell Activation by I-Ag7

T_Cell_Activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell APC_node I-Ag7 TCR T-Cell Receptor (TCR) APC_node->TCR presents to CD4 CD4 APC_node->CD4 Peptide Autoantigen Peptide Peptide->APC_node binds to Signaling Intracellular Signaling Cascade (e.g., ZAP70, Lck activation) TCR->Signaling CD4->Signaling Activation T-Cell Activation (Cytokine production, Proliferation) Signaling->Activation

Caption: I-Ag7 mediated T-cell activation signaling pathway.

References

Bioanalytical Methods for the Pharmacokinetic Assessment of AbGn-107

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocols

Introduction

AbGn-107 is a promising antibody-drug conjugate (ADC) in development for the treatment of various solid tumors, including gastric, colorectal, pancreatic, and biliary cancers.[1][2][3] It is composed of a humanized IgG1 monoclonal antibody targeting a specific glycotope on the transferrin receptor 1 (CD71), a cleavable linker, and the potent cytotoxic payload, DM4, which is a tubulin inhibitor.[2][3] Understanding the pharmacokinetic (PK) profile of AbGn-107 is critical for its clinical development, enabling the optimization of dosing regimens and ensuring patient safety and therapeutic efficacy.

Due to the complex nature of ADCs, a comprehensive bioanalytical strategy is required to characterize the PK of its different components in biological matrices. This typically involves the quantification of:

  • Total Antibody: The entire antibody population, regardless of whether it is conjugated with the drug payload.

  • Antibody-Conjugated Drug (ADC): The antibody population that is still conjugated to the DM4 payload.

  • Unconjugated (Free) Payload: The DM4 payload that has been released from the antibody.

This document provides detailed protocols for the key bioanalytical methods used to assess the pharmacokinetics of AbGn-107, along with representative data and visualizations to guide researchers in this field.

Quantitative Data Summary

The following tables present a summary of representative pharmacokinetic parameters for an antibody-drug conjugate with characteristics similar to AbGn-107. These values are for illustrative purposes to demonstrate how PK data for AbGn-107 would be presented.

Table 1: Representative Pharmacokinetic Parameters of Total Antibody after a Single Intravenous Dose

ParameterUnitValue
Cmax (Maximum Concentration)µg/mL150
AUC (Area Under the Curve)µg*h/mL30000
CL (Clearance)mL/h/kg0.5
Vd (Volume of Distribution)L/kg0.1
t1/2 (Half-life)h150

Table 2: Representative Pharmacokinetic Parameters of Antibody-Conjugated Drug (ADC) after a Single Intravenous Dose

ParameterUnitValue
Cmax (Maximum Concentration)µg/mL145
AUC (Area Under the Curve)µg*h/mL28000
CL (Clearance)mL/h/kg0.55
Vd (Volume of Distribution)L/kg0.1
t1/2 (Half-life)h140

Table 3: Representative Pharmacokinetic Parameters of Unconjugated DM4 after a Single Intravenous Dose of AbGn-107

ParameterUnitValue
Cmax (Maximum Concentration)ng/mL15
AUC (Area Under the Curve)ng*h/mL300
CL (Clearance)L/h/kg5
Vd (Volume of Distribution)L/kg2
t1/2 (Half-life)h3

Experimental Protocols

Total Antibody Quantification by Ligand-Binding Assay (ELISA)

This protocol describes a sandwich ELISA to measure the concentration of the total anti-CD71 antibody (AbGn-107) in human serum or plasma.

Workflow for Total Antibody ELISA

A Coat Plate with Capture Antibody (Anti-human IgG) B Block Non-specific Binding Sites A->B C Add Standards, Controls, and Samples B->C D Incubate and Wash C->D E Add Detection Antibody (HRP-conjugated Anti-human IgG) D->E F Incubate and Wash E->F G Add Substrate and Stop Reaction F->G H Read Absorbance and Quantify G->H

Caption: Workflow for the quantification of total antibody by ELISA.

Materials:

  • 96-well microtiter plates

  • Capture Antibody: Goat anti-human IgG (Fc specific)

  • Detection Antibody: HRP-conjugated goat anti-human IgG (Fab specific)

  • AbGn-107 reference standard

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody to 2 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample and Standard Incubation: Prepare a standard curve of AbGn-107 in assay diluent (e.g., 1000 ng/mL to 1 ng/mL). Dilute samples, controls, and standards in assay diluent. Add 100 µL of each to the appropriate wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Dilute the HRP-conjugated detection antibody in assay diluent. Add 100 µL to each well and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of total antibody in the samples by interpolating from the standard curve.

Antibody-Conjugated Drug (ADC) Quantification by Ligand-Binding Assay (ELISA)

This protocol describes a sandwich ELISA to measure the concentration of the antibody-conjugated drug (AbGn-107 with DM4 attached) in human serum or plasma.

Workflow for Antibody-Conjugated Drug (ADC) ELISA

A Coat Plate with Capture Antibody (Anti-DM4) B Block Non-specific Binding Sites A->B C Add Standards, Controls, and Samples B->C D Incubate and Wash C->D E Add Detection Antibody (HRP-conjugated Anti-human IgG) D->E F Incubate and Wash E->F G Add Substrate and Stop Reaction F->G H Read Absorbance and Quantify G->H

Caption: Workflow for the quantification of antibody-conjugated drug by ELISA.

Materials:

  • Same as for Total Antibody ELISA, with the following exception:

  • Capture Antibody: Mouse anti-DM4 monoclonal antibody.

Procedure:

The procedure is identical to the Total Antibody ELISA protocol, with the key difference being the use of an anti-DM4 antibody as the capture reagent. This ensures that only antibodies with the DM4 payload attached are captured and subsequently detected.

Unconjugated (Free) DM4 Quantification by LC-MS/MS

This protocol outlines a method for the quantification of unconjugated (free) DM4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for Free DM4 LC-MS/MS Analysis

A Plasma Sample Collection B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer and Evaporation C->D E Reconstitution in Mobile Phase D->E F LC-MS/MS Analysis E->F

Caption: Workflow for the quantification of free DM4 by LC-MS/MS.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase HPLC column

  • DM4 and internal standard (IS) reference materials

  • Human plasma

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex mix and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions (Representative):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for DM4 and the internal standard.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of DM4 to the internal standard against the concentration of DM4 standards.

    • Quantify DM4 in the plasma samples by comparing their peak area ratios to the standard curve.

Mechanism of Action of AbGn-107

The following diagram illustrates the proposed mechanism of action for AbGn-107.

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular A AbGn-107 (ADC) B Binding to CD71 on Tumor Cell A->B C Internalization via Endocytosis B->C D Lysosomal Trafficking C->D E Cleavage of Linker and Release of DM4 D->E F DM4 Binds to Tubulin E->F G Inhibition of Microtubule Assembly F->G H Cell Cycle Arrest and Apoptosis G->H

Caption: Proposed mechanism of action of AbGn-107.

Disclaimer: The pharmacokinetic data presented in the tables are representative and for illustrative purposes only. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions and reagents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming ATB107 Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of ATB107 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor designed to target a specific cellular kinase involved in oncogenic signaling pathways. Its primary mechanism of action is competitive binding to the ATP-binding pocket of its target kinase, thereby inhibiting its downstream signaling and inducing apoptosis in cancer cells.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its intended target.[1] These unintended interactions can lead to misleading experimental results, cytotoxicity, or the activation of irrelevant signaling pathways, which can complicate the interpretation of this compound's efficacy and true mechanism of action.[1][2]

Q3: How can I distinguish between on-target and off-target cytotoxicity observed with this compound treatment?

A3: To determine if the observed cytotoxicity is due to this compound's effect on its intended target, several approaches can be taken:

  • Dose-Response Analysis: A steep dose-response curve for cytotoxicity that correlates with the inhibition of the primary target suggests an on-target effect.

  • Target Knockdown/Knockout: The most definitive method is to use genetic approaches like CRISPR/Cas9 or siRNA to eliminate the primary target of this compound in your cell line.[3] If the cells remain sensitive to this compound after the target has been removed, the cytotoxicity is likely due to off-target effects.[3]

  • Use of Structurally Unrelated Inhibitors: Confirm your findings with a structurally different inhibitor that targets the same primary kinase. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Cell Line Control: Test this compound in a cell line that does not express the intended target. Any observed effect in this cell line would be considered off-target.

Q4: Can the off-target effects of this compound be beneficial?

A4: In some instances, off-target effects can contribute to a compound's therapeutic efficacy, a concept known as polypharmacology. For example, if this compound inhibits other kinases involved in cancer progression in addition to its primary target, this could result in a more potent anti-cancer effect. However, it is crucial to identify and characterize these off-target interactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: High levels of cell death are observed even at low concentrations of this compound.

Possible Cause Troubleshooting Steps
Potent off-target effects on survival kinases. 1. Titrate this compound Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. 2. Apoptosis Marker Analysis: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic. 3. Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions with kinases essential for cell survival.
Solvent Toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%) and is consistent across all wells.
Compound Instability. Prepare fresh stock solutions of this compound for each experiment and consider its stability in your cell culture medium at 37°C over the duration of the assay.

Issue 2: Inconsistent or non-reproducible results between experiments.

Possible Cause Troubleshooting Steps
Cell Culture Variability. Maintain consistency in cell passage number, confluency, and overall health. Standardize all cell culture procedures to minimize variability.
Inaccurate Pipetting. Use calibrated pipettes and proper techniques, especially for serial dilutions, as small errors can lead to significant variations in biological responses.
Plate Edge Effects. To avoid evaporation that can concentrate this compound, either avoid using the outer wells of multi-well plates for experimental conditions or ensure proper humidification of the incubator.

Issue 3: Observed phenotype does not match the expected outcome based on inhibiting the primary target.

Possible Cause Troubleshooting Steps
Activation of an off-target signaling pathway. 1. Pathway Analysis: Use pathway-specific reporter assays (e.g., for NF-κB, Wnt, or STAT signaling) to identify any unintended pathway modulation. 2. Phosphoproteomics: Analyze global changes in protein phosphorylation to identify signaling pathways affected by this compound.
Inhibition of a kinase in a negative feedback loop. The inhibition of a kinase in a negative feedback loop can sometimes lead to the paradoxical activation of the pathway. Validate your findings using a structurally unrelated inhibitor or a genetic knockdown approach (siRNA/CRISPR).
Assay-Specific Interference. This compound may be interfering with the assay itself (e.g., by inhibiting the reporter enzyme). Validate your results with an orthogonal method. For instance, if you are using a metabolic assay like MTT, confirm the findings with a membrane integrity assay like LDH release.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Target Knockout for On-Target vs. Off-Target Validation

  • sgRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting the gene of the primary target of this compound into a suitable Cas9 expression vector.

  • Transfection: Transfect the target cell line with the Cas9/sgRNA expression plasmid.

  • Single-Cell Cloning: After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.

  • Screening and Validation: Screen individual clones for the absence of the target protein by Western blot. Confirm the gene knockout at the genomic level by sequencing the targeted locus.

  • This compound Efficacy Testing: Treat the knockout cell line and the parental (wild-type) cell line with a range of this compound concentrations.

  • Data Analysis: Compare the dose-response curves for cytotoxicity between the knockout and parental cell lines. If this compound is still effective in the knockout cells, it indicates that its efficacy is mediated by off-target effects.

Protocol 2: In Vitro Kinase Profiling Assay

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.

Visualizations

cluster_0 This compound On-Target Pathway This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibits DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Activates CellProliferation Cell Proliferation DownstreamEffector->CellProliferation Promotes

Caption: On-target signaling pathway of this compound.

cluster_1 Troubleshooting Workflow Start Unexpected Phenotype Observed CheckCytotoxicity Is it Cytotoxicity? Start->CheckCytotoxicity CRISPR CRISPR Knockout of Target CheckCytotoxicity->CRISPR Yes OrthogonalAssay Perform Orthogonal Assay CheckCytotoxicity->OrthogonalAssay No OnTarget On-Target Effect OffTarget Off-Target Effect KinaseProfiling Kinase Profiling OffTarget->KinaseProfiling CRISPR->OnTarget Efficacy Lost CRISPR->OffTarget Efficacy Retained

Caption: Workflow for troubleshooting unexpected this compound phenotypes.

cluster_2 Problem to Solution Logic Problem Problem: Inconsistent Results Cause1 Cause: Cell Variability Problem->Cause1 Cause2 Cause: Pipetting Error Problem->Cause2 Cause3 Cause: Compound Instability Problem->Cause3 Solution1 Solution: Standardize Cell Culture Cause1->Solution1 Solution2 Solution: Calibrate Pipettes Cause2->Solution2 Solution3 Solution: Prepare Fresh Compound Cause3->Solution3

References

troubleshooting ATB107 instability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with ATB107.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Question: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?

Answer:

Several factors could contribute to reduced potency of this compound. A common issue is the stability of the compound in aqueous solutions. This compound is susceptible to hydrolysis, especially at neutral or alkaline pH.

  • Recommendation 1: Buffer pH: Ensure your cell culture medium or assay buffer is at a pH of 6.0-6.5 for maximal stability.

  • Recommendation 2: Fresh Preparation: Always prepare fresh solutions of this compound immediately before use. Avoid storing aqueous solutions for more than a few hours.

  • Recommendation 3: Protein Binding: this compound is known to have high affinity for serum albumin. If you are using high concentrations of fetal bovine serum (FBS) in your cell culture medium, this could reduce the free concentration of this compound available to interact with its target. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.

Question: My this compound solution appears cloudy or has visible precipitate. What should I do?

Answer:

This compound has limited solubility in aqueous solutions. Precipitation can occur if the concentration exceeds its solubility limit or if it is not properly dissolved.

  • Recommendation 1: Solubilization Protocol: Follow the recommended solubilization protocol strictly. Dissolve this compound in DMSO to create a high-concentration stock solution before diluting it in your aqueous experimental buffer.

  • Recommendation 2: Sonication: If you observe precipitation after dilution, brief sonication (2-5 minutes in a water bath sonicator) can help to redissolve the compound.

  • Recommendation 3: Final Concentration: Avoid final DMSO concentrations in your assay above 0.5%, as this can affect cell viability and may also contribute to compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel kinase, Apoptotic Kinase Inducer (AKI). AKI is a key regulator in the pro-survival signaling pathway, and its inhibition by this compound leads to the induction of apoptosis in tumor cells.

Q2: How should I store this compound?

A2: this compound is supplied as a lyophilized powder and should be stored at -20°C. Under these conditions, it is stable for at least one year. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: I am seeing significant off-target effects in my experiments. What could be the reason?

A3: While this compound is designed to be a selective AKI inhibitor, high concentrations can lead to off-target effects. We recommend performing a dose-response experiment to determine the optimal concentration range for your specific cell line. If off-target effects persist, consider using a lower concentration of this compound in combination with another therapeutic agent.

Data Presentation

Table 1: Stability of this compound in Aqueous Buffers

Buffer pHTemperature (°C)Half-life (hours)
5.02572
6.52548
7.42512
8.0252

Table 2: Solubility of this compound

SolventSolubility (mg/mL)
DMSO> 50
Ethanol10
PBS (pH 7.4)< 0.1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the lyophilized this compound vial to equilibrate to room temperature for 15 minutes.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock concentration of 10 mM.

  • Vortex for 1 minute and visually inspect to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes and store at -80°C.

Protocol 2: Cell-Based Apoptosis Assay using this compound

  • Plate cells at a density of 5,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound from your 10 mM DMSO stock in your desired cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Measure apoptosis using a commercially available caspase-3/7 activity assay according to the manufacturer's instructions.

  • Read the fluorescence or luminescence signal using a plate reader.

  • Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.

Visualizations

ATB107_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor AKI Apoptotic Kinase Inducer (AKI) Growth_Factor_Receptor->AKI Activates Pro_Survival_Proteins Pro-Survival Proteins AKI->Pro_Survival_Proteins Phosphorylates & Activates Apoptosis_Inhibition Inhibition of Apoptosis Pro_Survival_Proteins->Apoptosis_Inhibition This compound This compound This compound->AKI Inhibits

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare 10 mM this compound Stock in DMSO Serial_Dilution Perform Serial Dilutions of this compound in Medium Prepare_Stock->Serial_Dilution Cell_Seeding Seed Cells in 96-well Plate Treat_Cells Treat Cells with this compound (48 hours) Cell_Seeding->Treat_Cells Serial_Dilution->Treat_Cells Apoptosis_Assay Perform Caspase-3/7 Apoptosis Assay Treat_Cells->Apoptosis_Assay Data_Analysis Analyze Data and Determine EC50 Apoptosis_Assay->Data_Analysis

Caption: Workflow for cell-based apoptosis assay.

Troubleshooting_Logic Start Low this compound Potency Observed Check_Prep Was this compound solution prepared fresh? Start->Check_Prep Check_pH Is buffer pH between 6.0-6.5? Check_Prep->Check_pH Yes Prep_No Prepare fresh solution immediately before use Check_Prep->Prep_No No Check_Serum Is high serum concentration used? Check_pH->Check_Serum Yes pH_No Adjust buffer pH to 6.0-6.5 Check_pH->pH_No No Result_Good Re-run experiment with fresh solution, optimal pH, and low serum Check_Serum->Result_Good No Serum_Yes Consider reducing serum or using serum-free medium Check_Serum->Serum_Yes Yes Prep_No->Check_pH pH_No->Check_Serum Serum_Yes->Result_Good

Caption: Troubleshooting logic for low this compound potency.

Technical Support Center: Addressing ATB107 Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ATB107 and Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of indole-3-glycerol phosphate synthase (IGPS), an essential enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis. By inhibiting IGPS, this compound deprives the bacterium of tryptophan, which is crucial for protein synthesis and overall growth, leading to a bactericidal effect.

Q2: My M. tuberculosis culture shows decreased susceptibility to this compound. What are the potential resistance mechanisms?

A2: While specific clinical resistance mechanisms to this compound have not been extensively documented, potential mechanisms, based on general principles of drug resistance in M. tuberculosis, could include:

  • Target Modification: Mutations in the trpB2 gene, which encodes the IGPS enzyme, could alter the drug-binding site, reducing the inhibitory effect of this compound.

  • Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that can actively transport drugs out of the bacterial cell, could reduce the intracellular concentration of this compound.[1][2][3] M. tuberculosis possesses a number of putative drug efflux pumps.

  • Metabolic Bypass: The bacterium might develop or upregulate alternative pathways to synthesize or acquire tryptophan, although this is less common for essential amino acids.

  • Changes in Protein Expression: Exposure to this compound has been shown to alter the expression of several proteins in M. tuberculosis. Downregulation of the transcriptional regulatory protein Rv3246c and proteins Rv0685 and Rv2624c, along with upregulation of Rv3140, has been observed. These changes might contribute to a reduced susceptibility to the drug.

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my M. tuberculosis strain?

A3: You can determine the MIC of this compound using several methods, including broth microdilution assays (using visual indicators like Alamar Blue or resazurin), the agar proportion method, or automated systems like the BACTEC™ MGIT™ 960. A detailed protocol for the broth microdilution method is provided in the "Experimental Protocols" section below.

Q4: I suspect efflux pump activity is contributing to reduced this compound susceptibility. How can I investigate this?

A4: You can perform an efflux pump inhibitor assay. This involves determining the MIC of this compound in the presence and absence of a known efflux pump inhibitor, such as verapamil, carbonyl cyanide m-chlorophenyl hydrazone (CCCP), or thioridazine. A significant reduction (typically ≥4-fold) in the MIC of this compound in the presence of the inhibitor suggests the involvement of efflux pumps. A detailed protocol is available in the "Experimental Protocols" section.

Q5: Are there any known cross-resistance patterns between this compound and other anti-tuberculosis drugs?

A5: The current literature does not indicate significant cross-resistance between this compound and other anti-tuberculosis drugs with different mechanisms of action. Since this compound has a novel target (IGPS), it is expected to be effective against strains resistant to conventional drugs like isoniazid and rifampicin. However, proteomics studies suggest that this compound might induce a stress response similar to that caused by isoniazid and ethionamide, which could have implications for drug combinations.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent MIC values for this compound Inoculum density variation.Standardize the inoculum to a McFarland standard of 1.0 before dilution.
Improper serial dilutions of this compound.Prepare fresh drug dilutions for each experiment and verify the concentrations.
Contamination of the bacterial culture.Perform a purity check of your M. tuberculosis culture before starting the assay.
No inhibition of growth even at high this compound concentrations Intrinsic resistance of the M. tuberculosis strain.Verify the identity and expected susceptibility of your strain. Include a known susceptible control strain (e.g., H37Rv).
Inactivation of this compound.Check the storage conditions and expiration date of your this compound stock solution. Prepare fresh solutions.
High bacterial inoculum.Ensure the final inoculum concentration in the assay is appropriate (e.g., 5 x 10^5 CFU/mL for broth microdilution).
MIC of this compound is higher than expected Development of resistance.Perform whole-genome sequencing of the resistant strain to identify potential mutations in the trpB2 gene.
Increased efflux pump activity.Conduct an efflux pump inhibitor assay to see if the MIC can be reduced.
Efflux pump inhibitor assay shows no change in MIC The specific efflux pumps overexpressed are not inhibited by the chosen inhibitor.Test a panel of efflux pump inhibitors with different mechanisms of action (e.g., verapamil, CCCP, reserpine).
The resistance mechanism is not due to efflux.Investigate other potential mechanisms, such as target modification by sequencing the trpB2 gene.

Data Presentation

Table 1: Example Template for Recording MIC and Efflux Pump Inhibitor Assay Results for this compound

M. tuberculosis StrainThis compound MIC (µg/mL)This compound MIC + Verapamil (µg/mL)Fold-change in MICPutative Resistance Mechanism
H37Rv (Control)Susceptible
Clinical Isolate 1
Lab-generated Mutant 1
...

Experimental Protocols

Broth Microdilution Assay for this compound MIC Determination (Resazurin Method)

This protocol is adapted from standard methods for MIC determination in M. tuberculosis.

Materials:

  • M. tuberculosis culture in logarithmic growth phase.

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • This compound stock solution (e.g., in DMSO).

  • Sterile 96-well microtiter plates.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

  • Sterile saline with 0.05% Tween 80 (SST).

Procedure:

  • Inoculum Preparation:

    • Adjust the turbidity of the M. tuberculosis culture in SST to match a McFarland 1.0 standard.

    • Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final dilution column.

    • Include a drug-free growth control well and a sterile control well (broth only).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well (except the sterile control). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days.

  • Reading Results:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate for 24-48 hours.

    • The MIC is the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).

Efflux Pump Inhibitor Assay

This protocol determines the effect of an efflux pump inhibitor on the MIC of this compound.

Materials:

  • Same as for the broth microdilution assay.

  • Efflux pump inhibitor (e.g., verapamil) stock solution.

Procedure:

  • Determine the sub-inhibitory concentration of the efflux pump inhibitor:

    • Perform a broth microdilution assay as described above with the efflux pump inhibitor alone to find the highest concentration that does not inhibit the growth of M. tuberculosis. This is typically done at 1/4th or 1/2 of its MIC.

  • Perform MIC determination with the inhibitor:

    • Prepare two sets of 96-well plates for this compound serial dilutions as described in the MIC protocol.

    • To one set of plates, add the sub-inhibitory concentration of the efflux pump inhibitor to all wells containing the 7H9 broth before adding the this compound and inoculum.

    • The other plate will not contain the inhibitor and will serve as the control.

  • Inoculation and Incubation:

    • Follow steps 3 and 4 of the broth microdilution protocol.

  • Reading and Interpretation:

    • Determine the MIC of this compound in the presence and absence of the inhibitor.

    • A ≥4-fold reduction in the MIC of this compound in the presence of the inhibitor is considered indicative of efflux pump activity.

Mandatory Visualizations

ATB107_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Chorismate Chorismate IGPS Indole-3-glycerol phosphate synthase (IGPS) (TrpB2) Chorismate->IGPS Indole_3_glycerol_phosphate Indole-3-glycerol phosphate IGPS->Indole_3_glycerol_phosphate Tryptophan Tryptophan Indole_3_glycerol_phosphate->Tryptophan Protein_synthesis Protein Synthesis Tryptophan->Protein_synthesis This compound This compound This compound->IGPS Inhibition Experimental_Workflow_Resistance_Investigation start Reduced this compound Susceptibility Observed mic_assay 1. Confirm MIC Increase (Broth Microdilution) start->mic_assay result1 MIC Increased? mic_assay->result1 efflux_assay 2. Efflux Pump Inhibitor Assay result2 MIC Reduced with Inhibitor? efflux_assay->result2 sequencing 3. Target Gene Sequencing (trpB2 gene) result3 Mutation in trpB2? sequencing->result3 result1->efflux_assay Yes no_change No Significant Change result1->no_change No result2->sequencing No conclusion1 Conclusion: Efflux-mediated Resistance result2->conclusion1 Yes conclusion2 Conclusion: Target-based Resistance result3->conclusion2 Yes no_mutation No Mutation result3->no_mutation conclusion3 Conclusion: Other Mechanisms no_mutation->conclusion3 Signaling_Pathway_Hypothetical_Resistance cluster_cell M. tuberculosis Cell ATB107_in Intracellular this compound IGPS IGPS Target ATB107_in->IGPS Inhibits Efflux_Pump Efflux Pump ATB107_out Extracellular this compound Efflux_Pump->ATB107_out Exports TrpB2_gene trpB2 gene TrpB2_gene->IGPS Encodes Efflux_regulator Efflux Pump Regulator Efflux_regulator->Efflux_Pump Controls Expression ATB107_ext Extracellular this compound ATB107_ext->ATB107_in Mutation Mutation Mutation->TrpB2_gene Alters Target Upregulation Upregulation Upregulation->Efflux_regulator Activates

References

Technical Support Center: Enhancing the Bioavailability of ATB107 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the oral bioavailability of the investigational compound ATB107 in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that may limit the oral bioavailability of this compound?

The oral bioavailability of this compound, like many investigational compounds, can be influenced by several key factors:

  • Poor Aqueous Solubility: As a lipophilic compound, this compound may have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a primary barrier to absorption. A drug must be in a dissolved state to be absorbed.[1][2]

  • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.[3][4]

  • First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation, reducing the amount of active drug.[4]

  • Efflux Transporters: The compound might be actively pumped back into the GI tract by efflux transporters such as P-glycoprotein.

  • Formulation Issues: An inadequate dosing vehicle can fail to release this compound or maintain it in a solubilized state at the site of absorption.

Q2: How does the choice of animal model affect the oral bioavailability assessment of this compound?

Different animal species possess distinct gastrointestinal physiologies that can significantly impact drug absorption. Key differences include:

  • GI Tract pH: Variations in pH between species can affect the ionization and solubility of this compound.

  • Fluid Volume: The amount of fluid available for drug dissolution can differ.

  • Gastric Emptying Time: This can influence the rate and extent of drug absorption.

  • Metabolic Enzymes: The expression and activity of metabolic enzymes in the gut and liver can vary significantly between species.

While animal models are crucial for preclinical assessment, it is important to note that the correlation between animal and human bioavailability is not always directly predictive.

Q3: What are some initial formulation strategies to consider for improving the bioavailability of this compound?

For a compound with poor aqueous solubility, several formulation strategies can be employed to enhance bioavailability:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state, often stabilized by a polymer, can enhance solubility and dissolution.

  • Lipid-Based Formulations: These formulations can enhance solubility and absorption, and may also bypass first-pass metabolism through lymphatic uptake. Examples include self-emulsifying drug delivery systems (SEDDS).

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can improve the solubility of this compound in the GI tract.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound Between Animals

Possible Cause: Inconsistent Dosing Technique

Troubleshooting Steps:

  • Ensure a standardized and consistent oral gavage technique.

  • Verify the dose volume and concentration for each animal.

  • Confirm the correct placement of the gavage needle to prevent accidental dosing into the lungs.

Possible Cause: Interaction with Food or Other Substances

Troubleshooting Steps:

  • Control the feeding schedule of the animals. For consistency, it is often recommended to fast animals overnight before dosing.

  • Be aware that some compounds can chelate with multivalent cations found in standard animal chow, which can reduce absorption.

Possible Cause: Formulation Instability

Troubleshooting Steps:

  • If using a suspension, ensure it is uniform and that the compound does not settle quickly. Incorporate a suspending agent if necessary.

  • For solutions, check for precipitation of this compound over time. If precipitation occurs, consider adjusting the vehicle composition or preparing the formulation immediately before dosing.

Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC) of this compound

Possible Cause: Poor Drug Solubility and Dissolution in the GI Tract

Troubleshooting Steps:

The primary objective is to increase the dissolution rate and maintain a solubilized state of this compound at the absorption site. Consider the formulation enhancement strategies outlined in the table below.

Formulation StrategyPrincipleKey Considerations
Micronization/Nanosizing Increases surface area for dissolution.May require specialized equipment.
Amorphous Solid Dispersion Enhances solubility by preventing crystallization.Physical stability of the amorphous form needs to be assessed.
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in lipidic excipients, promoting absorption.Can be complex to formulate and may require specific excipients.
Co-solvent/Surfactant Systems Improves wetting and solubilization of the drug.Potential for toxicity of some excipients at high concentrations.
Complexation with Cyclodextrins Forms inclusion complexes that enhance aqueous solubility.Stoichiometry of the complex and potential for drug displacement.

Possible Cause: Poor Permeability or High Efflux

Troubleshooting Steps:

  • If formulation optimization does not sufficiently improve exposure, this compound may be a substrate for efflux transporters like P-glycoprotein.

  • In vitro models, such as Caco-2 cell permeability assays, can be used to investigate this.

  • The use of permeation enhancers can be explored, but their potential for toxicity must be carefully evaluated.

Possible Cause: Extensive First-Pass Metabolism

Troubleshooting Steps:

  • To quantify the impact of first-pass metabolism, a parallel intravenous (IV) dosing group is necessary to determine the absolute bioavailability.

  • The formula for absolute bioavailability (F%) is: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)

Experimental Protocols

Protocol 1: Oral Bioavailability Study of this compound in a Rodent Model

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300g

  • Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimatization: Minimum of 7 days before the experiment.

2. Fasting:

  • Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

3. Formulation Preparation:

  • Suspension: Weigh the required amount of this compound and suspend it in a vehicle such as 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water to the desired concentration.

  • Lipid-Based Formulation: Dissolve or suspend this compound in a suitable lipid vehicle (e.g., sesame oil with a surfactant like Tween 80) to the desired concentration.

4. Dosing:

  • Weigh each animal immediately before dosing.

  • Administer the this compound formulation via oral gavage at a specific dose (e.g., 20 mg/kg).

  • A control group should receive the vehicle only.

  • Record the exact time of dosing.

5. Blood Sampling:

  • Collect serial blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

6. Plasma Preparation and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

7. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase animal_model Select & Acclimate Animal Model fasting Overnight Fasting animal_model->fasting formulation Prepare this compound Formulation fasting->formulation dosing Oral Gavage Dosing formulation->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for an oral bioavailability study of this compound.

troubleshooting_workflow start Low Bioavailability Observed solubility Assess Solubility start->solubility permeability Assess Permeability solubility->permeability Adequate formulation_opt Optimize Formulation (e.g., Nanosizing, SEDDS) solubility->formulation_opt Poor metabolism Assess First-Pass Metabolism permeability->metabolism Adequate permeation_enhancers Consider Permeation Enhancers permeability->permeation_enhancers Poor iv_study Conduct IV Dosing Study metabolism->iv_study Suspected High end Improved Bioavailability formulation_opt->end permeation_enhancers->end iv_study->end

Caption: Troubleshooting workflow for low this compound bioavailability.

lipid_delivery_pathway cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation oral_admin Oral Administration of This compound in Lipid Formulation emulsification Emulsification to form Micelles/Droplets oral_admin->emulsification absorption Absorption by Enterocytes emulsification->absorption portal_vein Portal Vein (to Liver - First Pass) absorption->portal_vein Some Drug lymphatic Lymphatic System (Bypasses Liver) absorption->lymphatic Lipid-associated Drug systemic Systemic Circulation portal_vein->systemic Metabolized lymphatic->systemic

Caption: Simplified pathway of lipid-based drug delivery for this compound.

References

Technical Support Center: Mitigating Preclinical Toxicity of AAV-Based Gene Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity issues during preclinical studies of Adeno-Associated Virus (AAV)-based gene therapies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your preclinical experiments.

Observed Issue Potential Cause Recommended Action
High levels of liver enzyme elevation (hepatotoxicity) following systemic AAV administration. High vector dose leading to hepatocyte transduction and potential immune response.[1]- Dose Reduction: Evaluate lower vector doses to find a therapeutic window with acceptable toxicity.[1][2]- Tissue-Specific Promoters: Utilize liver-specific promoters to restrict transgene expression to target cells if the liver is not the target organ.[1][3]- Codon Optimization: Optimize the transgene sequence to reduce CpG motifs, which can trigger TLR9-mediated immune responses.
Evidence of neurotoxicity after direct CNS injection. - High localized vector concentration.- "Leaky" expression from the promoter in non-target neuronal cells.- Immune response to the AAV capsid or transgene product.- Vector Dose and Delivery: Reduce the vector genome (vg) concentration per kilogram of brain tissue.- Promoter Selection: Employ a promoter with high specificity for the target neuronal subpopulation.- Capsid Engineering: Consider using AAV capsids with lower immunogenicity profiles.
Loss of transgene expression over time. Immune-mediated clearance of transduced cells.- Immunosuppression: Implement a transient immunosuppressive regimen to mitigate adaptive immune responses.- Capsid Modification: Engineer the AAV capsid to evade immune recognition.
Severe immune response, including complement activation. - High vector dose.- Pre-existing antibodies to the AAV capsid.- Innate immune recognition of the AAV vector.- Dose Optimization: Determine the minimal effective dose.- Exclusion Criteria: Screen animals for pre-existing neutralizing antibodies.- Complement Inhibition: Co-administration of a complement inhibitor may be explored.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of toxicity in AAV-based gene therapies?

A1: Toxicity in AAV-based gene therapies is multifactorial and can be driven by:

  • Vector Dose: High doses are frequently associated with inflammatory toxicities, including severe hepatotoxicity and complement activation.

  • AAV Capsid: The viral capsid can trigger both innate and adaptive immune responses.

  • Transgene Product: The expressed therapeutic protein can be immunogenic or cause off-target effects if not properly controlled.

  • Vector Genome: Unmethylated CpG motifs within the vector genome can activate innate immune sensors like TLR9.

  • Route of Administration: The delivery method can influence localized toxicity and systemic immune responses.

  • Impurities: Contaminants from the vector production process can contribute to adverse events.

Q2: How can I reduce the immunogenicity of my AAV vector?

A2: Several strategies can be employed to reduce the immunogenicity of an AAV vector:

  • Capsid Engineering: Modify the AAV capsid to remove known immunogenic epitopes.

  • Genome Engineering: Reduce or eliminate unmethylated CpG motifs from the transgene cassette and ITRs to minimize TLR9 pathway activation.

  • Immunosuppressive Regimens: Co-administer immunosuppressants to dampen the adaptive immune response against the vector.

  • Use of Tissue-Specific Promoters: Limiting transgene expression to target tissues can reduce the overall antigen load.

Q3: What are the key considerations for selecting an appropriate animal model for preclinical toxicity studies?

A3: The choice of animal model is critical and should consider:

  • Species-Specific Tropism: The AAV serotype should have a comparable biodistribution and transduction profile in the chosen animal model as expected in humans.

  • Immune System Similarity: The animal model's immune system should be sufficiently similar to humans to predict potential immunotoxicities. Non-human primates (NHPs) are often used for this reason.

  • Disease Model: If studying a specific disease, the animal model should recapitulate key aspects of the human pathology.

Q4: What are the critical parameters to monitor in preclinical toxicology studies for AAV therapies?

A4: A comprehensive preclinical toxicology assessment should include:

  • Clinical Observations: Daily monitoring for any changes in health and behavior.

  • Body Weight and Food Consumption: Regular measurements to assess general health.

  • Hematology and Clinical Chemistry: To evaluate organ function (e.g., liver enzymes, kidney function) and hematological parameters.

  • Immunogenicity Testing: Measurement of neutralizing antibodies and T-cell responses against the AAV capsid and transgene product.

  • Biodistribution and Vector Shedding: To determine the distribution of the vector and its clearance.

  • Histopathology: Microscopic examination of tissues to identify any pathological changes.

Experimental Protocols

Protocol 1: In Vivo Assessment of Hepatotoxicity
  • Animal Model: C57BL/6 mice (or other relevant strain).

  • Vector Administration: Administer the AAV vector intravenously (IV) via the tail vein at various doses (e.g., 1x10^13, 5x10^13, 1x10^14 vg/kg). Include a vehicle control group.

  • Sample Collection: Collect blood samples at baseline and at regular intervals post-injection (e.g., days 3, 7, 14, 28).

  • Biochemical Analysis: Analyze serum for liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathology: At the study endpoint, perfuse the animals and collect liver tissue for histopathological analysis (e.g., H&E staining) to assess for inflammation, necrosis, and other signs of liver damage.

Protocol 2: Quantification of Neutralizing Antibodies (NAb)
  • Sample Preparation: Collect serum from animals at baseline and at various time points post-vector administration. Heat-inactivate the serum at 56°C for 30 minutes.

  • Serial Dilution: Perform serial dilutions of the heat-inactivated serum.

  • Incubation: Incubate the diluted serum with a reporter AAV vector (e.g., AAV-luciferase) for 1 hour at 37°C.

  • Transduction: Add the serum-AAV mixture to a permissive cell line (e.g., HEK293 cells) and incubate for 48-72 hours.

  • Readout: Measure the reporter gene expression (e.g., luciferase activity). The NAb titer is the highest serum dilution that inhibits transduction by at least 50% compared to a control with no serum.

Visualizations

AAV_Vector_Components cluster_AAV AAV Vector cluster_Genome Expression Cassette Capsid Capsid (Serotype dictates tropism and immunogenicity) Genome Single-Stranded DNA Genome ITR_L ITR (Left) Promoter Promoter (Drives transgene expression) Transgene Transgene (Therapeutic gene) PolyA PolyA Signal ITR_R ITR (Right)

Caption: Key components of a recombinant AAV vector.

Immune_Response_Pathway cluster_Innate Innate Immune Response cluster_Adaptive Adaptive Immune Response AAV AAV Vector TLR9 TLR9 recognizes CpG motifs in vector genome AAV->TLR9 Complement Complement Activation AAV->Complement B_Cell B-Cell Activation (Neutralizing Antibodies) AAV->B_Cell Capsid Antigens T_Cell T-Cell Activation (Clearance of transduced cells) AAV->T_Cell Capsid/Transgene Antigens TLR9->T_Cell Promotes Complement->T_Cell Promotes Experimental_Workflow cluster_Preclinical_Study Preclinical Toxicity Mitigation Workflow Dose_Finding 1. In Vivo Dose-Finding Study Monitor_Toxicity 2. Monitor Clinical Signs & Biomarkers Dose_Finding->Monitor_Toxicity Immuno_Assessment 3. Assess Immune Response (NAbs, T-Cells) Monitor_Toxicity->Immuno_Assessment Histopathology 4. Histopathological Analysis Immuno_Assessment->Histopathology Data_Analysis 5. Analyze Data & Identify Therapeutic Window Histopathology->Data_Analysis

References

strategies to overcome resistance to AbGn-107

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AbGn-107

Welcome to the technical support center for AbGn-107. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AbGn-107 and overcoming potential challenges during experimentation, with a focus on addressing resistance.

AbGn-107 is an antibody-drug conjugate (ADC) that targets the AG7 antigen, a glycol-epitope expressed on various cancer cells.[1] It is composed of a monoclonal antibody linked to a cytotoxic payload.[1] Upon binding to the AG7 antigen, AbGn-107 is internalized by the cancer cell, where the payload is released, leading to cell death by inhibiting tubulin polymerization.[1]

This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during your experiments with AbGn-107, particularly concerning unexpected results or signs of resistance.

Issue 1: Reduced Cytotoxicity of AbGn-107 in Cancer Cell Lines Over Time

  • Question: We have observed a gradual decrease in the cytotoxic efficacy of AbGn-107 in our long-term cell culture experiments. What could be the underlying reasons for this acquired resistance?

  • Answer: The development of resistance to antibody-drug conjugates is a known challenge.[2][3] Several mechanisms could be responsible for the reduced efficacy of AbGn-107:

    • Antigen Loss or Downregulation: The cancer cells may have reduced the expression of the AG7 antigen on their surface, leading to decreased binding of AbGn-107.

    • Impaired Internalization or Trafficking: There might be defects in the cellular machinery responsible for internalizing the ADC and trafficking it to the lysosomes for payload release.

    • Increased Drug Efflux: The cancer cells may have upregulated drug efflux pumps, such as P-glycoprotein (MDR1), which can actively remove the cytotoxic payload from the cell before it can exert its effect.

    • Alterations in Downstream Signaling: Activation of pro-survival signaling pathways, like the PI3K/Akt pathway, can counteract the cytotoxic effects of the AbGn-107 payload.

Issue 2: High Variability in Experimental Replicates

  • Question: We are experiencing significant variability in the results of our cytotoxicity assays with AbGn-107. What are the potential sources of this inconsistency?

  • Answer: High variability can stem from several factors related to the experimental setup and the ADC itself:

    • Cell Line Heterogeneity: The cancer cell line you are using may not be homogenous, with subpopulations of cells exhibiting different levels of sensitivity to AbGn-107.

    • Conjugation and Stability Issues: Inconsistent drug-to-antibody ratio (DAR) or instability of the ADC can lead to variable potency between batches. It is crucial to ensure the quality and consistency of your AbGn-107 conjugate.

    • Assay Conditions: Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to inconsistent results.

Issue 3: Off-Target Toxicity in In Vivo Models

  • Question: We are observing unexpected toxicity in our animal models treated with AbGn-107, even at doses that should be well-tolerated. What could be causing this?

  • Answer: Off-target toxicity can be a concern with ADCs and may be due to:

    • Linker Instability: Premature cleavage of the linker in circulation can release the cytotoxic payload systemically, leading to toxicity in healthy tissues.

    • Cross-Reactivity of the Antibody: The antibody component of AbGn-107 may have some low-level binding to non-target antigens in other tissues.

    • Payload-Related Toxicity: The cytotoxic payload itself may have inherent toxicities that are independent of its targeted delivery.

Quantitative Data Summary

The following tables provide a summary of hypothetical data to illustrate the characterization of AbGn-107 resistance.

Table 1: In Vitro Cytotoxicity of AbGn-107 in Sensitive and Resistant Cell Lines

Cell LineAG7 Expression (Mean Fluorescence Intensity)MDR1 Expression (Relative mRNA Levels)AbGn-107 IC50 (nM)
Parent-S (Sensitive)850 ± 501.0 ± 0.25.2 ± 0.8
Resistant-R1 (AG7-low)120 ± 251.1 ± 0.385.7 ± 10.2
Resistant-R2 (MDR1-high)830 ± 6015.4 ± 2.192.3 ± 11.5

Table 2: Effect of Combination Therapies on AbGn-107 Efficacy in Resistant Cell Lines

Cell LineTreatmentFold-Change in AbGn-107 IC50
Resistant-R2 (MDR1-high)AbGn-107 + Verapamil (MDR1 Inhibitor)0.12
Parent-SAbGn-107 + PI3K Inhibitor (GDC-0941)0.85
Resistant-R1 (AG7-low)AbGn-107 + Histone Deacetylase InhibitorNot Determined

Experimental Protocols

Below are detailed protocols for key experiments to investigate resistance to AbGn-107.

Protocol 1: Quantification of AG7 Surface Expression by Flow Cytometry

  • Cell Preparation: Harvest cells and wash twice with ice-cold FACS buffer (PBS with 2% FBS).

  • Antibody Incubation: Resuspend 1x10^6 cells in 100 µL of FACS buffer containing a fluorescently labeled anti-AG7 antibody (or the AbGn-107 antibody component if labeled) at the recommended concentration. Incubate on ice for 30 minutes in the dark.

  • Washing: Wash cells three times with 1 mL of ice-cold FACS buffer.

  • Data Acquisition: Resuspend cells in 500 µL of FACS buffer and acquire data on a flow cytometer.

  • Analysis: Analyze the mean fluorescence intensity (MFI) to quantify AG7 expression levels.

Protocol 2: Assessment of Drug Efflux Pump Activity (Rhodamine 123 Assay)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment (Optional): Pre-incubate cells with an MDR1 inhibitor (e.g., Verapamil) for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 (a substrate for MDR1) to all wells and incubate for 30-60 minutes.

  • Washing and Efflux: Wash cells with fresh media and measure the baseline fluorescence. Continue to incubate and measure fluorescence at various time points to monitor the efflux of Rhodamine 123.

  • Data Analysis: Compare the rate of fluorescence decrease between untreated and inhibitor-treated cells. A slower decrease in the presence of the inhibitor indicates active MDR1-mediated efflux.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of AbGn-107 (and any combination agents) for 72-96 hours.

  • Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent to each well, incubate as per the manufacturer's instructions, and read the luminescence.

  • Data Analysis: Normalize the luminescence readings to untreated controls and plot the dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to AbGn-107's mechanism of action and resistance.

AbGn107_MoA cluster_cell Cancer Cell cluster_outside Extracellular Space Internalization Internalization (Endocytosis) Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis AbGn107 AbGn-107 AG7 AG7 Receptor AbGn107->AG7 Binding AG7->Internalization Resistance_Pathways cluster_resistance Resistance Mechanisms AbGn107 AbGn-107 Treatment AG7_Down AG7 Downregulation AbGn107->AG7_Down Efflux_Up Drug Efflux Pump (MDR1) Upregulation AbGn107->Efflux_Up Trafficking_Defect Impaired ADC Trafficking AbGn107->Trafficking_Defect Survival_Signal Activation of Survival Pathways (e.g., PI3K/Akt) AbGn107->Survival_Signal Reduced_Efficacy Reduced Efficacy AG7_Down->Reduced_Efficacy Efflux_Up->Reduced_Efficacy Trafficking_Defect->Reduced_Efficacy Survival_Signal->Reduced_Efficacy Troubleshooting_Workflow Start Reduced AbGn-107 Efficacy Observed Check_AG7 1. Quantify AG7 Expression (Flow Cytometry) Start->Check_AG7 AG7_Low AG7 Low? Check_AG7->AG7_Low Check_Efflux 2. Assess Drug Efflux (Rhodamine 123 Assay) AG7_Low->Check_Efflux No Conclusion_AG7 Resistance likely due to target loss. AG7_Low->Conclusion_AG7 Yes Efflux_High Efflux High? Check_Efflux->Efflux_High Check_Signaling 3. Analyze Survival Pathways (Western Blot for p-Akt) Efflux_High->Check_Signaling No Conclusion_Efflux Resistance likely due to drug efflux. Efflux_High->Conclusion_Efflux Yes Signaling_Active Pathway Activated? Check_Signaling->Signaling_Active Conclusion_Signaling Resistance likely due to pro-survival signaling. Signaling_Active->Conclusion_Signaling Yes Other Investigate other mechanisms (e.g., trafficking). Signaling_Active->Other No

References

troubleshooting inconsistent results in AbGn-107 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AbGn-107. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experiments using the AbGn-107 antibody.

Frequently Asked Questions (FAQs)

Q1: What is the target of the AbGn-107 antibody?

The AbGn-107 antibody is directed against the AG-7 antigen, a Lewis A-like glycol-epitope. This antigen is expressed in various gastrointestinal malignancies.[1][2][3]

Q2: In which applications can I use the AbGn-107 antibody?

The AbGn-107 antibody is optimized for use in Western Blotting (WB), ELISA, and Immunofluorescence (IF).

Q3: What are the recommended storage conditions for the AbGn-107 antibody?

For optimal performance, store the AbGn-107 antibody at -20°C upon arrival. Avoid repeated freeze-thaw cycles.[4] For short-term use (up to 2 weeks), the antibody can be stored at 4°C.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments with AbGn-107.

General Antibody Troubleshooting

A logical workflow for troubleshooting general antibody-related issues is presented below.

General_Antibody_Troubleshooting start Inconsistent Results check_storage Verify Antibody Storage Conditions start->check_storage check_dilution Optimize Antibody Dilution check_storage->check_dilution Storage OK contact_support Contact Technical Support check_storage->contact_support Improper Storage check_protocol Review Experimental Protocol check_dilution->check_protocol Dilution OK check_dilution->contact_support Dilution Issues positive_control Run Positive Control check_protocol->positive_control Protocol OK check_protocol->contact_support Protocol Errors negative_control Run Negative Control positive_control->negative_control negative_control->contact_support Controls Fail results_ok Problem Resolved negative_control->results_ok Controls Validate Experiment

Caption: General troubleshooting workflow for antibody experiments.

Western Blotting (WB) Troubleshooting

Issue: Weak or No Signal

Potential Cause Recommended Solution
Low Protein Load Increase the amount of protein loaded onto the gel.[5]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage.
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Inactive Antibody Ensure the antibody has been stored correctly and has not expired. Perform a dot blot to check antibody activity.
Insufficient Incubation Time Increase the incubation time for the primary antibody, for instance, overnight at 4°C.

Issue: High Background

Potential Cause Recommended Solution
Inadequate Blocking Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
Antibody Concentration Too High Decrease the concentration of the primary or secondary antibody.
Insufficient Washing Increase the number and duration of wash steps with TBST.
Membrane Dried Out Ensure the membrane remains hydrated throughout the procedure.
ELISA Troubleshooting

Issue: High Variability Between Replicates

Potential Cause Recommended Solution
Pipetting Inaccuracy Calibrate pipettes and use proper pipetting techniques. Ensure consistent sample and reagent addition to all wells.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the plate.
Edge Effects Ensure the plate is equilibrated to room temperature before use and use a plate sealer during incubations to prevent evaporation.
Inconsistent Washing Ensure all wells are washed uniformly. An automated plate washer can improve consistency.

Issue: High Background

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and the soaking time between washes.
Suboptimal Blocking Increase the blocking time or the concentration of the blocking agent.
Cross-reactivity Run controls to check for cross-reactivity of the secondary antibody.
Contaminated Reagents Use fresh, high-quality reagents. Ensure the substrate solution is colorless before use.
Immunofluorescence (IF) Troubleshooting

Issue: Weak or No Signal

Potential Cause Recommended Solution
Incorrect Antibody Dilution Optimize the primary antibody concentration by performing a titration.
Improper Fixation The fixation method may be masking the epitope. Try a different fixation protocol (e.g., methanol vs. paraformaldehyde).
Insufficient Permeabilization If the target is intracellular, ensure adequate permeabilization (e.g., with Triton X-100 or saponin).
Photobleaching Use an anti-fade mounting medium and minimize exposure to the excitation light source.

Issue: High Background

Potential Cause Recommended Solution
Inadequate Blocking Increase the blocking time and consider using serum from the same species as the secondary antibody.
Non-specific Secondary Antibody Binding Run a control with only the secondary antibody to check for non-specific binding.
Autofluorescence Check for tissue autofluorescence by examining an unstained sample. Use fresh fixative solutions to minimize autofluorescence.
Antibody Concentration Too High Reduce the concentration of the primary or secondary antibody.

Experimental Protocols

Western Blotting Protocol for AbGn-107

This protocol provides a general guideline for detecting the AG-7 antigen in cell lysates.

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (5% non-fat milk in TBST, 1 hr) D->E F 6. Primary Antibody Incubation (AbGn-107, 1:1000, 4°C overnight) E->F G 7. Washing (3x with TBST) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1:5000, 1 hr RT) G->H I 9. Washing (3x with TBST) H->I J 10. Detection (ECL Substrate) I->J K 11. Imaging J->K

Caption: Standard Western Blotting workflow.

Detailed Steps:

  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with AbGn-107 antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and incubate for 5 minutes.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

ELISA (Indirect) Protocol for AbGn-107

The following is a general protocol for detecting the AG-7 antigen in solution.

Recommended Reagent Concentrations

ReagentConcentration/DilutionIncubation TimeTemperature
Coating Antigen 1-10 µg/mLOvernight4°C
Blocking Buffer 1% BSA in PBST1-2 hoursRoom Temp
AbGn-107 (Primary Ab) 1:1000 - 1:50002 hoursRoom Temp
Secondary Antibody (HRP) 1:5000 - 1:100001 hourRoom Temp
Substrate (TMB) As per manufacturer15-30 minsRoom Temp (dark)

Detailed Steps:

  • Coating: Coat a 96-well plate with the antigen diluted in coating buffer and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST (Phosphate-buffered saline with 0.05% Tween-20).

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add diluted AbGn-107 antibody to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Substrate Development: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Add stop solution to each well.

  • Read Plate: Read the absorbance at 450 nm.

Immunofluorescence Protocol for AbGn-107

This protocol is for the detection of the AG-7 antigen in cultured cells.

Immunofluorescence_Workflow A 1. Cell Seeding & Culture (on coverslips) B 2. Fixation (4% PFA, 15 min) A->B C 3. Permeabilization (0.25% Triton X-100, 10 min) B->C D 4. Blocking (1% BSA, 30 min) C->D E 5. Primary Antibody Incubation (AbGn-107, 1:500, 1 hr) D->E F 6. Washing (3x with PBS) E->F G 7. Secondary Antibody Incubation (Alexa Fluor-conjugated, 1 hr, dark) F->G H 8. Washing (3x with PBS, dark) G->H I 9. Counterstain (optional) (DAPI) H->I J 10. Mounting I->J K 11. Imaging (Fluorescence Microscope) J->K

Caption: Immunofluorescence staining workflow.

Detailed Steps:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes to reduce non-specific binding.

  • Primary Antibody Incubation: Incubate with AbGn-107 antibody (diluted 1:500 in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing step, keeping the coverslips in the dark.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

References

AbGn-107 Technical Support Center: Optimizing Drug-to-Antibody Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AbGn-107, an antibody-drug conjugate (ADC) targeting the AG-7 antigen for gastrointestinal cancers.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and troubleshooting the drug-to-antibody ratio (DAR) of AbGn-107 during your experiments. AbGn-107 is composed of a humanized IgG1 monoclonal antibody conjugated to a potent dolastatin analogue payload via a proprietary cleavable linker.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute for AbGn-107?

A1: The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[5] It is a critical quality attribute (CQA) because it directly influences the therapeutic window of the ADC. A low DAR may result in suboptimal potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation. For most ADCs, a DAR of 2 to 4 is considered optimal.

Q2: What is the conjugation strategy for AbGn-107?

A2: While the specific linker is proprietary, AbGn-107 likely employs a cysteine-based conjugation strategy, a common method for ADCs with dolastatin analogue payloads. This method involves the partial reduction of the four interchain disulfide bonds in the hinge region of the IgG1 antibody, creating free thiol groups for conjugation with a maleimide-functionalized drug-linker. This can theoretically result in ADCs with a DAR of 0, 2, 4, 6, or 8.

Q3: How is the DAR of AbGn-107 typically measured?

A3: The two primary methods for measuring the DAR of AbGn-107 are Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on their hydrophobicity. Since the drug payload is hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column. The weighted average DAR is calculated from the relative peak areas of the different species.

  • Mass Spectrometry (MS): LC-MS provides a more direct measurement of the mass of the different ADC species, allowing for precise DAR determination. This technique can also identify the distribution of drug molecules on the light and heavy chains.

Q4: What factors can influence the final DAR of my AbGn-107 conjugate?

A4: Several factors can significantly impact the DAR, including:

  • Molar ratio of drug-linker to antibody: Increasing the molar excess of the drug-linker will generally lead to a higher DAR.

  • Antibody concentration: Higher antibody concentrations can sometimes lead to lower conjugation efficiency.

  • Reducing agent concentration: The concentration of the reducing agent (e.g., TCEP or DTT) directly controls the number of available thiol groups for conjugation.

  • Reaction conditions: pH, temperature, and incubation time of both the reduction and conjugation steps are critical parameters.

  • Purity of reactants: The purity of the antibody and drug-linker are essential for consistent results.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and analysis of AbGn-107.

Issue 1: Low Average DAR
Symptom Possible Causes Recommended Actions
Lower than expected average DAR 1. Inefficient antibody reduction: Insufficient reducing agent (TCEP/DTT) concentration or suboptimal reduction conditions (pH, temperature, time).1. Optimize the molar ratio of reducing agent to antibody. Perform a titration to find the optimal concentration. Ensure the reduction buffer is at the correct pH (typically 7.0-7.5).
2. Suboptimal conjugation reaction: Incorrect pH (ideal for thiol-maleimide reaction is 6.5-7.5), low molar excess of drug-linker, or insufficient reaction time.2. Verify the pH of the conjugation buffer. Increase the molar excess of the drug-linker in a stepwise manner. Optimize the reaction time and temperature.
3. Degraded drug-linker: The maleimide group on the drug-linker can hydrolyze over time, rendering it inactive.3. Use a fresh batch of the drug-linker or verify the activity of the current stock.
4. Presence of interfering substances: Certain buffer components can interfere with the conjugation reaction.4. Perform a buffer exchange of the antibody into a suitable conjugation buffer (e.g., PBS) prior to reduction.
Issue 2: High Levels of Aggregation
Symptom Possible Causes Recommended Actions
Presence of high molecular weight species in SEC analysis 1. High DAR: The dolastatin analogue payload is hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, leading to aggregation.1. Reduce the molar excess of the drug-linker during conjugation to target a lower average DAR.
2. Harsh reaction conditions: High temperatures or extreme pH during the conjugation reaction can denature the antibody.2. Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. Ensure the pH of all buffers is within the optimal range.
3. Inappropriate formulation buffer: The final buffer composition may not be suitable for maintaining the stability of the ADC.3. Screen different formulation buffers with varying pH and excipients to find a condition that minimizes aggregation.
Issue 3: Inconsistent DAR Between Batches
Symptom Possible Causes Recommended Actions
Significant variability in average DAR across different experimental runs 1. Variability in starting materials: Batch-to-batch differences in the antibody or drug-linker.1. Thoroughly characterize all starting materials to ensure consistent quality.
2. Lack of precise control over reaction parameters: Minor variations in pH, temperature, or reaction time.2. Strictly control all reaction parameters. Use calibrated equipment and freshly prepared buffers.
3. Inconsistent purification process: Differences in the purification method can enrich for different DAR species.3. Standardize the post-conjugation purification protocol, including the type of column, buffers, and elution gradients.

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of AbGn-107

This protocol describes a general method for the conjugation of a maleimide-activated dolastatin analogue to AbGn-107 via partial reduction of interchain disulfides.

Materials:

  • AbGn-107 antibody in a suitable buffer (e.g., PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Maleimide-activated drug-linker (e.g., mc-vc-PAB-dolastatin analogue) dissolved in DMSO

  • Conjugation buffer: PBS with 5 mM EDTA, pH 7.2

  • Quenching solution: N-acetylcysteine (1 M in water)

  • Purification column (e.g., SEC or HIC)

Procedure:

  • Antibody Preparation:

    • Start with AbGn-107 at a concentration of 5-10 mg/mL.

    • If necessary, perform a buffer exchange into the conjugation buffer.

  • Partial Reduction:

    • Add TCEP to the antibody solution to a final molar ratio of 2.5:1 (TCEP:antibody). This ratio may need to be optimized.

    • Incubate at 37°C for 1-2 hours with gentle mixing.

  • Conjugation:

    • Cool the reduced antibody solution to room temperature.

    • Add the maleimide-activated drug-linker (dissolved in a minimal amount of DMSO) to the reduced antibody solution to a final molar ratio of 5:1 (drug-linker:antibody). This ratio is a starting point and should be optimized.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing, protected from light.

  • Quenching:

    • Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using a suitable chromatography method, such as size-exclusion chromatography (SEC).

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified AbGn-107 ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the prepared sample onto the column.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR 0, DAR 2, DAR 4, etc.). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

Visualizations

DAR_Optimization_Workflow start Start: Define Target DAR reduction Antibody Partial Reduction (Optimize TCEP:Ab Ratio) start->reduction conjugation Conjugation Reaction (Optimize Drug-Linker:Ab Ratio) reduction->conjugation purification Purification of ADC (e.g., SEC) conjugation->purification analysis DAR Analysis (HIC or LC-MS) purification->analysis evaluate Evaluate DAR and Aggregation analysis->evaluate adjust Adjust Reaction Parameters evaluate->adjust DAR is not optimal or aggregation observed end End: Target DAR Achieved evaluate->end DAR is optimal No aggregation adjust->reduction Adjust reduction adjust->conjugation Adjust conjugation

Caption: Workflow for optimizing the drug-to-antibody ratio (DAR) of AbGn-107.

Troubleshooting_Low_DAR start Low Average DAR Observed check_reduction Check Antibody Reduction Efficiency start->check_reduction check_conjugation Check Conjugation Reaction check_reduction->check_conjugation Efficient optimize_tcep Optimize TCEP:Ab ratio, pH, time, temperature check_reduction->optimize_tcep Inefficient check_reagents Check Reagent Quality check_conjugation->check_reagents Optimal optimize_linker Optimize Drug-Linker:Ab ratio, pH, time, temperature check_conjugation->optimize_linker Suboptimal fresh_reagents Use fresh drug-linker and purified antibody check_reagents->fresh_reagents Degraded/Impure success DAR Improved optimize_tcep->success optimize_linker->success fresh_reagents->success

Caption: Logical troubleshooting guide for addressing low DAR in AbGn-107 conjugation.

References

Validation & Comparative

ATB107: A Potent Inhibitor of a Key Tuberculosis Drug Target

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy and mechanism of ATB107, a novel inhibitor of Mycobacterium tuberculosis Indole-3-Glycerol Phosphate Synthase (MtIGPS), offering insights for researchers and drug development professionals in the fight against tuberculosis.

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery and development of novel therapeutics that act on new molecular targets. One such promising target is Indole-3-Glycerol Phosphate Synthase (IGPS), a crucial enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis (Mtb). This pathway is essential for the bacterium's survival and virulence. This compound has been identified as a potent, competitive inhibitor of MtIGPS, demonstrating significant activity against both drug-sensitive and drug-resistant strains of Mtb. This guide provides a comprehensive overview of the available efficacy data for this compound and outlines the experimental protocols used to determine its inhibitory activity.

Efficacy of this compound Against MtIGPS

This compound has been characterized as a tight-binding, competitive inhibitor of MtIGPS. The available quantitative data on its efficacy are summarized in the table below.

ParameterValueDescription
Binding Affinity (KD) 3 µMDissociation constant, indicating the strength of binding between this compound and MtIGPS.
Minimum Inhibitory Concentration (MIC) ~0.41 µMThe lowest concentration of this compound that prevents visible growth of M. tuberculosis.

It is noteworthy that there is a discrepancy between the in-vitro binding affinity (KD) and the whole-cell activity (MIC). This suggests that the potent anti-tubercular effect of this compound may not be solely attributable to the inhibition of IGPS and could involve other mechanisms of action within the bacterium.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of efficacy data. The following section outlines the key experimental protocol used to characterize the inhibitory activity of this compound on MtIGPS.

MtIGPS Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the enzymatic activity of MtIGPS.

Principle: The enzymatic activity of IGPS is measured by monitoring the conversion of its substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP), to indole-3-glycerol phosphate (IGP). This reaction can be followed spectrophotometrically by measuring the change in absorbance at a specific wavelength. The effect of an inhibitor is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

Materials:

  • Purified MtIGPS enzyme

  • Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP)

  • Inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of MtIGPS and CdRP in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • Assay Reaction:

    • In a suitable reaction vessel (e.g., a cuvette), combine the assay buffer, a fixed concentration of MtIGPS, and a specific concentration of the inhibitor.

    • Initiate the reaction by adding a fixed concentration of the substrate, CdRP.

    • Immediately place the reaction vessel in the spectrophotometer.

  • Data Acquisition: Monitor the change in absorbance over time at the appropriate wavelength. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentrations.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using methods such as Lineweaver-Burk plots.

Visualizing the Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.

Tryptophan_Biosynthesis_Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE/G PRA PR-Anthranilate Anthranilate->PRA TrpD CdRP CdRP PRA->CdRP TrpF IGPS IGPS CdRP->IGPS IGP Indole-3-glycerol phosphate Tryptophan Tryptophan IGP->Tryptophan TrpA/B IGPS->IGP TrpC This compound This compound This compound->IGPS Inhibition IGPS_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (MtIGPS, CdRP, Inhibitor) start->prep_reagents setup_assay Set up Assay Reaction (Buffer, Enzyme, Inhibitor) prep_reagents->setup_assay initiate_reaction Initiate Reaction with Substrate (CdRP) setup_assay->initiate_reaction measure_absorbance Monitor Absorbance Change (Spectrophotometry) initiate_reaction->measure_absorbance calculate_rate Calculate Initial Reaction Rate measure_absorbance->calculate_rate plot_data Plot Rate vs. Inhibitor Concentration calculate_rate->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 end End determine_ic50->end

Determining the Activity of Novel Antibiotics: A Comparative Guide to Confirming the Bactericidal vs. Bacteriostatic Effect of ATB107

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of new antimicrobial agents is a critical component of the global effort to combat infectious diseases. A fundamental characteristic of any new antibiotic is its mode of action against bacteria, specifically whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This guide provides a comprehensive framework for characterizing the activity of a novel antibiotic, using the hypothetical compound ATB107 as an example. We will compare its potential profile to established antibiotics, detail the necessary experimental protocols, and provide a visual workflow for this critical analysis.

Understanding the Distinction: Bactericidal vs. Bacteriostatic

An antibiotic's classification as either bactericidal or bacteriostatic has significant implications for its clinical application.

  • Bactericidal agents actively kill bacteria, often by disrupting the cell wall or interfering with essential enzymes.[1][2] This leads to a reduction in the number of viable bacteria.[1]

  • Bacteriostatic agents prevent the growth and replication of bacteria without directly killing them.[1][2] They typically target processes like protein synthesis or metabolic pathways. The host's immune system is then required to clear the inhibited bacteria.

The choice between a bactericidal and a bacteriostatic drug can depend on the infection's severity and the patient's immune status. For instance, in severe infections like endocarditis or in immunocompromised patients, a bactericidal agent is often preferred.

Experimental Determination of Bactericidal vs. Bacteriostatic Activity

To definitively classify an antibiotic's effect, a series of in vitro tests are performed. The most common and informative are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill curve assays.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.

  • Protocol:

    • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and comparator antibiotics (e.g., a known bactericidal agent like vancomycin and a known bacteriostatic agent like linezolid).

    • Add the bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic where no visible growth (turbidity) is observed.

2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

  • Protocol:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth (at and above the MIC).

    • Spread these aliquots onto antibiotic-free agar plates.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antibiotic that results in no colony formation or a ≥99.9% reduction in colony-forming units (CFU/mL) compared to the initial inoculum.

Interpreting MIC and MBC Data:

The ratio of MBC to MIC is a key indicator of whether an antibiotic is bactericidal or bacteriostatic.

  • An MBC/MIC ratio of ≤ 4 is generally considered bactericidal .

  • An MBC/MIC ratio of > 4 is generally considered bacteriostatic .

3. Time-Kill Curve Assay

Time-kill assays provide a dynamic view of an antibiotic's effect on bacterial viability over time.

  • Protocol:

    • Prepare flasks containing a standardized bacterial inoculum in broth.

    • Add the antibiotic at various concentrations (e.g., 1x, 4x, and 10x the MIC).

    • Include a growth control flask without any antibiotic.

    • Incubate the flasks at 37°C with shaking.

    • At specific time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots and plate them on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

    • Plot the log10 CFU/mL against time.

Interpreting Time-Kill Curves:

  • A bactericidal agent will show a rapid, concentration-dependent decrease of ≥3-log10 in CFU/mL (a 99.9% kill rate) compared to the initial inoculum.

  • A bacteriostatic agent will typically show an initial inhibition of growth or a slight decrease in CFU/mL, but generally not a ≥3-log10 reduction. The bacterial count may rebound if the antibiotic is removed.

Hypothetical Data Presentation: this compound

The following table summarizes hypothetical experimental results for this compound against S. aureus, compared to vancomycin (bactericidal) and linezolid (bacteriostatic).

AntibioticMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioTime-Kill Assay (at 4x MIC after 24h)Classification
This compound 122>3-log10 reduction in CFU/mLBactericidal
Vancomycin122>3-log10 reduction in CFU/mLBactericidal
Linezolid26432<1-log10 reduction in CFU/mLBacteriostatic

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments to determine the bactericidal versus bacteriostatic nature of a new chemical entity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Determining Lethality cluster_2 Phase 3: Dynamic Killing Assessment cluster_3 Conclusion A Prepare Bacterial Inoculum and Antibiotic Dilutions B Perform MIC Assay (24h incubation) A->B C Plate Aliquots from MIC Wells (at and above MIC) B->C Transfer non-turbid cultures D Perform MBC Assay (24h incubation) C->D E Calculate MBC/MIC Ratio D->E J Bactericidal (MBC/MIC <= 4 AND >=3-log10 kill) E->J K Bacteriostatic (MBC/MIC > 4 AND <3-log10 kill) E->K F Set up Time-Kill Assay (Multiple MIC concentrations) G Sample at Time Points (0, 2, 4, 8, 24h) F->G H Determine CFU/mL G->H I Plot Time-Kill Curve H->I I->J I->K

Workflow for Bactericidal vs. Bacteriostatic Determination.

Conclusion

Based on the hypothetical data presented, this compound demonstrates a bactericidal mode of action against S. aureus. Its MBC/MIC ratio of 2 and its ability to cause a greater than 3-log10 reduction in bacterial viability in the time-kill assay are consistent with the profile of a bactericidal agent like vancomycin. This systematic approach, combining MIC, MBC, and time-kill assays, provides a robust and reliable method for characterizing the fundamental properties of new antibiotic candidates, which is essential for their continued development and eventual clinical application.

References

Independent Verification of ATB107's Anti-TB Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tuberculosis (anti-TB) activity of ATB107 with alternative therapeutic agents. The information is compiled from publicly available research to facilitate independent verification and further investigation into novel anti-TB drug candidates.

Executive Summary

This compound has been identified as a potent inhibitor of Mycobacterium tuberculosis indole-3-glycerol phosphate synthase (IGPS), an essential enzyme in the tryptophan biosynthesis pathway.[1][2] This pathway is crucial for the survival of the bacterium.[1] Research indicates that this compound demonstrates activity against multidrug-resistant (MDR) strains of M. tuberculosis in vitro.[1][3] While in vivo efficacy data for this compound is not yet publicly available, its unique mechanism of action presents a promising avenue for the development of new anti-TB drugs. This guide compares the available data on this compound with established and emerging anti-TB agents.

Data Presentation

In Vitro Anti-TB Activity: this compound vs. Alternatives

The following table summarizes the minimum inhibitory concentration (MIC) and other relevant in vitro activity data for this compound and a selection of alternative anti-TB drugs against Mycobacterium tuberculosis.

CompoundTarget/Mechanism of ActionM. tuberculosis Strain(s)MICReference(s)
This compound Indole-3-glycerol phosphate synthase (IGPS) inhibitorMultidrug-resistant (MDR) clinical isolatesSusceptible at 1 µg/mL
Isoniazid Inhibits mycolic acid synthesisH37Rv0.025 µg/mL
Rifampicin Inhibits DNA-dependent RNA polymeraseH37Rv0.25 µg/mL
Linezolid Inhibits protein synthesisMDR isolatesMIC₅₀: 0.25 mg/L, MIC₉₀: 0.25 mg/L
Clofazimine Unknown/MultipleMDR isolatesMIC₅₀: 0.25 mg/L, MIC₉₀: 0.5 mg/L
Bedaquiline Inhibits ATP synthaseH37Rv0.03 µg/mL

Note: Direct comparison of MIC values should be done with caution due to variations in experimental methodologies and strains tested.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely accepted method for determining the susceptibility of M. tuberculosis to antimicrobial agents.

Principle: The assay utilizes the Alamar Blue (resazurin) indicator, which is blue in its oxidized state and turns pink when reduced by metabolically active mycobacterial cells. The MIC is defined as the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis culture (e.g., H37Rv or clinical isolates)

  • Test compounds (e.g., this compound) and control drugs (e.g., isoniazid)

  • Alamar Blue reagent

  • 96-well microplates

  • Incubator (37°C)

Procedure:

  • Prepare serial dilutions of the test and control drugs in 7H9 broth in a 96-well plate.

  • Prepare a standardized inoculum of M. tuberculosis from a mid-log phase culture.

  • Add the bacterial inoculum to each well containing the drug dilutions. Include drug-free wells as growth controls and wells with media only as sterile controls.

  • Seal the plates and incubate at 37°C.

  • After 5-7 days of incubation, add Alamar Blue reagent to each well.

  • Re-incubate the plates for 24-48 hours.

  • Observe the color change. The MIC is the lowest drug concentration in a well that remains blue.

In Vivo Efficacy Testing in a Murine Tuberculosis Model

The murine model is a standard for preclinical evaluation of the in vivo efficacy of new anti-TB compounds.

Principle: Mice are infected with M. tuberculosis to establish a chronic infection. The infected mice are then treated with the test compound, and the reduction in bacterial load in the lungs and spleen is measured to determine the compound's efficacy.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Aerosol infection chamber

  • Test compound (e.g., this compound) and control drugs

  • Animal housing facilities (BSL-3)

  • Middlebrook 7H11 agar plates

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.

  • Establishment of Chronic Infection: Allow the infection to establish for a period of 2-4 weeks.

  • Treatment: Administer the test compound and control drugs to different groups of infected mice daily or according to the desired regimen (e.g., oral gavage). Include a vehicle-treated control group.

  • Assessment of Bacterial Load: At various time points during and after treatment, euthanize a subset of mice from each group.

  • Homogenize the lungs and spleens and plate serial dilutions of the homogenates on 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colony-forming units (CFU) on the plates to determine the bacterial load in the organs. Compare the CFU counts between the treated and control groups to assess the in vivo efficacy of the test compound.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Activity cluster_invivo In Vivo Efficacy prep_culture Prepare M. tb Culture inoculation Inoculate Microplate prep_culture->inoculation serial_dilution Serial Dilution of this compound serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation add_alamar Add Alamar Blue incubation->add_alamar read_mic Read MIC add_alamar->read_mic end End read_mic->end infect_mice Aerosol Infection of Mice establish_infection Establish Chronic Infection infect_mice->establish_infection treatment Treat with this compound establish_infection->treatment assess_bacterial_load Assess Bacterial Load (CFU) treatment->assess_bacterial_load data_analysis Analyze Efficacy assess_bacterial_load->data_analysis data_analysis->end start Start start->prep_culture start->infect_mice atb107_pathway cluster_pathway Tryptophan Biosynthesis Pathway in M. tuberculosis chorismate Chorismate anthranilate Anthranilate chorismate->anthranilate TrpE pra PRA anthranilate->pra TrpD prpp PRPP prpp->pra cdrp CdRP pra->cdrp TrpF igps Indole-3-glycerol phosphate synthase (IGPS) cdrp->igps Substrate igp Indole-3-glycerol phosphate igps->igp Product tryptophan Tryptophan igp->tryptophan TrpA, TrpB This compound This compound inhibition This compound->inhibition inhibition->igps

References

AG-7: A Predictive Biomarker in Development for AbGn-107 Response in Gastrointestinal Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the current evidence supporting AG-7 as a predictive biomarker for the antibody-drug conjugate (ADC) AbGn-107 in the treatment of advanced gastrointestinal cancers. While clinical investigation is ongoing, initial data suggests a potential correlation between AG-7 expression and clinical benefit. This document is intended for researchers, scientists, and drug development professionals interested in the clinical development of AbGn-107 and the validation of AG-7 as a predictive biomarker.

Introduction to AbGn-107 and the AG-7 Target

AbGn-107 is an investigational antibody-drug conjugate that targets AG-7, a Lewis A-like glycol-epitope found to be overexpressed in a variety of gastrointestinal malignancies, including pancreatic, gastric, colorectal, and biliary cancers.[1][2][3] The expression of AG-7 in these cancers ranges from 24% to 61% of cases.[4] AbGn-107 is composed of a humanized monoclonal antibody against AG-7 linked to a potent dolastatin analogue, a microtubule inhibitor, via a cleavable linker.[3] This design allows for the targeted delivery of the cytotoxic payload to tumor cells expressing AG-7.

Clinical Validation: The NCT02908451 Phase Ia Trial

A first-in-human, multicenter Phase Ia clinical trial (NCT02908451) was conducted to evaluate the safety, tolerability, and preliminary efficacy of AbGn-107 in patients with heavily pretreated, advanced gastrointestinal cancers. The trial consisted of a dose-escalation phase and a cohort expansion phase.

Dose-Escalation Phase (AG-7 Expression Not Required)

The dose-escalation portion of the study enrolled 39 patients with various gastrointestinal cancers who had received a median of three prior lines of therapy. In this unselected patient population, AbGn-107 demonstrated a manageable safety profile and modest signs of clinical activity.

Cohort Expansion Phase (AG-7 High Expression)

Based on the hypothesis that higher AG-7 expression would correlate with better response, the cohort expansion phase specifically enrolled seven additional patients with high tumor expression of AG-7, defined as an immune reactive score (IRS) of ≥8.

Performance Data of AbGn-107

The following tables summarize the efficacy data from the Phase Ia trial of AbGn-107 in the overall patient population from the dose-escalation phase. As of the latest available publications, a direct comparison of outcomes between the AG-7 high-expression cohort and a low/negative-expression group has not been publicly released. The clinical validity of AG-7 as a predictive biomarker is still under evaluation.

Table 1: Overall Response Rates in the Dose-Escalation Cohort (N=39)

Response CategoryPercentage of Patients
Partial Response (PR)2.6% (1 patient)
Stable Disease (SD)46.2% (18 patients)
Disease Control Rate (DCR = PR + SD)48.8%

Data sourced from the multicenter Phase Ia study of AbGn-107.

Table 2: Durability of Response in the Dose-Escalation Cohort

Duration of Disease ControlPercentage of Patients
> 6 months (Overall Population)13.0% (6 patients)
> 6 months (Highest Dose Level)26.7% (4 of 15 patients)

Data sourced from the multicenter Phase Ia study of AbGn-107.

Experimental Protocols

AG-7 Expression Analysis by Immunohistochemistry (IHC)

The clinical trial (NCT02908451) utilized immunohistochemistry to assess AG-7 expression levels in tumor tissue. For the cohort expansion phase, a high AG-7 expression was defined by an immune reactive score (IRS) of ≥8 .

General Immunohistochemistry Protocol for Paraffin-Embedded Tissues:

While the specific proprietary protocol for the AG-7 antibody used in the trial is not publicly available, a general IHC protocol for detecting antigens in formalin-fixed, paraffin-embedded (FFPE) tissues typically involves the following steps:

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions and water.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is often performed to unmask the antigen. This typically involves immersing the slides in a citrate buffer (pH 6.0) or other retrieval solution and heating them.

  • Peroxidase Blocking: Endogenous peroxidase activity is blocked using a hydrogen peroxide solution to prevent non-specific staining.

  • Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.

  • Primary Antibody Incubation: Slides are incubated with the primary antibody targeting AG-7 at a specific concentration and for a defined duration.

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is applied, followed by a substrate-chromogen system (e.g., DAB) that produces a colored precipitate at the site of the antigen.

  • Counterstaining: A counterstain, such as hematoxylin, is used to stain cell nuclei, providing contrast.

  • Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene and then coverslipped.

Immune Reactive Score (IRS) Calculation:

The IRS is a semi-quantitative scoring method that combines the assessment of staining intensity and the percentage of positive cells.

  • Staining Intensity Score:

    • 0 = No staining

    • 1 = Weak staining

    • 2 = Moderate staining

    • 3 = Strong staining

  • Percentage of Positive Cells Score:

    • 0 = 0% positive cells

    • 1 = 1-10% positive cells

    • 2 = 11-50% positive cells

    • 3 = 51-80% positive cells

    • 4 = >80% positive cells

The final IRS is calculated by multiplying the intensity score by the percentage of positive cells score, resulting in a range from 0 to 12.

Signaling Pathways and Mechanism of Action

AG-7 and Lewis A-like Glycan Signaling

AG-7 is a Lewis A-like glycol-epitope. Aberrant glycosylation is a hallmark of cancer, and the overexpression of Lewis antigens has been associated with tumor progression and metastasis. These carbohydrate antigens can modulate cell signaling, adhesion, and immune recognition. However, a specific signaling pathway directly initiated by AG-7 that is relevant to the cytotoxic action of AbGn-107's payload has not been fully elucidated.

AbGn-107 Mechanism of Action

The proposed mechanism of action for AbGn-107 follows the established paradigm for antibody-drug conjugates.

AbGn107_MoA cluster_extracellular Extracellular Space cluster_cell Tumor Cell AbGn107 AbGn-107 (ADC) AG7 AG-7 Epitope AbGn107->AG7 1. Binding Internalization Internalization AG7->Internalization 2. Complex Formation Endosome Endosome Internalization->Endosome 3. Endocytosis Lysosome Lysosome Endosome->Lysosome 4. Trafficking Payload_Release Payload Release (Dolastatin Analogue) Lysosome->Payload_Release 5. Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption 6. Target Engagement Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of AbGn-107.

Experimental Workflow for Biomarker Validation

The clinical validation of AG-7 as a predictive biomarker for AbGn-107 response follows a structured workflow.

Biomarker_Validation_Workflow cluster_patient_selection Patient Selection cluster_stratification Patient Stratification cluster_treatment Treatment & Evaluation cluster_analysis Data Analysis Patients Patients with Advanced Gastrointestinal Cancer Biopsy Tumor Biopsy Patients->Biopsy IHC AG-7 IHC Staining Biopsy->IHC Scoring IRS Scoring IHC->Scoring AG7_High AG-7 High (IRS >= 8) Scoring->AG7_High Stratify AG7_Low AG-7 Low/Negative (IRS < 8) Scoring->AG7_Low Stratify Treatment AbGn-107 Treatment AG7_High->Treatment AG7_Low->Treatment Response_Eval Tumor Response Evaluation (e.g., RECIST) Treatment->Response_Eval Comparison Compare Outcomes between AG-7 High and Low Groups Response_Eval->Comparison

Caption: Clinical trial workflow for AG-7 biomarker validation.

Comparison with Alternatives

Currently, there is no publicly available information on alternative predictive biomarkers for the response to AbGn-107. The clinical development of AbGn-107 appears to be primarily focused on the validation of AG-7 as the lead biomarker. For other antibody-drug conjugates in gastrointestinal cancers, biomarkers such as HER2, Claudin 18.2, and CEACAM5 are being investigated or are in clinical use for different targeted therapies.

Conclusion and Future Directions

The available data from the Phase Ia trial of AbGn-107 provides a preliminary indication that AG-7 is a promising target in gastrointestinal cancers. The trial design, with a cohort expansion for AG-7 high-expressing patients, underscores the strong rationale for investigating AG-7 as a predictive biomarker. However, the definitive validation of AG-7's predictive value awaits the public release of comparative efficacy data between patients with high and low/negative AG-7 expression. Future research should focus on the analysis and publication of these results to clearly delineate the patient population most likely to benefit from AbGn-107 therapy. Furthermore, a deeper understanding of the biological role of AG-7 in cancer progression may unveil additional therapeutic opportunities.

References

A Comparative Toxicity Analysis of AbGn-107 in the Landscape of Advanced Gastrointestinal Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Redwood City, CA – November 30, 2025 – This report provides a comprehensive comparative toxicity profile of AbGn-107, an investigational antibody-drug conjugate (ADC), alongside established therapies for advanced gastrointestinal cancers. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the safety profile of AbGn-107 in the context of current treatment options.

AbGn-107 is an ADC targeting the AG-7 antigen, a Lewis A-like glycol-epitope found on a variety of gastrointestinal tumors.[1][2] The ADC is engineered to deliver a potent cytotoxic payload, the tubulin inhibitor DM4, directly to cancer cells.[3] This targeted delivery mechanism aims to enhance anti-tumor efficacy while mitigating the systemic toxicities often associated with conventional chemotherapy.

Quantitative Comparison of Adverse Events

To provide a clear comparison, the following table summarizes the frequency of Grade 3 or higher treatment-emergent adverse events (TEAEs) observed in the Phase Ia clinical trial of AbGn-107 and pivotal trials of other relevant cancer therapies, including FOLFIRINOX, Gemcitabine plus nab-paclitaxel, and Trastuzumab deruxtecan.

Adverse EventAbGn-107 (Phase Ia)[2]FOLFIRINOX (ACCORD 11/PRODIGE 4)[4]Gemcitabine + nab-Paclitaxel (MPACT)Trastuzumab Deruxtecan (DESTINY-Gastric01)
Hematological
Neutropenia12.8% (Grade 3/4)45.7% (Grade 3/4)38% (Grade ≥3)51.2% (Grade ≥3)
Febrile Neutropenia2.6% (Grade 3/4)5.4% (Grade 3/4)3% (Grade ≥3)Not Reported
AnemiaCytopenias (unspecified %)Not Reported17% (Grade ≥3)38.4% (Grade ≥3)
ThrombocytopeniaCytopenias (unspecified %)9.1% (Grade 3/4)13% (Grade ≥3)Not Reported
Non-Hematological
Fatigue5.1%23.6% (Grade 3/4)17% (Grade ≥3)Not Reported
Diarrhea2.6%12.7% (Grade 3/4)6% (Grade ≥3)Not Reported
NauseaNot Reported14.5% (Grade 3/4 Vomiting)Not ReportedNot Reported
VomitingNot Reported14.5% (Grade 3/4)Not ReportedNot Reported
Abdominal Pain2.6%Not ReportedNot ReportedNot Reported
Hyponatremia5.1%Not ReportedNot ReportedNot Reported
Infections7.7%Not ReportedNot ReportedNot Reported
Sensory NeuropathyNot Reported9.0% (Grade 3/4)17% (Grade ≥3)Not Reported
Interstitial Lung DiseaseNot ReportedNot ReportedNot Reported12.8% (any grade)

Note: The data presented is compiled from different clinical trials and patient populations and should be interpreted with caution. Direct cross-trial comparisons have limitations.

Experimental Protocols

Clinical Toxicity Assessment of AbGn-107 (NCT02908451)

The safety and tolerability of AbGn-107 were evaluated in a Phase Ia, open-label, multicenter, dose-escalation study.

  • Study Design: A standard 3+3 dose-escalation design was employed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.

  • Toxicity Monitoring: Patients were monitored for adverse events (AEs) continuously throughout the study. The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events version 4.03 (CTCAE v4.03).

  • Dose-Limiting Toxicities (DLTs): DLTs were defined as specific Grade 3 or 4 toxicities occurring within the first cycle of treatment that were considered related to the study drug.

In Vitro Cytotoxicity Assay (General Protocol for ADCs)

The cytotoxic potential of ADCs like AbGn-107 is typically assessed in preclinical studies using in vitro cell-based assays.

  • Cell Lines: A panel of cancer cell lines with varying levels of target antigen (AG-7) expression are used.

  • Assay Principle: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay are commonly employed to measure cell viability. These colorimetric assays quantify the metabolic activity of living cells, which is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload for a specified period (e.g., 72-120 hours).

    • The assay reagent (MTT or XTT) is added to each well.

    • After an incubation period, the absorbance is measured using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, the following diagrams are provided in DOT language.

cluster_0 Experimental Workflow: In Vitro Cytotoxicity Assay Cell Seeding Cell Seeding ADC Treatment ADC Treatment Cell Seeding->ADC Treatment Incubation Incubation ADC Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis cluster_1 AbGn-107 Mechanism of Action AbGn-107 AbGn-107 AG-7 Antigen AG-7 Antigen AbGn-107->AG-7 Antigen Binding Cancer Cell Cancer Cell AG-7 Antigen->Cancer Cell Internalization Endosome/Lysosome Endosome/Lysosome Cancer Cell->Endosome/Lysosome Trafficking DM4 Payload DM4 Payload Endosome/Lysosome->DM4 Payload Cleavage & Release Tubulin Tubulin DM4 Payload->Tubulin Binding Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

References

Assessing the Bystander Effect of the AbGn-107 Payload: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the bystander effect of the AbGn-107 antibody-drug conjugate (ADC) payload, DM4. Due to the heterogeneous nature of many tumors, the ability of an ADC's payload to kill not only the target antigen-positive cells but also adjacent antigen-negative cells—a phenomenon known as the bystander effect—is a critical determinant of therapeutic efficacy.[1] This guide offers a comparative analysis of DM4 with other common ADC payloads, detailed experimental protocols to quantify the bystander effect, and visualizations to clarify key pathways and workflows.

AbGn-107 is an ADC that targets the AG-7 antigen, a glycol-epitope found on various gastrointestinal cancers, and delivers the tubulin inhibitor DM4 via a cleavable linker.[2][3] The capacity of an ADC to induce a bystander effect is largely governed by the properties of its payload and linker. Payloads that are membrane-permeable can diffuse from the target cell to neighboring cells, amplifying the ADC's cytotoxic reach.[][5] Maytansinoid-derived payloads like DM4 are recognized for their cellular permeability and potential for bystander cell killing.

Comparative Analysis of ADC Payloads

The choice of payload is a critical factor in the design of an ADC and significantly influences its bystander killing potential. The following table compares the properties of DM4 with other widely used payloads.

PayloadClassLinker TypeMembrane PermeabilityBystander Effect
DM4 (Payload of AbGn-107) Maytansinoid (Tubulin Inhibitor)CleavableHighExpected to be significant
Monomethyl Auristatin E (MMAE) Auristatin (Tubulin Inhibitor)CleavableHighPotent
Monomethyl Auristatin F (MMAF) Auristatin (Tubulin Inhibitor)Cleavable/Non-cleavableLow (charged)Limited to negligible
Deruxtecan (DXd) Topoisomerase I InhibitorCleavableHighPotent
Emtansine (DM1) Maytansinoid (Tubulin Inhibitor)Non-cleavableLowLimited

Quantitative Assessment of Bystander Effect

To date, specific quantitative data on the bystander effect of the AbGn-107 payload, DM4, is not extensively published. Therefore, this guide proposes a comprehensive experimental plan to generate this crucial data, enabling a direct comparison with other payloads.

Proposed In Vitro Co-Culture Bystander Assay Data

This table illustrates the expected data output from a co-culture bystander assay, comparing AbGn-107 (hypothetical data) with other ADCs. The assay would involve co-culturing antigen-positive (AG-7+) and antigen-negative (AG-7-) cells at varying ratios and treating them with the respective ADCs.

ADC (Payload)Antigen-Positive : Antigen-Negative Ratio% Viability of Antigen-Negative Cells (Relative to Control)
AbGn-107 (DM4) 1:1Data to be generated
1:3Data to be generated
3:1Data to be generated
ADC-MMAE 1:140%
1:365%
3:125%
ADC-MMAF 1:195%
1:398%
3:192%
ADC-DXd 1:135%
1:360%
3:120%

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the bystander effect. The following are standard protocols that can be adapted to evaluate the bystander killing capacity of AbGn-107.

In Vitro Co-Culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.

1. Cell Line Preparation:

  • Antigen-Positive (Ag+) Cells: A cell line endogenously expressing the AG-7 antigen (e.g., a gastric or pancreatic cancer cell line).
  • Antigen-Negative (Ag-) Cells: A cell line confirmed to be negative for AG-7 expression. These cells should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

2. Co-Culture Seeding:

  • Seed the Ag+ and GFP-labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).
  • Include monocultures of both cell lines as controls.

3. ADC Treatment:

  • Treat the co-cultures and monocultures with a range of concentrations of AbGn-107.
  • Include a negative control (vehicle) and a positive control ADC known to have a strong bystander effect (e.g., an MMAE-containing ADC).

4. Incubation and Analysis:

  • Incubate the plates for a predetermined period (e.g., 72-96 hours).
  • Quantify the viability of the GFP-positive Ag- cells using flow cytometry or high-content imaging. A reduction in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.

In Vivo Admixed Xenograft Model

This in vivo model assesses the bystander effect in a more physiologically relevant setting.

1. Cell Line Preparation:

  • Use the same Ag+ and Ag- cell lines as in the in vitro assay. The Ag- cell line can be engineered to express a reporter gene like luciferase for in vivo imaging.

2. Tumor Implantation:

  • Prepare a mixed cell suspension of Ag+ and Ag- cells at a defined ratio (e.g., 1:1).
  • Subcutaneously inject the cell mixture into the flank of immunodeficient mice.
  • As a control, establish tumors from Ag+ cells only and Ag- cells only.

3. ADC Administration:

  • Once tumors reach a predetermined size, randomize the mice into treatment groups.
  • Administer AbGn-107, a positive control ADC, and a vehicle control intravenously.

4. Tumor Growth Monitoring and Analysis:

  • Measure tumor volume regularly using calipers.
  • For tumors with luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor the growth of the Ag- population.
  • At the end of the study, tumors can be excised for immunohistochemical analysis to visualize the distribution of Ag+ and Ag- cells. A significant inhibition of the growth of the admixed tumors, particularly the Ag- component, compared to the tumors formed from Ag- cells alone, demonstrates an in vivo bystander effect.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz can effectively illustrate the complex processes involved in the ADC bystander effect.

Bystander_Effect_Pathway cluster_extracellular Extracellular Space cluster_ag_pos Antigen-Positive Cell cluster_ag_neg Antigen-Negative Cell ADC AbGn-107 (ADC) Receptor AG-7 Receptor ADC->Receptor 1. Targeting Binding Binding & Internalization Receptor->Binding Lysosome Lysosomal Trafficking Binding->Lysosome 2. Endocytosis Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release DM4 Payload Released Cleavage->Payload_Release 3. Payload Activation Apoptosis_Ag_Pos Apoptosis Payload_Release->Apoptosis_Ag_Pos 4. Direct Killing Diffusion DM4 Diffusion Payload_Release->Diffusion 5. Bystander Effect Apoptosis_Ag_Neg Apoptosis Diffusion->Apoptosis_Ag_Neg 6. Bystander Killing

Mechanism of AbGn-107 bystander effect.

CoCulture_Workflow Start Start Cell_Prep Prepare AG-7+ and GFP-labeled AG-7- cells Start->Cell_Prep Seeding Seed cells in co-culture at various ratios Cell_Prep->Seeding Treatment Treat with AbGn-107 and controls Seeding->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Analysis Quantify viability of GFP+ cells (Flow Cytometry / Imaging) Incubation->Analysis Data Compare viability to controls Analysis->Data End Assess Bystander Effect Data->End

In vitro co-culture assay workflow.

Conclusion

The bystander effect is a pivotal attribute for the success of ADCs in treating solid tumors, which often exhibit heterogeneous antigen expression. The DM4 payload of AbGn-107, being a maytansinoid delivered by a cleavable linker, is anticipated to possess a significant bystander killing capability. However, rigorous experimental validation is imperative. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to quantitatively assess the bystander effect of AbGn-107 and benchmark its performance against other ADC platforms. Such studies are crucial for the continued development and optimization of next-generation ADC therapies.

References

AbGn-107: A Look at the Correlation Between Preclinical Promise and Clinical Reality in Gastrointestinal Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of an investigational therapy from preclinical models to clinical trials is a critical period of evaluation. AbGn-107, an antibody-drug conjugate (ADC), has recently undergone a Phase Ia clinical trial in patients with advanced gastrointestinal cancers, offering a valuable opportunity to examine the translation of its preclinical anti-tumor activity to the clinical setting. This guide provides a comparative analysis of the available preclinical and clinical data on AbGn-107, offering insights into its therapeutic potential.

AbGn-107 is an antibody-drug conjugate that targets the AG-7 antigen, a Lewis A-like glycol-epitope found on the surface of various gastrointestinal cancer cells. The antibody component of AbGn-107 binds to the AG-7 antigen, leading to the internalization of the ADC. Once inside the cancer cell, a cleavable linker is broken, releasing the potent cytotoxic payload, DM4, which is a tubulin inhibitor. This targeted delivery system is designed to maximize the anti-tumor effect while minimizing systemic toxicity.

Preclinical Antitumor Activity

While specific quantitative preclinical data for AbGn-107 is not extensively published, reports from the drug's developer, AltruBio Inc. (formerly AbGenomics), and publications related to the clinical trial consistently refer to "promising" and "excellent" antitumor efficacy in both in vitro and in vivo preclinical studies. These promising results were the foundational rationale for advancing AbGn-107 into clinical trials.

One press release highlighted that AbGn-107 demonstrated "excellent antitumor efficacy in at least six established xenograft tumor models."[1] Although the specific tumor growth inhibition (TGI) percentages and the cancer types of these xenograft models are not detailed in the available public information, this statement suggests a broad and significant preclinical anti-cancer activity.

Clinical Response in Advanced Gastrointestinal Cancers

A multicenter, Phase Ia, first-in-human dose-escalation study (NCT02908451) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of AbGn-107 in patients with chemo-refractory, locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancers.[2][3]

The study revealed a modest but notable clinical activity in a heavily pretreated patient population. The best overall response was a single partial response, with 46.2% of patients achieving stable disease.[2] Encouragingly, durable disease control lasting over 180 days was observed in four patients with pancreatic cancer.[4]

Correlation and Comparison

The clinical data, while not demonstrating a high objective response rate, does show a signal of anti-tumor activity, particularly in achieving disease stability in a significant portion of patients who had exhausted other treatment options. This aligns with the "promising" preclinical data, suggesting that the mechanism of action of AbGn-107 is translating to a degree of clinical benefit.

The observation of prolonged disease control in some patients is a key takeaway. This could indicate that while AbGn-107 may not induce rapid tumor shrinkage in all cases, it may effectively halt or slow tumor progression in a subset of patients. This highlights the need for further investigation into biomarkers that could predict which patients are most likely to benefit from AbGn-107. The clinical trial protocol was subsequently amended to include pre-screening for high AG-7 tumor expression in the cohort expansion phase, indicating a move towards a more targeted patient population.

It is important to note that a direct quantitative comparison is challenging without access to the specific preclinical data. However, the progression from promising preclinical results to observable, albeit modest, clinical activity and disease control provides a positive indication for the continued development of AbGn-107, potentially in combination with other therapies or in more targeted patient populations.

Data Summary

Table 1: Preclinical Efficacy of AbGn-107 (Qualitative Summary)

Preclinical ModelEfficacy SummarySource
In Vitro StudiesPromising antitumor activity
In Vivo Xenograft ModelsExcellent antitumor efficacy in at least six established models

Table 2: Clinical Response of AbGn-107 in Phase Ia Trial (NCT02908451)

Clinical EndpointResultSource
Best Overall Response1 Partial Response
Stable Disease46.2% of patients
Durable Disease Control (>180 days)Observed in 4 pancreatic cancer patients
Safety ProfileGenerally well-tolerated and manageable

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not publicly available. However, based on standard practices for ADC development, the following methodologies were likely employed.

In Vitro Cytotoxicity Assays (Hypothetical Protocol)

  • Cell Lines: A panel of human gastrointestinal cancer cell lines with varying levels of AG-7 antigen expression.

  • Assay: Cells would be seeded in 96-well plates and incubated with increasing concentrations of AbGn-107 for a specified period (e.g., 72-96 hours).

  • Endpoint: Cell viability would be assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Analysis: The half-maximal inhibitory concentration (IC50) would be calculated to determine the potency of AbGn-107 in different cell lines.

In Vivo Xenograft Studies (Hypothetical Protocol)

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human gastrointestinal cancer cells would be subcutaneously implanted into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size, mice would be randomized into treatment and control groups. AbGn-107 would be administered intravenously at various dose levels and schedules.

  • Endpoint: Tumor volume would be measured regularly using calipers. The primary endpoint would be tumor growth inhibition (TGI).

  • Analysis: TGI would be calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action of AbGn-107 and a typical experimental workflow for evaluating an ADC.

ADC_Experimental_Workflow Preclinical to Clinical ADC Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development InVitro In Vitro Studies (Cytotoxicity, Binding) InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo Tox Toxicology Studies (NHP) InVivo->Tox IND IND Submission Tox->IND PhaseI Phase I Trial (Safety, Dosing) PhaseII Phase II Trial (Efficacy in Target Population) PhaseI->PhaseII PhaseIII Phase III Trial (Pivotal Efficacy & Safety) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval IND->PhaseI

References

Safety Operating Guide

Navigating the Disposal of ATB107: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of ATB107, a novel small molecule inhibitor, are critical for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework based on established best practices for the disposal of similar research-grade chemical compounds.

This compound, also known as EVT-255408, is a potent inhibitor of indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the tryptophan biosynthesis pathway. As a synthetic organic small molecule, it is utilized in drug discovery and development research. Due to its bioactive nature, proper disposal is paramount to prevent potential environmental contamination and ensure the safety of laboratory personnel.

Core Principles of Chemical Waste Management

The disposal of any novel chemical compound should be approached with caution. The fundamental principle is to treat all new or uncharacterized substances as hazardous waste. This ensures the highest level of safety and compliance with regulatory standards. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, wearing appropriate PPE is mandatory. This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.

2. Waste Segregation and Collection: Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Unused or expired solid this compound, along with contaminated disposable materials such as pipette tips, vials, and gloves, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions or working solutions of this compound must be disposed of as liquid hazardous waste. Collect this waste in a designated, chemically compatible, and leak-proof container with a secure, tight-fitting lid. The first rinse of any container that held this compound should also be collected as hazardous waste.[1][2]

3. Labeling and Storage: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound or EVT-255408), the concentration, and the date of accumulation. Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

4. Requesting Waste Pickup: Once a waste container is full or has reached its designated accumulation time limit, a waste pickup must be requested through the institution's EHS department.[1] EHS personnel are trained in the safe handling, transportation, and ultimate disposal of hazardous materials in accordance with federal, state, and local regulations.

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, which should be adhered to for the disposal of this compound.

ParameterLimitRegulation/Guideline
Maximum Volume of Hazardous Waste in a Satellite Accumulation Area 55 gallonsInstitutional EHS Policy
Maximum Volume of Acutely Hazardous Waste in a Satellite Accumulation Area 1 quartInstitutional EHS Policy

Experimental Protocol: Preparation of this compound for Disposal

This protocol details the steps for preparing unused this compound solutions for disposal.

  • Identify Waste Stream: Determine if the waste is solid or liquid.

  • Select Appropriate Container: Choose a chemically compatible and properly labeled hazardous waste container.

  • Transfer Waste:

    • For solid waste, carefully transfer the powder or contaminated items into the solid hazardous waste container using a dedicated spatula or forceps.

    • For liquid waste, pour the solution into the liquid hazardous waste container using a funnel to prevent spills.

  • Rinse Contaminated Glassware: Rinse any glassware that came into contact with this compound with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[1][2] Subsequent rinses of "empty" containers can typically be disposed of as non-hazardous waste after the original label is defaced, but institutional guidelines should be followed.

  • Secure and Store Container: Securely close the hazardous waste container and place it in the designated satellite accumulation area.

  • Document Waste: Record the addition of waste to the container in a log, if required by your institution.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

G This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Unused this compound or Contaminated Material ppe Don Appropriate PPE start->ppe solid_waste Solid Waste (Powder, Contaminated Labware) ppe->solid_waste liquid_waste Liquid Waste (Solutions, First Rinse) ppe->liquid_waste solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Request EHS Waste Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: A flowchart outlining the key steps for the proper and safe disposal of the small molecule inhibitor this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their responsibility to protect the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ATB107
Reactant of Route 2
Reactant of Route 2
ATB107

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。